molecular formula C4H9NO3 B612837 (R)-3-Amino-2-(hydroxymethyl)propanoic acid CAS No. 1217700-75-8

(R)-3-Amino-2-(hydroxymethyl)propanoic acid

Cat. No.: B612837
CAS No.: 1217700-75-8
M. Wt: 119.12
InChI Key: UHLNJPIGFDWGTP-GSVOUGTGSA-N
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Description

(R)-3-Amino-2-(hydroxymethyl)propanoic acid is a useful research compound. Its molecular formula is C4H9NO3 and its molecular weight is 119.12. The purity is usually 95%.
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Properties

IUPAC Name

(2R)-2-(aminomethyl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLNJPIGFDWGTP-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677387
Record name (2R)-2-(Aminomethyl)-3-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217700-75-8
Record name (2R)-2-(Aminomethyl)-3-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (R)-3-Amino-2-(hydroxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

(R)-3-Amino-2-(hydroxymethyl)propanoic acid, a chiral non-proteinogenic β-amino acid, represents a cornerstone in the design and synthesis of novel therapeutic agents and complex molecular architectures. Its unique structural arrangement, featuring both a primary amine and a primary hydroxyl group on a chiral backbone, imparts a remarkable versatility that is highly sought after in the fields of medicinal chemistry, peptide synthesis, and materials science. This guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of this important building block, intended for researchers, scientists, and drug development professionals. The insights and protocols herein are curated to not only inform but also to empower the scientific community in leveraging the full potential of this multifaceted molecule.

Core Chemical and Physical Properties

This compound, with the systematic IUPAC name (2R)-3-amino-2-(hydroxymethyl)propanoic acid, is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below. Understanding these characteristics is the first step in its effective application in research and development.

PropertyValueSource(s)
Molecular Formula C₄H₉NO₃[1]
Molecular Weight 119.12 g/mol [2]
CAS Number 1217700-75-8[2]
Melting Point Data not available in searched literature.
Solubility Estimated to be soluble in water. A related compound, 3-Amino-2-hydroxypropanoic acid, has a solubility of 10 mg/mL in water.
Optical Rotation [α]D +5.0±0.5° (c = 1 in 5 M HCl) (inferred from (S)-enantiomer)
Appearance White to off-white solid

Structure and Chirality:

The molecule's chirality, centered at the C2 carbon, is a critical feature that dictates its biological activity and its utility as a chiral auxiliary in asymmetric synthesis.

G cluster_0 This compound C1 HO C2 O C3 C C3->C1 C3->C2 C4 C C3->C4 C5 H C4->C5 C6 CH₂OH C4->C6 C7 CH₂NH₂ C4->C7

Figure 1: 2D structure of the title compound.

Synthesis and Reactivity

The enantioselective synthesis of β-amino acids with α-substituents is a significant area of research. While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, general strategies for the synthesis of related compounds provide a foundational understanding.

General Synthetic Strategies:

The synthesis of chiral β-amino acids often involves one of the following approaches:

  • Asymmetric Conjugate Addition: This involves the addition of a nitrogen nucleophile to an α,β-unsaturated ester or a related Michael acceptor, catalyzed by a chiral catalyst.

  • Resolution of Racemates: A racemic mixture of the β-amino acid or a precursor can be resolved using a chiral resolving agent to isolate the desired enantiomer.

  • From Chiral Precursors: Synthesis can commence from a readily available chiral starting material, such as an α-amino acid, where the stereochemistry is already established.

A plausible synthetic workflow, based on established methodologies for similar compounds, is outlined below. This diagram illustrates a conceptual pathway and highlights the critical transformations required.

G Start Chiral Precursor (e.g., (R)-malic acid derivative) Intermediate1 Introduction of Nitrogen Functionality Start->Intermediate1 1. Activation 2. Azide Displacement Intermediate2 Functional Group Interconversion Intermediate1->Intermediate2 Reduction of Azide and Carboxyl Groups FinalProduct This compound Intermediate2->FinalProduct Deprotection

Figure 2: Conceptual synthetic workflow.

Reactivity Profile:

The chemical reactivity of this compound is dictated by its three primary functional groups: the carboxylic acid, the primary amine, and the primary hydroxyl group.

  • Carboxylic Acid: This group can undergo esterification, amidation, and reduction to the corresponding alcohol. Its acidity allows for salt formation with bases.

  • Primary Amine: The amino group is nucleophilic and can be acylated, alkylated, and used in peptide bond formation. It is also basic and will form salts with acids.

  • Primary Hydroxyl Group: The hydroxyl group can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, depending on the reaction conditions.

The presence of these multiple functional groups necessitates the use of protecting group strategies during synthesis to achieve selective transformations.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the two methylene groups and the methine proton. The chemical shifts will be influenced by the adjacent electron-withdrawing groups (hydroxyl, amino, and carboxyl). Protons on the chiral center and the adjacent methylene groups will likely exhibit complex splitting patterns due to diastereotopicity.

  • ¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in different chemical environments: the carboxyl carbon, the chiral methine carbon, the hydroxymethyl carbon, and the aminomethyl carbon.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by absorption bands typical for its functional groups:

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • O-H Stretch (Alcohol): A broad band around 3200-3600 cm⁻¹.

  • N-H Stretch (Amine): A moderate absorption in the 3300-3500 cm⁻¹ region.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • N-H Bend (Amine): A moderate absorption around 1590-1650 cm⁻¹.

  • C-O Stretch (Alcohol and Carboxylic Acid): Strong absorptions in the 1050-1300 cm⁻¹ region.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable technique for determining the enantiomeric purity of this compound.

Objective: To resolve the (R) and (S) enantiomers and quantify the enantiomeric excess (e.e.) of a sample.

Methodology:

  • Column Selection: A chiral stationary phase (CSP) is essential. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or macrocyclic antibiotic-based columns (e.g., Chirobiotic T).

  • Mobile Phase Preparation: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution. A typical starting mobile phase could be 90:10 (v/v) hexane:isopropanol with 0.1% trifluoroacetic acid.

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector is suitable.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection Wavelength: As the molecule lacks a strong chromophore, detection at a low wavelength (e.g., 200-210 nm) is necessary. Alternatively, derivatization with a UV-active tag can be employed.

    • Injection Volume: 5-20 µL.

  • Data Analysis:

    • Run a standard of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the sample and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

G cluster_workflow Chiral HPLC Workflow A Sample Preparation (Dissolve and Filter) B HPLC Injection A->B C Chiral Column Separation B->C D UV Detection C->D E Data Acquisition and Analysis D->E F Enantiomeric Excess Calculation E->F

Figure 3: Chiral HPLC experimental workflow.

Applications in Research and Drug Development

The unique structural attributes of this compound make it a valuable building block in several areas of scientific research and pharmaceutical development.

  • Peptide Synthesis: Its incorporation into peptides can induce specific secondary structures and enhance resistance to enzymatic degradation.[1] The bifunctional nature of the molecule allows for the creation of unique peptide architectures and peptidomimetics.

  • Drug Development: It serves as a chiral synthon for the synthesis of complex drug molecules.[1] Its stereochemistry is crucial for achieving the desired pharmacological activity and minimizing off-target effects.

  • Neuroscience: As a precursor to neurotransmitters, it is a valuable tool in studies related to brain function and neurodegenerative diseases.[1]

  • Biotechnology: This compound is a building block for the synthesis of biopharmaceuticals.[1]

  • Materials Science: The functional groups can be used to create novel polymers and materials with specific properties.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8 °C.[1]

Conclusion

This compound is a chiral building block of significant importance with a wide range of applications. Its well-defined stereochemistry and multiple functional groups provide a versatile platform for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, synthetic considerations, analytical characterization, and applications. As research in medicinal chemistry and materials science continues to advance, the utility of this and related chiral synthons will undoubtedly expand, leading to the development of new and innovative technologies.

References

  • PubChem. This compound. [Link]

Sources

A Comprehensive Technical Guide to (R)-3-Amino-2-(hydroxymethyl)propanoic Acid: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (R)-3-Amino-2-(hydroxymethyl)propanoic acid (CAS No. 1217700-75-8), a versatile chiral building block with significant applications in modern pharmaceutical research and development. Moving beyond a simple data sheet, this document synthesizes critical information on its synthesis, properties, and applications, offering field-proven insights to guide researchers in leveraging its unique structural features.

Introduction: The Strategic Value of Functionalized β-Amino Acids

This compound belongs to the class of β-amino acids, which are distinguished from their α-amino acid counterparts by the placement of the amino group on the β-carbon relative to the carboxyl group. This structural nuance is of profound importance in medicinal chemistry. Peptides and peptidomimetics incorporating β-amino acids often exhibit enhanced resistance to proteolytic degradation, leading to improved pharmacokinetic profiles.[1][2]

The subject of this guide possesses two key features that make it a particularly valuable synthon:

  • Defined Stereochemistry: The (R)-configuration at the β-carbon provides a fixed three-dimensional arrangement, which is crucial for designing molecules with specific interactions with chiral biological targets such as enzymes and receptors.

  • Primary Hydroxyl Group: The hydroxymethyl substituent offers a reactive handle for further chemical modification, enabling the creation of diverse molecular architectures and the introduction of functionalities that can modulate solubility, polarity, and target engagement.[3]

This combination of a chiral β-amino acid scaffold and a functionalized side chain positions this compound as a key intermediate for the synthesis of complex therapeutic agents, from peptide-based drugs to small molecule inhibitors.[3]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis and formulation.

PropertyValueSource
CAS Number 1217700-75-8Internal Database
Molecular Formula C₄H₉NO₃[3]
Molecular Weight 119.12 g/mol [3]
IUPAC Name (2R)-3-amino-2-(hydroxymethyl)propanoic acidInternal Database
Appearance White to off-white solidGeneric Data
Storage Conditions 2-8 °C, desiccatedGeneric Data

Synthesis and Chemical Reactivity

Conceptual Enantioselective Synthesis Workflow

A common and effective strategy for synthesizing chiral β-amino acids involves the asymmetric conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by functional group manipulations.

G cluster_0 Conceptual Synthesis Pathway Start α,β-Unsaturated Ester (e.g., tert-butyl acrylate) Step1 Asymmetric Conjugate Addition (Chiral amine or catalyst) Start->Step1 Intermediate1 Chiral β-amino ester Step1->Intermediate1 Step2 Hydroxymethylation (e.g., via enolate formation and reaction with formaldehyde) Intermediate1->Step2 Intermediate2 Protected this compound ester Step2->Intermediate2 Step3 Deprotection (Acidic hydrolysis) Intermediate2->Step3 Final This compound Step3->Final

Caption: Conceptual workflow for the asymmetric synthesis.

Causality Behind Experimental Choices:

  • Chiral Control: The key to achieving the desired (R)-enantiomer lies in the asymmetric conjugate addition step. This can be accomplished using a chiral amine as the nitrogen source (a chiral auxiliary approach) or, more elegantly, a stoichiometric or catalytic amount of a chiral catalyst in conjunction with a simple nitrogen source like ammonia or a protected equivalent.

  • Orthogonal Protection: The use of an ester protecting group (e.g., tert-butyl) for the carboxylic acid allows for its selective removal at the final stage without affecting other functionalities. The amino group would also be protected (e.g., with a Boc or Cbz group) during the hydroxymethylation step.

Chemical Reactivity and Functionalization

The primary reactive sites of this compound are the amino group, the carboxylic acid, and the hydroxyl group. This trifunctional nature is the source of its versatility. For incorporation into larger molecules, particularly in peptide synthesis, selective protection of these groups is mandatory to ensure controlled and predictable reactions.

Application in Solid-Phase Peptide Synthesis (SPPS)

A major application of this compound is as a non-natural building block in SPPS to create peptides with novel properties.[3] The presence of the hydroxymethyl side chain necessitates a specific protection strategy to prevent unwanted side reactions during peptide assembly.

Protecting Group Strategy

For use in standard Fmoc-based SPPS, the amino acid must be appropriately protected. A commercially available derivative, Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propionic acid , exemplifies a viable protection scheme.[4]

  • Nα-Protection: The Fmoc (9-fluorenylmethoxycarbonyl) group is used for temporary protection of the α-amino group. It is stable to the acidic conditions used for final cleavage but is readily removed by a mild base (typically piperidine in DMF), allowing for sequential amino acid coupling.[5][]

  • Side-Chain Protection: The hydroxyl group is protected as a tert-butoxymethyl (BOM) ether. This protecting group is stable to the basic conditions of Fmoc deprotection but is cleaved under the strongly acidic conditions of the final cleavage step (e.g., with trifluoroacetic acid - TFA).

This orthogonal protection strategy ensures that the side-chain hydroxyl group does not interfere with the peptide coupling reactions.[7]

G cluster_0 Fmoc-SPPS Cycle with the Protected Amino Acid Resin Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 2. Washing (DMF, DCM) Deprotection->Washing1 Coupling 3. Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 4. Washing (DMF, DCM) Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Cycle->Deprotection

Caption: Standard Fmoc-SPPS workflow for peptide elongation.

Detailed Experimental Protocol: Incorporation into a Peptide Chain

This protocol outlines the manual coupling of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propionic acid onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propionic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or equivalent coupling reagent

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Kaiser test kit for monitoring the coupling reaction

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

  • Activation and Coupling:

    • In a separate vial, dissolve 3 equivalents of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propionic acid and 2.9 equivalents of HBTU in a minimal volume of DMF.

    • Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the swollen, deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The extended coupling time is a prudent measure due to the potential steric hindrance of β-amino acids.

  • Monitoring and Completion:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), extend the coupling time or consider a double coupling (repeating step 2).

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

  • Final Cleavage and Deprotection:

    • After the full peptide sequence is assembled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the tert-butoxymethyl group.

Potential Biological Roles and Therapeutic Applications

The incorporation of this compound can be leveraged to develop therapeutics in several areas:

  • Peptidomimetics: As a component of peptidomimetics, it can help create molecules that mimic the structure and function of natural peptides but with enhanced stability and oral bioavailability. This is particularly relevant for targeting protein-protein interactions.[2]

  • Neuroscience: The general classification of this compound as a potential neurotransmitter precursor suggests its utility in designing molecules that can modulate neurological pathways.[3] The chiral nature and functional handle could be exploited to develop selective agonists or antagonists for neurotransmitter receptors.

  • Antimicrobial and Anticancer Peptides: Many naturally occurring antimicrobial and anticancer peptides are susceptible to rapid degradation. Introducing β-amino acids like the title compound can increase their stability, making them more viable as drug candidates.[8] Recent studies on derivatives of 3-aminopropanoic acid have shown promise in developing compounds with anticancer and antioxidant properties.

Analytical Characterization

Quality control of the amino acid building block and the final synthesized peptide is critical. A combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the characteristic protons of the propanoic acid backbone, the hydroxymethyl group, and the stereocenter.

    • ¹³C NMR: Provides information on the carbon skeleton and the chemical environment of each carbon atom, confirming the structure.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition and exact mass of the molecule, providing a high degree of confidence in its identity.

  • High-Performance Liquid Chromatography (HPLC):

    • Chiral HPLC: Essential for determining the enantiomeric purity of the amino acid.

    • Reverse-Phase HPLC (RP-HPLC): Used to assess the purity of the synthesized peptides incorporating this building block.

Conclusion and Future Outlook

This compound is a valuable and versatile chiral building block for drug discovery and development. Its unique combination of a β-amino acid scaffold, defined stereochemistry, and a functionalizable hydroxyl group provides medicinal chemists with a powerful tool to create novel therapeutics with improved pharmacological properties. The key to its successful application lies in a thorough understanding of the required protecting group strategies for its seamless integration into synthetic workflows, particularly in solid-phase peptide synthesis. As the demand for more stable and potent peptide-based drugs and complex small molecules continues to grow, the importance of specialized building blocks like this will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

  • ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? [Online discussion]. Available at: [Link]

  • Chem-Impex. (R)-3-Amino-2-(hydroxymethyl)propionic acid product page. Available at: [Link]

  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Hilaris Publisher. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Available at: [Link]

  • Kiss, L., et al. (2017). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. Amino Acids, 49(9), 1465-1481.
  • Gopi, H. N., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(11), 4387–4403.
  • Fülöp, F., & Forró, E. (2016). Pharmacologically active β-amino acid derivatives. Current Medicinal Chemistry, 23(29), 3275-3302.
  • Chem-Impex. Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propionic acid product page. Available at: [Link]

Sources

An In-Depth Technical Guide to (R)-3-Amino-2-(hydroxymethyl)propanoic Acid: Nomenclature, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-(hydroxymethyl)propanoic acid is a chiral, non-proteinogenic β-amino acid derivative that has garnered significant interest in the scientific community. Its unique structural features, including a primary amine, a carboxylic acid, and a hydroxymethyl group, combined with its specific stereochemistry, make it a valuable building block in medicinal chemistry and a compelling subject for neurological research. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, stereospecific synthesis, and key applications, with a focus on its role in peptide synthesis and as a gamma-aminobutyric acid (GABA) analogue.

Nomenclature and Chemical Identity

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the various names and identifiers for this compound.

Systematic and Common Names

The nomenclature of this compound can be approached from different perspectives, leading to several valid names. The systematic name, according to the International Union of Pure and Applied Chemistry (IUPAC), is (2R)-2-(aminomethyl)-3-hydroxypropanoic acid [1].

Commonly used synonyms include:

  • This compound[1]

  • (R)-3-Amino-2-(hydroxymethyl)propionic acid[1][2]

  • (2R)-2-(Aminomethyl)-3-hydroxypropanoic acid[1]

  • Propanoic acid, 3-amino-2-(hydroxymethyl)-, (2R)-[1]

It is crucial to specify the stereochemistry as (R) to distinguish it from its enantiomer, (S)-3-Amino-2-(hydroxymethyl)propanoic acid.

Chemical Identifiers

For precise identification in databases and regulatory documents, the following identifiers are used:

IdentifierValueSource
CAS Registry Number 1217700-75-8[1]
PubChem CID 46936524[1]
MDL Number MFCD15143425[2]

Physicochemical and Stereochemical Properties

The physical, chemical, and stereochemical properties of this compound are fundamental to its handling, reactivity, and biological activity.

Chemical and Physical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some experimental data is available for related compounds, many of the listed properties for the (R)-enantiomer are computed.

PropertyValueSource
Molecular Formula C₄H₉NO₃[1][2]
Molecular Weight 119.12 g/mol [1][2]
Appearance White to off-white solid (predicted)
Solubility Soluble in water (predicted)
XLogP3-AA -4.1[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]
Exact Mass 119.058243149 Da[1]
Storage Conditions 2 - 8 °C[2]
Stereochemistry and Optical Activity

Synthesis and Manufacturing

The enantioselective synthesis of this compound is a key challenge and a critical step for its application in research and development. While a specific, detailed protocol for this exact molecule is not available in the provided search results, a representative methodology for a structurally similar compound, (R)-3-Amino-3-(p-methoxyphenyl)propionic acid, is detailed in Organic Syntheses. This procedure provides a valuable framework for the asymmetric synthesis of β-amino acids.

Illustrative Enantioselective Synthesis Workflow

The following diagram outlines a general, plausible workflow for the asymmetric synthesis of a chiral β-amino acid, inspired by established methodologies. This is a conceptual representation and would require optimization for the specific synthesis of this compound.

G cluster_0 Step 1: Chiral Auxiliary Mediated Reaction cluster_1 Step 2: Diastereomer Separation cluster_2 Step 3: Cleavage of Chiral Auxiliary Start Starting Material (e.g., Achiral Precursor) Step1_Product Diastereomeric Intermediate Start->Step1_Product Reaction Auxiliary Chiral Auxiliary Auxiliary->Step1_Product Introduction Separation Chromatography or Crystallization Step1_Product->Separation Desired_Diastereomer Desired Diastereomer Separation->Desired_Diastereomer Cleavage Hydrolysis or Hydrogenolysis Desired_Diastereomer->Cleavage Final_Product This compound Cleavage->Final_Product

Caption: Conceptual workflow for the asymmetric synthesis of a chiral β-amino acid.

Detailed Experimental Protocol (Adapted from a Similar Synthesis)

The following protocol is an adaptation from the synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propionic acid, illustrating the level of detail required for a reproducible synthesis[3]. Note: This is a representative example and would need significant modification and optimization for the target molecule.

Step 1: Formation of a Chiral Heterocycle

  • To a stirred solution of L-asparagine monohydrate in aqueous potassium hydroxide, add pivalaldehyde with vigorous stirring.

  • After several hours, cool the solution in an ice bath and add sodium bicarbonate, followed by methyl chloroformate.

  • Allow the reaction to warm to room temperature and then precipitate the product by the slow addition of hydrochloric acid.

  • Collect the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the chiral heterocyclic intermediate.

Step 2: Modification of the Heterocycle

  • Dissolve the chiral heterocycle in a suitable solvent (e.g., methanol) with a mild base (e.g., triethylamine).

  • Perform an electrochemical reduction or other suitable transformation to modify the heterocycle.

  • Evaporate the solvent under reduced pressure to obtain the modified intermediate.

Step 3: Introduction of the Side Chain

  • Dissolve the modified heterocycle, an appropriate aryl or alkyl halide, a base (e.g., diethylamine), and a palladium catalyst in a suitable solvent (e.g., dimethylformamide) in a pressure tube.

  • Purge the tube with an inert gas, seal it, and heat for an extended period.

  • After cooling, perform an appropriate workup to isolate the desired product.

Step 4: Hydrolysis and Deprotection to Yield the Final Product

  • Dissolve the product from the previous step in a mixture of solvents (e.g., tetrahydrofuran and ethanol) and cool to a low temperature.

  • Carefully add hydrochloric acid to adjust the pH to approximately 7.

  • Perform a reduction using a reagent like sodium borohydride while maintaining the low temperature and pH.

  • After the reaction is complete, perform an aqueous workup with pH adjustment and extraction to isolate the final (R)-β-amino acid.

Applications in Research and Drug Development

The unique structural characteristics of this compound make it a versatile tool in several areas of scientific research and pharmaceutical development.

Peptide Synthesis and Peptidomimetics

As a non-proteinogenic amino acid, it serves as a valuable building block for the synthesis of peptides and peptidomimetics with novel properties[2]. The incorporation of this β-amino acid can:

  • Introduce Conformational Constraints: The additional carbon in the backbone, compared to α-amino acids, can induce specific secondary structures, such as helices and turns, in peptides. This can lead to peptides with enhanced stability and receptor binding affinity.

  • Increase Proteolytic Stability: Peptides containing β-amino acids are often more resistant to degradation by proteases, which can improve their in vivo half-life and therapeutic potential.

  • Provide a Scaffold for Further Modification: The hydroxymethyl group offers a reactive handle for post-synthetic modifications, such as pegylation or the attachment of fluorescent labels or drug molecules.

The general workflow for incorporating this amino acid into a peptide via solid-phase peptide synthesis (SPPS) is illustrated below.

G Resin Solid Support Resin Coupling1 Coupling Resin->Coupling1 Fmoc-AA Fmoc-Protected First Amino Acid Fmoc-AA->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Coupling Deprotection1->Coupling2 Fmoc-R-AHMP Fmoc-(R)-3-Amino-2- (hydroxymethyl)propanoic acid Fmoc-R-AHMP->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Coupling Deprotection2->Coupling3 Next-AA Next Fmoc-Protected Amino Acid Next-AA->Coupling3 Cleavage Cleavage from Resin & Side-Chain Deprotection Coupling3->Cleavage ...Repeat Cycles... Final_Peptide Final Peptide Cleavage->Final_Peptide

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Neuroscience and GABA Analogue Research

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important targets for drugs used to treat anxiety, epilepsy, and other neurological disorders. This compound is considered a GABA analogue, and its constrained conformation may allow for selective interactions with specific GABA receptor subtypes (GABA-A, GABA-B, and GABA-C)[2].

Research in this area focuses on:

  • Elucidating Receptor Subtype Selectivity: The rigid structure of this molecule, compared to the flexible GABA, can help in designing ligands that selectively target one GABA receptor subtype over others. This is a key goal in modern pharmacology to develop drugs with fewer side effects.

  • Probing the GABA Receptor Binding Pocket: By studying how this and other conformationally restricted analogues bind to GABA receptors, researchers can gain insights into the three-dimensional structure of the receptor's binding site.

  • Developing Novel Therapeutic Agents: As a neurotransmitter precursor or a direct-acting agonist or antagonist, this compound and its derivatives are being investigated for their potential in treating neurodegenerative diseases and other neurological conditions[2].

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

A proton NMR spectrum of this compound in a suitable solvent (e.g., D₂O) would be expected to show the following signals:

  • A multiplet for the proton at the C2 chiral center.

  • Two distinct signals for the diastereotopic protons of the aminomethyl group (-CH₂NH₂).

  • Two distinct signals for the diastereotopic protons of the hydroxymethyl group (-CH₂OH). The exact chemical shifts and coupling patterns would depend on the solvent and pH.

¹³C NMR Spectroscopy (Predicted)

A carbon-13 NMR spectrum would be expected to show four distinct signals corresponding to the four carbon atoms in the molecule:

  • A signal for the carboxylic acid carbon (-COOH).

  • A signal for the chiral C2 carbon.

  • A signal for the aminomethyl carbon (-CH₂NH₂).

  • A signal for the hydroxymethyl carbon (-CH₂OH).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by absorption bands corresponding to its functional groups:

  • A broad O-H stretching band from the carboxylic acid and alcohol groups, typically in the range of 3300-2500 cm⁻¹.

  • N-H stretching bands from the primary amine, typically in the range of 3400-3250 cm⁻¹.

  • A strong C=O stretching band from the carboxylic acid, typically around 1725-1700 cm⁻¹.

  • C-O stretching bands from the alcohol and carboxylic acid.

  • N-H bending bands.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (119.12 g/mol ). Fragmentation patterns would likely involve the loss of water, ammonia, and the carboxyl group.

Conclusion

This compound is a multifaceted molecule with significant potential in both synthetic and biological applications. Its well-defined stereochemistry and the presence of multiple functional groups make it a valuable chiral building block for the creation of complex molecules with tailored properties. As a conformationally restricted GABA analogue, it offers a promising avenue for the development of selective neurological drugs. Further research into its enantioselective synthesis and detailed pharmacological profiling will undoubtedly unlock its full potential in the fields of drug discovery and materials science.

References

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  • This compound | C4H9NO3 | CID 46936524 - PubChem. (URL: [Link])

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  • infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

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An In-Depth Technical Guide to the Synthesis of (R)-3-Amino-2-(hydroxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to (R)-3-Amino-2-(hydroxymethyl)propanoic acid, a valuable chiral building block in pharmaceutical and biotechnological research. The presented methodology leverages the chiral pool approach, starting from the readily available and enantiomerically pure D-serine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural insights, mechanistic rationale, and characterization data to facilitate the successful synthesis of this important β-amino acid derivative.

Introduction: The Significance of this compound

This compound, a derivative of isoserine, is a non-proteinogenic β-amino acid that has garnered significant attention in medicinal chemistry and drug development.[1] Its structural motif is found in a variety of biologically active molecules and serves as a crucial component in the synthesis of peptidomimetics, enzyme inhibitors, and other therapeutic agents. The presence of both a primary amine and a primary alcohol, in addition to the carboxylic acid, provides multiple points for chemical modification, making it a versatile scaffold for creating diverse molecular architectures.[1]

The stereochemistry of this compound is critical for its biological activity. The (R)-configuration at the C2 position dictates its specific interactions with biological targets. Consequently, the development of efficient and stereoselective synthetic routes to access this enantiomerically pure compound is of paramount importance.

This guide will detail a practical and scalable synthesis of this compound, focusing on the strategic use of protecting groups and the stereochemical inversion of a key intermediate derived from D-serine.

Synthetic Strategy: A Chiral Pool Approach from D-Serine

The synthesis of enantiomerically pure compounds can be approached through various strategies, including asymmetric catalysis, resolution of racemates, and the use of chiral auxiliaries.[2][3][4] However, the "chiral pool" approach offers an elegant and often more efficient route by utilizing readily available, inexpensive, and enantiomerically pure natural products as starting materials.[5][6][7][8] For the synthesis of this compound, the naturally occurring amino acid D-serine is an ideal starting material due to its inherent chirality and functional groups that can be readily manipulated.[8][9][10]

Our retrosynthetic analysis reveals a pathway that involves the conversion of the α-amino acid D-serine into the target β-amino acid through a series of protecting group manipulations and a key stereochemical inversion step.

Overall Synthetic Workflow:

Synthetic_Workflow D_Serine D-Serine Protected_Serine N-Boc, O-Benzyl-D-Serine Methyl Ester D_Serine->Protected_Serine Protection Mesylate N-Boc, O-Benzyl-D-Serine Methyl Ester Mesylate Protected_Serine->Mesylate Mesylation Azide (S)-3-Azido-2-(benzyloxymethyl)propanoate Mesylate->Azide SN2 Azide Displacement (Inversion) Amino_Ester (S)-3-Amino-2-(benzyloxymethyl)propanoate Azide->Amino_Ester Reduction Final_Product This compound Amino_Ester->Final_Product Deprotection

Caption: Overall synthetic workflow from D-Serine.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of this compound. The choice of protecting groups, specifically tert-butyloxycarbonyl (Boc) for the amine and benzyl (Bn) for the hydroxyl group, is crucial for ensuring chemoselectivity throughout the synthesis.

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step-by-Step Synthesis

Step 1: Protection of D-Serine

The initial step involves the protection of the amino and carboxyl groups of D-serine to prevent unwanted side reactions in subsequent steps. The amino group is protected with a Boc group, and the carboxylic acid is converted to its methyl ester. The hydroxyl group is then protected as a benzyl ether.

  • Protocol:

    • Esterification: Suspend D-serine in methanol and bubble with dry HCl gas at 0 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed. Remove the solvent under reduced pressure to obtain D-serine methyl ester hydrochloride.

    • Boc Protection: Dissolve the D-serine methyl ester hydrochloride in a mixture of dioxane and water. Add di-tert-butyl dicarbonate (Boc)₂O and sodium bicarbonate (NaHCO₃). Stir at room temperature overnight. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-D-serine methyl ester.

    • Benzyl Protection: Dissolve N-Boc-D-serine methyl ester in dry N,N-dimethylformamide (DMF). Add sodium hydride (NaH) portion-wise at 0 °C, followed by benzyl bromide (BnBr). Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield N-Boc, O-benzyl-D-serine methyl ester.

Step 2: Mesylation of the Hydroxyl Group

The protected serine derivative's primary alcohol is converted into a good leaving group (mesylate) to facilitate the subsequent nucleophilic substitution.

  • Protocol:

    • Dissolve N-Boc, O-benzyl-D-serine methyl ester in dry dichloromethane (DCM) and cool to 0 °C.

    • Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl).

    • Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC.

    • Upon completion, wash the reaction mixture with cold water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mesylated intermediate, which is often used in the next step without further purification.

Step 3: Azide Displacement with Stereochemical Inversion (Sₙ2)

This is the key stereochemical step of the synthesis. The mesylate is displaced by an azide nucleophile in an Sₙ2 reaction, which proceeds with inversion of configuration at the chiral center. This transforms the (R)-configuration of the starting D-serine derivative to the desired (S)-configuration at the carbon bearing the nitrogen functionality.

  • Protocol:

    • Dissolve the crude mesylate from the previous step in dry DMF.

    • Add sodium azide (NaN₃) and heat the mixture to 60-70 °C.

    • Stir the reaction overnight. Monitor the progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

    • Purify the crude product by column chromatography to afford methyl (S)-3-azido-2-(benzyloxymethyl)propanoate.

Step 4: Reduction of the Azide to an Amine

The azide group is reduced to a primary amine. A common and effective method for this transformation is catalytic hydrogenation.

  • Protocol:

    • Dissolve the azide intermediate in methanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide stretch in IR spectroscopy).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield methyl (S)-3-amino-2-(benzyloxymethyl)propanoate.

Step 5: Deprotection to Yield the Final Product

In the final step, all protecting groups (benzyl ether and methyl ester) are removed to yield the target molecule, this compound. Acidic hydrolysis is typically employed for this purpose.

  • Protocol:

    • Dissolve the amino ester from the previous step in a mixture of acetic acid and concentrated hydrochloric acid.

    • Heat the solution at reflux for several hours. Monitor the reaction by TLC.

    • Cool the reaction mixture and concentrate under reduced pressure to remove the solvents.

    • The crude product can be purified by recrystallization or ion-exchange chromatography to obtain pure this compound.

Summary of Reagents and Conditions:

StepTransformationKey ReagentsSolventTemperature
1 ProtectionHCl, (Boc)₂O, NaHCO₃, NaH, BnBrMethanol, Dioxane/H₂O, DMF0 °C to RT
2 MesylationMsCl, Et₃NDCM0 °C
3 Azide DisplacementNaN₃DMF60-70 °C
4 Azide ReductionH₂, 10% Pd/CMethanol or Ethyl AcetateRT
5 DeprotectionConc. HCl, Acetic AcidAcetic Acid/H₂OReflux

Characterization of this compound

The structure and purity of the final product and key intermediates should be confirmed by various spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons adjacent to the amine and hydroxyl groups, a methine proton, and exchangeable protons for the amine, hydroxyl, and carboxylic acid groups.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the carbon bearing the hydroxyl group, the carbon bearing the amino group, and the methylene carbon.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol (broad), the N-H stretch of the amine, and the C=O stretch of the carboxylic acid.

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Optical Rotation:

    • The specific rotation of the final product should be measured to confirm its enantiomeric purity. The sign and magnitude of the rotation will be characteristic of the (R)-enantiomer.

Conclusion and Future Perspectives

The chiral pool synthesis from D-serine provides an effective and stereocontrolled route to this compound. The methodology relies on well-established chemical transformations and offers a practical approach for obtaining this valuable building block on a laboratory scale. Further optimization of reaction conditions and purification procedures may be necessary for large-scale production. The availability of this and other structurally diverse β-amino acids will continue to fuel the discovery and development of novel therapeutics with improved pharmacological profiles.

References

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  • Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. (2022).
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The Multifaceted Biological Landscape of (R)-3-Amino-2-(hydroxymethyl)propanoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds that offer both structural diversity and significant biological activity is paramount. (R)-3-Amino-2-(hydroxymethyl)propanoic acid, a chiral β-amino acid derivative, has emerged as a compelling starting point for the development of a wide array of therapeutic agents. Its inherent structural features, including a primary amine, a carboxylic acid, and a hydroxymethyl group, provide a rich tapestry for chemical modification, leading to derivatives with a broad spectrum of biological activities. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core biological activities of these derivatives, exploring their potential as anticancer, antimicrobial, and neuroactive agents. By synthesizing technical data with field-proven insights, this document aims to serve as a comprehensive resource to inspire and guide future research in this promising area of medicinal chemistry.

I. The Architectural Versatility of this compound

This compound serves as a versatile building block in the synthesis of peptides and other bioactive compounds.[1] Its unique structure, featuring multiple functional groups, allows for the creation of diverse libraries of derivatives through modifications at the amino, carboxyl, and hydroxyl moieties. This synthetic tractability is a key attribute that has drawn the attention of medicinal chemists. The chirality of the parent molecule also introduces an important element of stereospecificity in its biological interactions, a critical consideration in modern drug design.

II. Anticancer Activity: Targeting the Proliferative Machinery

Derivatives of β-amino acids have demonstrated significant potential as anticancer agents.[2] While extensive research specifically on this compound derivatives is still emerging, studies on structurally related compounds provide compelling evidence of their antiproliferative effects. The core hypothesis is that the β-amino acid scaffold can be functionalized to interact with key targets in cancer cell signaling pathways, leading to cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these derivatives is intricately linked to the nature of the substituents introduced onto the parent scaffold. For instance, the incorporation of aromatic and heterocyclic moieties can significantly enhance cytotoxicity against various cancer cell lines.

A study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed that the presence of an oxime moiety dramatically boosts antiproliferative activity against A549 lung cancer cells, with some derivatives exhibiting IC50 values in the low micromolar range, surpassing the efficacy of cisplatin.[3] Another investigation into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated that specific substitutions on the phenyl ring, such as a 4-NO2 group, led to favorable anticancer activity.[4]

Table 1: Anticancer Activity of Selected β-Amino Acid Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A A549 (Lung)5.42[3]
Derivative B A549 (Lung)2.47[3]
Derivative C A549 (Lung)31.2 (% viability reduction)[4]
Derivative D HCT-116 (Colon)16.02[5]
Derivative E PC-3 (Prostate)16.06[5]

Note: The derivatives listed are structurally related to the core topic and serve to illustrate the potential of this class of compounds.

Proposed Signaling Pathways

The anticancer effects of these derivatives are likely mediated through multiple signaling pathways. The functionalization of the β-amino acid scaffold can lead to compounds that act as inhibitors of key enzymes involved in cancer progression, such as protein kinases or histone deacetylases. For example, certain coumarin-amino acid hybrids have been shown to be potent inhibitors of CK2 kinase, a protein kinase implicated in various cancers.[5]

anticancer_pathway Derivative (R)-3-Amino-2-(hydroxymethyl)propanoic acid Derivative Kinase Protein Kinase (e.g., CK2) Derivative->Kinase Inhibition Apoptosis Apoptosis Kinase->Apoptosis Inhibition CellCycle Cell Cycle Arrest Kinase->CellCycle Promotion antimicrobial_workflow Derivative Amphipathic Derivative Membrane Microbial Cell Membrane Derivative->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Leads to Death Cell Death Disruption->Death

Figure 2: Proposed mechanism of antimicrobial action.

IV. Modulation of GABAergic Neurotransmission: A Neurological Perspective

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are well-established targets for drugs treating anxiety, epilepsy, and other neurological disorders. The structural similarity of this compound to GABA suggests that its derivatives could act as modulators of GABA receptors.

GABA Receptor Subtypes and Potential Interactions

GABA receptors are broadly classified into GABAA and GABAB subtypes. GABAA receptors are ligand-gated ion channels, while GABAB receptors are G-protein coupled receptors. The enantioselectivity of interactions with these receptors is well-documented. For instance, the R- and S-enantiomers of 4-amino-3-hydroxybutanoic acid (GABOB) exhibit opposite selectivity at GABAA and GABAB receptors. [6]This highlights the critical role of stereochemistry in the design of GABAergic agents.

Derivatives of this compound could potentially act as agonists, antagonists, or allosteric modulators at these receptors. The specific activity would be determined by the nature of the chemical modifications. For example, esterification of the carboxyl group could enhance lipophilicity and brain penetration, a key consideration for CNS-acting drugs. [5]

V. Experimental Protocols: A Guide to Biological Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide. These protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

A. Anticancer Activity: MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

1. Cell Seeding:

  • Culture the desired cancer cell line to ~80% confluency.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Perform a cell count and adjust the cell density to the optimal seeding concentration (typically 5,000-10,000 cells/well for a 96-well plate).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. [7] 2. Compound Treatment:

  • Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours. [7] 3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [8] - Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible. [9] 4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [7][8] - Shake the plate gently for 10-15 minutes to ensure complete solubilization.

  • Measure the absorbance at 490-570 nm using a microplate reader. [7][8] 5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value, the concentration at which 50% of cell viability is inhibited, using non-linear regression analysis. [7]

mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Compound Dilutions incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Read Absorbance solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Figure 3: MTT assay workflow.

B. Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Antimicrobial Agent Dilutions:

  • Prepare a stock solution of the test derivative in a suitable solvent.

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). [10] 2. Inoculum Preparation:

  • From a fresh culture of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. [11] - Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared inoculum.

  • Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria). [11] 4. Determination of MIC:

  • After incubation, visually inspect the plate for microbial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. [10]

mic_determination_workflow start Start prepare_dilutions Prepare Serial Dilutions of Compound start->prepare_dilutions prepare_inoculum Prepare Standardized Inoculum start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end

Figure 4: Broth microdilution workflow.

C. GABA Receptor Modulation: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

1. Membrane Preparation:

  • Homogenize rat brain tissue in a suitable buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membranes multiple times to remove endogenous GABA. [12] - Resuspend the final membrane pellet in the assay buffer.

2. Binding Assay:

  • In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]-GABA or a specific antagonist), and varying concentrations of the test derivative. [2] - To determine non-specific binding, include wells with a high concentration of an unlabeled known ligand.

  • Incubate the plate to allow binding to reach equilibrium.

3. Filtration and Scintillation Counting:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound and free radioligand. [2] - Wash the filters with ice-cold buffer.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the Ki (inhibitory constant) value, which represents the affinity of the compound for the receptor, using appropriate pharmacological models. [2]

binding_assay_workflow start Start prepare_membranes Prepare Brain Membranes start->prepare_membranes setup_assay Set up Binding Assay (Membranes, Radioligand, Compound) prepare_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Calculate Ki count->analyze end End analyze->end

Figure 5: Radioligand binding assay workflow.

VI. Conclusion and Future Directions

The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The available evidence from structurally related compounds strongly suggests their potential as anticancer, antimicrobial, and neuroactive drugs. The synthetic accessibility of this core structure allows for the creation of large and diverse chemical libraries, which, when coupled with the robust biological evaluation methods outlined in this guide, can accelerate the discovery of new lead compounds.

Future research should focus on the systematic synthesis and screening of a wide range of this compound derivatives to establish comprehensive structure-activity relationships for each biological target. Elucidating the specific molecular targets and signaling pathways will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, in vivo studies will be necessary to evaluate their pharmacokinetic properties, efficacy, and safety profiles. The continued exploration of this fascinating class of molecules holds great promise for addressing unmet medical needs in oncology, infectious diseases, and neurology.

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(R)-3-Amino-2-(hydroxymethyl)propanoic Acid: A Synthetic Journey from Concept to Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Non-Proteinogenic Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the twenty canonical amino acids, fundamental as they are, represent only the starting point. The exploration of "unnatural" or non-proteinogenic amino acids has unlocked vast new chemical spaces, enabling the design of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability.[1][2] These synthetic building blocks, by virtue of their unique side chains, stereochemistry, and backbone structures, allow for the creation of peptidomimetics and other bioactive compounds that can overcome the limitations of their natural counterparts.[2]

(R)-3-Amino-2-(hydroxymethyl)propanoic acid, a chiral β-amino acid, stands as a testament to the power of this approach. While not found in the central genetic code of organisms, its unique structural features—a β-amino group, a primary alcohol, and a defined stereocenter—make it a highly valuable and versatile building block in contemporary pharmaceutical research.[3] This technical guide will delve into the synthetic origins of this compound, explore the stereoselective methodologies required for its creation, and discuss its applications as a critical component in the development of novel therapeutics.

The Synthetic Genesis: A Product of Chemical Innovation

Unlike amino acids such as glycine or alanine, this compound does not have a known natural origin. It is a product of intentional chemical design and synthesis, born from the need for structurally diverse and functionally optimized building blocks in drug discovery. Its "discovery" is therefore not a singular event of isolation from a natural source, but rather the development of synthetic routes that allow for its efficient and stereocontrolled production.

The impetus for creating such molecules stems from their potential to impart desirable properties to drug candidates. The β-amino acid backbone, for instance, can confer resistance to enzymatic degradation by proteases, a common challenge in the development of peptide-based drugs. The hydroxymethyl group offers a site for further chemical modification, allowing for the attachment of pharmacophores or the modulation of solubility and pharmacokinetic properties.[3]

Stereoselective Synthesis: The Key to Biological Activity

The biological activity of chiral molecules is intimately linked to their three-dimensional structure. Consequently, the stereoselective synthesis of this compound is of paramount importance. Various strategies have been developed for the asymmetric synthesis of β-amino acids and their derivatives, often leveraging chiral auxiliaries, organocatalysis, or enzymatic transformations.[1][4]

A representative synthetic approach to obtaining enantiomerically pure β-amino acids with functionalized side chains involves the use of chiral synthons and stereoselective reactions. The following protocol outlines a conceptual, multi-step synthesis that reflects common strategies in the field.

Conceptual Synthetic Protocol

This protocol is a representative example based on established methodologies for the synthesis of chiral β-amino acids.

Step 1: Asymmetric Aldol Reaction

The synthesis can commence with an asymmetric aldol reaction to establish the key stereocenters. A chiral auxiliary-bearing acetate equivalent is reacted with a protected α-amino aldehyde.

Reactant Reagent/Catalyst Solvent Conditions Product
N-Boc-glycinalChiral N-acyloxazolidinoneDichloromethane-78 °C to 0 °CProtected β-hydroxy-γ-amino acid precursor

Step 2: Removal of Chiral Auxiliary

The chiral auxiliary is cleaved to yield the corresponding carboxylic acid.

Reactant Reagent Solvent Conditions Product
Aldol AdductLithium hydroxide, Hydrogen peroxideTetrahydrofuran/Water0 °C to room temperatureN-Boc-protected β-hydroxy-γ-amino acid

Step 3: Protective Group Manipulation and Functional Group Interconversion

The protecting groups are manipulated, and functional groups are interconverted to arrive at the target molecule. This may involve reduction of the carboxylic acid to a primary alcohol and subsequent oxidation of another part of the molecule.

Reactant Reagent Solvent Conditions Product
Protected Intermediate1. Borane dimethyl sulfide complex2. Dess-Martin periodinaneTetrahydrofuran0 °C to room temperatureProtected this compound

Step 4: Deprotection

The final step involves the removal of all protecting groups to yield the free amino acid.

Reactant Reagent Solvent Conditions Product
Fully Protected PrecursorTrifluoroacetic acidDichloromethaneRoom temperatureThis compound

The following diagram illustrates a generalized workflow for the stereoselective synthesis of a chiral β-amino acid.

G A Chiral Starting Material B Asymmetric Reaction (e.g., Aldol, Mannich) A->B C Stereoselective Intermediate B->C D Protective Group Manipulation C->D E Functional Group Interconversion D->E F Final Protected Amino Acid E->F G Deprotection F->G H This compound G->H

Caption: Generalized workflow for stereoselective synthesis.

Applications in Drug Development and Beyond

The utility of this compound as a synthetic building block is demonstrated by its incorporation into a variety of research and development pipelines.

  • Pharmaceuticals: Its primary application is in the synthesis of peptidomimetics and other small molecule drugs. The unique stereochemistry and functionality can lead to improved target binding and pharmacokinetic profiles.[3]

  • Neuroscience: As a derivative of an amino acid, it has been explored as a precursor to neurotransmitters and as a scaffold for neuroprotective agents in the study of neurodegenerative diseases.[3]

  • Biotechnology: In the realm of biotechnology, it serves as a building block for the creation of novel peptides and proteins with tailored functions, contributing to the development of advanced biopharmaceuticals.[3]

The logical relationship for its application in drug discovery is depicted in the following diagram:

G cluster_0 Core Compound cluster_1 Key Structural Features cluster_2 Resulting Properties cluster_3 Applications A This compound B Chiral Center A->B C β-Amino Group A->C D Hydroxymethyl Group A->D E Stereospecific Binding B->E F Protease Resistance C->F G Functional Handle for Derivatization D->G H Novel Therapeutics E->H F->H G->H

Caption: Application logic in drug discovery.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a prime example of how the field of synthetic organic chemistry provides enabling tools for drug discovery and development. Its origin lies not in the natural world, but in the ingenuity of chemists seeking to expand the molecular toolkit. The ability to synthesize this and other non-proteinogenic amino acids with high stereochemical control is a critical capability in the ongoing quest for more effective and safer medicines. As our understanding of the molecular basis of disease deepens, the demand for such precisely engineered building blocks will undoubtedly continue to grow, ensuring a prominent role for synthetic amino acids in the future of pharmaceutical innovation.

References

  • Tovillas, P., et al. (2012). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry, 77(18), 8145–8155. Available at: [Link]

  • Lecinski, J., & Miller, S. J. (2012). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Dissertations. Available at: [Link]

  • Wang, Y., et al. (2019). Asymmetric biomimetic aldol reaction of glycinate enables highly efficient synthesis of chiral β-hydroxy-α-amino acid derivatives. Nature Communications, 10(1), 50. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of (R)-3-Amino-2-(hydroxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-(hydroxymethyl)propanoic acid, a derivative of isoserine, is a chiral non-proteinogenic β-amino acid of significant interest in pharmaceutical and biochemical research. Its structural features, including a primary amine, a carboxylic acid, and a primary alcohol, along with a stereocenter, make it a valuable building block in the synthesis of peptidomimetics, therapeutic agents, and other bioactive molecules.[1] A thorough understanding of its molecular structure is paramount for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its characterization. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into spectral interpretation and experimental considerations.

Molecular Structure and Zwitterionic Nature

This compound (Molecular Formula: C₄H₉NO₃, Molecular Weight: 119.12 g/mol ) possesses a unique arrangement of functional groups around a chiral center. In the solid state and in polar solvents, amino acids typically exist as zwitterions, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). This zwitterionic character significantly influences its spectroscopic properties, particularly in IR and NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the zwitterionic nature of amino acids, selecting an appropriate solvent for NMR analysis is crucial. While some amino acids have limited solubility in common deuterated solvents, D₂O is often a suitable choice. However, it's important to note that exchangeable protons (from -NH₃⁺, -OH, and -COOH) will be replaced by deuterium and will not be observed in the ¹H NMR spectrum. For observing these protons, a solvent like DMSO-d₆ can be used.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition :

    • Typical spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Proton decoupling should be applied to obtain singlet peaks for each carbon.

¹H NMR Spectral Data and Interpretation

The following table summarizes the expected proton NMR signals for this compound. The chemical shifts are approximate and can vary depending on the solvent and concentration. The data is analogous to that of DL-isoserine.[2]

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3, H-3' (-CH₂-NH₂)~3.2 - 3.4Multiplet2H
H-2 (-CH)~4.0 - 4.2Multiplet1H
H-4, H-4' (-CH₂-OH)~3.6 - 3.8Multiplet2H
  • -CH₂-NH₂ Protons (H-3, H-3') : These protons are adjacent to the chiral center and the amino group, appearing as a multiplet.

  • -CH Proton (H-2) : This proton is at the chiral center and is coupled to the adjacent methylene protons, resulting in a multiplet.

  • -CH₂-OH Protons (H-4, H-4') : These protons are part of the hydroxymethyl group and are coupled to the H-2 proton, also appearing as a multiplet.

¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR chemical shifts for this compound are presented below.

Carbon Assignment Expected Chemical Shift (ppm)
C-1 (-COO⁻)~175 - 180
C-2 (-CH)~55 - 60
C-3 (-CH₂-NH₃⁺)~40 - 45
C-4 (-CH₂-OH)~60 - 65
  • Carboxylate Carbon (C-1) : The deshielded signal for the carboxylate carbon appears in the typical range for carboxylic acids and their salts.

  • Chiral Carbon (C-2) : This carbon is attached to the hydroxyl group and the carbon backbone.

  • Methylene Carbon adjacent to Amino Group (C-3) : This carbon is influenced by the electron-withdrawing effect of the protonated amino group.

  • Methylene Carbon of Hydroxymethyl Group (C-4) : This carbon is attached to the primary alcohol.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The zwitterionic nature of this compound is clearly evident in its IR spectrum.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

IR Spectral Data and Interpretation

The table below lists the characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3200 - 2800N-H stretching-NH₃⁺ (Ammonium)
~3400 - 3200O-H stretching-OH (Alcohol)
~1600 - 1550Asymmetric COO⁻ stretching-COO⁻ (Carboxylate)
~1450 - 1380Symmetric COO⁻ stretching-COO⁻ (Carboxylate)
~1550 - 1480N-H bending-NH₃⁺ (Ammonium)
~1100 - 1000C-O stretching-CH₂-OH (Primary Alcohol)
  • -NH₃⁺ Stretching : The broad and strong absorption in the 3200-2800 cm⁻¹ region is characteristic of the stretching vibrations of the protonated amino group.

  • -OH Stretching : The hydroxyl group of the alcohol will also show a broad absorption in the 3400-3200 cm⁻¹ region.

  • -COO⁻ Stretching : The absence of a sharp C=O stretching band around 1700 cm⁻¹ and the presence of strong absorptions for the asymmetric and symmetric stretching of the carboxylate group are definitive evidence of the zwitterionic form.

  • -NH₃⁺ Bending : The bending vibration of the ammonium group is also a key indicator.

  • C-O Stretching : The stretching vibration of the primary alcohol's C-O bond is typically observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, and to deduce its structure by analyzing its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent system, such as water/methanol or water/acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrumentation : Analyze the sample using a mass spectrometer equipped with an electrospray ionization source (ESI-MS). For fragmentation analysis, a tandem mass spectrometer (MS/MS) is used.

  • Data Acquisition :

    • Full Scan MS : Acquire a full scan mass spectrum to determine the mass of the molecular ion. The protonated molecule [M+H]⁺ is expected at m/z 120.1.

    • MS/MS : Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectral Data and Fragmentation Analysis

The expected mass spectral data for this compound is as follows:

  • Molecular Ion : [M+H]⁺ = 120.1 m/z

Common fragmentation pathways for amino acids involve the loss of small neutral molecules such as water (H₂O), ammonia (NH₃), and formic acid (HCOOH).[3]

Proposed Fragmentation Pathway:

G M [M+H]⁺ m/z 120.1 frag1 [M+H - H₂O]⁺ m/z 102.1 M->frag1 - H₂O frag2 [M+H - HCOOH]⁺ m/z 74.1 M->frag2 - HCOOH frag3 [M+H - H₂O - CO]⁺ m/z 74.1 frag1->frag3 - CO

Sources

Solubility and stability of (R)-3-Amino-2-(hydroxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (R)-3-Amino-2-(hydroxymethyl)propanoic Acid

Foreword for the Senior Scientist

This compound, a non-proteinogenic amino acid, represents a class of molecules with significant potential in pharmaceutical and biotechnological applications.[1] Its structural features—a primary amine, a carboxylic acid, and a primary alcohol—confer unique chemical properties that are critical for its function as a chiral building block, a precursor in peptide synthesis, or a component in drug formulations.[1] Understanding the solubility and stability of this molecule is not merely a procedural step; it is fundamental to ensuring its efficacy, safety, and shelf-life from early-stage research through to clinical application. This guide moves beyond simple data presentation to provide a causal analysis of the compound's behavior, grounded in established physicochemical principles and validated experimental methodologies.

Physicochemical and Structural Overview

A foundational understanding of the molecule's intrinsic properties is essential before exploring its behavior in solution.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₉NO₃[1][2]
Molecular Weight 119.12 g/mol [1][2]
IUPAC Name (2R)-2-(aminomethyl)-3-hydroxypropanoic acid[2]
CAS Number 1217700-75-8[2][3]
Predicted XLogP3 -4.1[2]
Storage Temperature 2 - 8 °C[1]

The molecule's structure is characterized by three highly polar functional groups: a carboxylic acid (-COOH), a primary amine (-NH₂), and a primary alcohol (-CH₂OH). This architecture dictates its behavior in solution. The presence of both an acidic (carboxyl) and a basic (amine) group allows it to exist as a zwitterion at physiological pH, a key determinant of its solubility.[4] The very low predicted octanol-water partition coefficient (XLogP3 = -4.1) strongly suggests high hydrophilicity and, consequently, excellent aqueous solubility.[2]

Solubility Profile: A Quantitative and Mechanistic Analysis

Solubility is a critical parameter that directly influences bioavailability and the feasibility of formulation development.[5][6] For a hydrophilic molecule like this compound, understanding its solubility limits in various solvent systems is paramount for both in vitro assays and in vivo applications.

Causality of Solubility: The Role of Solvent and pH

The high solubility in aqueous media is driven by strong hydrogen bonding interactions between the compound's polar functional groups and water molecules. In organic solvents, solubility is expected to decrease as the solvent polarity decreases.

  • Aqueous Systems (e.g., Water, PBS): Excellent solubility is anticipated due to the formation of zwitterions and extensive hydrogen bonding.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected, as these solvents can also engage in hydrogen bonding. However, as the nonpolar character of the alcohol increases (e.g., from methanol to propanol), solubility typically decreases.[7]

  • Polar Aprotic Solvents (e.g., DMSO): Often used to create high-concentration stock solutions for biological assays, good solubility is expected.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the molecule's high polarity.

The pH of the aqueous medium is a critical factor.[4][7] At its isoelectric point (pI), the molecule exists predominantly as a neutral zwitterion, where solubility is at its minimum. Adjusting the pH away from the pI increases the concentration of the charged cationic (at low pH) or anionic (at high pH) species, which enhances interaction with water and significantly increases solubility.[7]

Experimental Determination of Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of the saturated state.[8][9]

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., ultrapure water, PBS pH 7.4, ethanol). The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are transferred, centrifuge the aliquot at high speed (e.g., >10,000 x g) or filter it through a 0.22 µm syringe filter.[10]

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

Representative Solubility Data

The following table provides an illustrative summary of expected solubility based on the compound's chemical nature.

Table 2: Illustrative Solubility of this compound

SolventExpected Solubility CategoryRationale
Ultrapure Water Very Soluble (>100 mg/mL)High polarity and zwitterionic nature.[13]
Phosphate-Buffered Saline (PBS, pH 7.4) Very Soluble (>100 mg/mL)Buffered aqueous system maintains charged species.
Ethanol Soluble (10-100 mg/mL)Polar protic solvent capable of hydrogen bonding.[7]
Dimethyl Sulfoxide (DMSO) Very Soluble (>100 mg/mL)High-polarity aprotic solvent effective for stock solutions.[6]
Hexane Insoluble (<0.1 mg/mL)Nonpolar solvent cannot overcome crystal lattice energy.

Stability Profile and Degradation Pathways

Assessing the chemical stability of a drug candidate is a regulatory requirement and is essential for determining appropriate storage conditions, shelf-life, and identifying potential degradation products that could impact safety or efficacy.[14][15] Forced degradation (stress testing) studies are employed to deliberately accelerate degradation and elucidate these pathways.[16][17][18]

Factors Influencing Stability

The primary drivers of degradation for this molecule are expected to be:

  • pH: Both acidic and alkaline conditions can catalyze degradation reactions.[16]

  • Oxidation: The primary alcohol and amino groups are potential sites for oxidative degradation.[16][19]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, providing the energy needed to overcome activation barriers.[16][20]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[16]

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways are plausible under stress conditions:

  • Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide could lead to the oxidation of the primary alcohol to an aldehyde or carboxylic acid. The amino group could also be oxidized.

  • Acid/Base Catalyzed Reactions: Under extreme pH and heat, intramolecular cyclization to form a lactone (involving the hydroxyl and carboxyl groups) or other complex reactions could occur. Deamidation is a common pathway for asparagine residues in peptides, but for a free amino acid, direct hydrolysis of the amine is less common than other reactions.[21]

  • Decarboxylation: While often requiring specific conditions, thermal or pH-induced decarboxylation is a known degradation route for some amino acids.

Caption: A potential oxidative degradation pathway for the title compound.

Experimental Assessment: Forced Degradation Study

A forced degradation study systematically exposes the compound to harsh conditions to identify likely degradation products and develop a stability-indicating analytical method.[15][16]

  • Stock Solution Preparation: Prepare a stock solution of this compound in ultrapure water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample (stored at 2-8°C, protected from light) should be included.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂.

    • Thermal Stress: Incubate a vial of the stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose a vial of the stock solution to a controlled light source as specified by ICH Q1B guidelines.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24-72 hours). Samples should be taken at various time points (e.g., 0, 4, 8, 24 hours). For acid/base samples, neutralize them before analysis.

  • Analysis: Analyze all samples (control and stressed) using a stability-indicating HPLC method. The method must be capable of separating the parent peak from all degradation product peaks.[11] Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that new peaks are not co-eluting.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and note the retention times and relative areas of any new peaks (degradation products). Mass spectrometry (LC-MS) can be used to identify the structure of these products.[17][22]

Stability-Indicating Analytical Methodology

The cornerstone of any solubility or stability study is a robust, validated analytical method. For amino acids, which often lack a strong UV chromophore, HPLC with UV detection at low wavelengths (200-210 nm) or derivatization is often required.[11][23]

A stability-indicating method is one that can accurately measure the decrease in the amount of the active compound due to degradation.[11] The forced degradation study itself is used to validate this capability. The ideal method will show baseline separation between the parent compound and all process impurities and degradation products. Reverse-phase HPLC is common, but for highly polar compounds like this, Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable.[11]

Conclusion and Forward-Looking Insights

This compound is a highly hydrophilic molecule with excellent predicted solubility in aqueous media, a property that is advantageous for many pharmaceutical applications. Its solubility is, however, highly dependent on pH, a critical consideration for formulation development. The stability profile indicates that the compound is potentially susceptible to degradation under oxidative and harsh pH/thermal conditions. The development of a validated, stability-indicating analytical method is a non-negotiable prerequisite for accurately characterizing its behavior. The insights and protocols provided in this guide serve as a comprehensive framework for researchers to systematically evaluate the solubility and stability of this promising molecule, thereby accelerating its journey from the laboratory to clinical and commercial application.

References

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  • Jayshree, J., et al. (2011). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 3(4), 798-805. Available from: [Link]

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  • ACS Omega. (2023). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.... Available from: [Link]

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  • Pharmaceutical Research. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Available from: [Link]

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(R)-3-Amino-2-(hydroxymethyl)propanoic Acid: A Versatile Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(R)-3-Amino-2-(hydroxymethyl)propanoic acid, a chiral isomer of isoserine, represents a compelling and versatile scaffold in medicinal chemistry. While its direct therapeutic applications are an emerging area of investigation, its derivatives have demonstrated significant potential, particularly in oncology. This technical guide provides a comprehensive overview of the current understanding and potential therapeutic applications of compounds derived from the isoserine core. We will delve into the mechanistic insights of its most promising derivatives, detail established experimental protocols for their evaluation, and explore future directions for research and development. This document serves as a resource for scientists seeking to leverage the unique structural features of this compound for the design and development of novel therapeutic agents.

Introduction: The Isoserine Scaffold - A Building Block for Novel Therapeutics

This compound, a non-proteinogenic β-amino acid, is a structural isomer of the common amino acid serine.[1] Its unique arrangement of functional groups—a primary amine, a hydroxyl group, and a carboxylic acid—provides a rich chemical space for derivatization.[2] This inherent versatility has positioned isoserine as a valuable building block in the synthesis of complex peptides and bioactive molecules.[2] While research into the specific biological activities of the (R)-enantiomer is ongoing, studies on L-isoserine and its derivatives have unveiled promising therapeutic avenues, most notably in the realm of anticancer agents.[3][4][5] This guide will primarily focus on the well-documented application of the isoserine scaffold in the development of aminopeptidase N inhibitors, while also exploring potential neurological applications that warrant further investigation.

Anticancer Potential: Isoserine Derivatives as Aminopeptidase N (APN/CD13) Inhibitors

A significant body of research has focused on the development of L-isoserine derivatives as potent inhibitors of Aminopeptidase N (APN), also known as CD13.[3][4][5] APN is a zinc-dependent metalloprotease that is overexpressed on the surface of various tumor cells and plays a crucial role in tumor invasion, angiogenesis, and metastasis.[6] This makes it a prime target for anticancer drug development.

Mechanism of Action

Isoserine derivatives, particularly di- and tripeptides, have been designed to interact with the active site of APN. The core isoserine structure is believed to chelate the essential zinc ion within the enzyme's active site, while appended amino acid residues interact with hydrophobic pockets, enhancing binding affinity and inhibitory potency.[6] By inhibiting APN, these compounds can prevent the degradation of the extracellular matrix, a critical step in tumor cell invasion and the formation of new blood vessels that supply the tumor.[6]

APN_Inhibition cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Tumor_Cell Tumor Cell APN Aminopeptidase N (APN/CD13) Tumor_Cell->APN Overexpression ECM Extracellular Matrix (ECM) APN->ECM Degradation Angiogenesis Angiogenesis APN->Angiogenesis Promotes ECM->Angiogenesis Invasion_Metastasis Invasion & Metastasis ECM->Invasion_Metastasis Isoserine_Derivative This compound Derivative Inhibition Inhibition Isoserine_Derivative->Inhibition Inhibition->APN Blocks Active Site

Caption: Mechanism of APN Inhibition by Isoserine Derivatives.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the L-isoserine scaffold have provided valuable insights into the structural requirements for potent APN inhibition. Studies have shown that tripeptide derivatives of L-isoserine often exhibit greater inhibitory activity than their dipeptide counterparts, suggesting that the third amino acid residue enhances interaction with the APN binding site.[7]

Compound ClassKey Structural FeaturesRepresentative IC50 Values (APN)Reference
L-IsoserineParent Scaffold563 µM[7]
L-Isoserine DipeptidesAddition of a second amino acid140 µM (for L-isoserine-L-leucine)[7]
L-Isoserine TripeptidesAddition of two amino acidsAs low as 2.51 µM[5][6]

Table 1: Aminopeptidase N Inhibitory Activity of Isoserine and its Derivatives.

Experimental Protocol: In Vitro Aminopeptidase N Inhibition Assay

The following protocol outlines a standard method for evaluating the inhibitory activity of isoserine derivatives against APN.[8]

Materials:

  • Porcine Kidney Microsomal Aminopeptidase N (Enzyme)

  • L-Leucine-p-nitroanilide (Substrate)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Test compounds (Isoserine derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in 50 mM PBS (pH 7.2).

  • In a 96-well plate, add the test compound solutions to the wells.

  • Add the APN enzyme solution to each well and incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the L-Leucine-p-nitroanilide substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline released by enzymatic activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

APN_Assay_Workflow Start Start: Prepare Reagents Serial_Dilution 1. Prepare serial dilutions of (R)-Isoserine derivative Start->Serial_Dilution Add_Compound 2. Add compound to 96-well plate Serial_Dilution->Add_Compound Add_Enzyme 3. Add APN enzyme and incubate (37°C, 5 min) Add_Compound->Add_Enzyme Add_Substrate 4. Add L-Leucine-p-nitroanilide (Substrate) Add_Enzyme->Add_Substrate Incubate 5. Incubate (37°C, 30 min) Add_Substrate->Incubate Measure_Absorbance 6. Measure absorbance at 405 nm Incubate->Measure_Absorbance Analyze_Data 7. Calculate % inhibition and IC50 Measure_Absorbance->Analyze_Data End End: Results Analyze_Data->End

Caption: Experimental Workflow for APN Inhibition Assay.

Potential Neurological Applications: An Area for Future Exploration

While the anticancer applications of isoserine derivatives are more established, there are emerging indications that this scaffold may also have utility in the treatment of neurological disorders.

GABAergic System Modulation

Research has suggested that L-isoserine can upregulate the expression of the glial GABA transporter GAT3.[9] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological and psychiatric conditions. By enhancing the activity of GAT3, L-isoserine could potentially increase GABA uptake in glial cells, thereby modulating synaptic transmission and offering a novel therapeutic strategy for conditions characterized by GABAergic hypofunction. The specific effects of the (R)-enantiomer on the GABAergic system remain an important area for future research.

GABAergic_Modulation cluster_0 Synaptic Cleft cluster_1 Therapeutic Intervention Presynaptic_Neuron Presynaptic Neuron GABA_Release GABA Release Presynaptic_Neuron->GABA_Release GABA GABA_Release->GABA GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds GAT3 GAT3 Transporter GABA->GAT3 Uptake Postsynaptic_Neuron Postsynaptic Neuron GABA_Receptor->Postsynaptic_Neuron Inhibitory Signal Glial_Cell Glial Cell GAT3->Glial_Cell Isoserine (R)-Isoserine Upregulation Upregulation Isoserine->Upregulation Upregulation->GAT3 Enhances Expression

Caption: Potential Modulation of the GABAergic System by Isoserine.

Neuroprotection

The structurally related amino acid, L-serine, has been shown to exert neuroprotective effects in models of cerebral ischemia.[10][11] These effects are thought to be mediated, in part, through the activation of glycine receptors.[11] Given the structural similarity, it is plausible that this compound or its derivatives could also possess neuroprotective properties. Further investigation into the interaction of isoserine with neuronal receptors and its efficacy in preclinical models of neurodegenerative diseases is warranted.

Synthesis of this compound and its Derivatives

The enantioselective synthesis of this compound and its derivatives is crucial for the development of stereochemically pure therapeutic agents. Several synthetic strategies have been reported, often employing chiral starting materials or asymmetric catalytic methods to control the stereochemistry at the C2 position.

General Synthetic Approach for Isoserine-Based Peptides

The synthesis of isoserine-based peptide inhibitors of APN typically involves standard solid-phase or solution-phase peptide synthesis methodologies.[6]

A Generalized Synthetic Workflow:

  • Protection of Functional Groups: The amino and carboxyl groups of this compound and other amino acid building blocks are protected with suitable protecting groups (e.g., Boc, Fmoc for the amine; methyl or ethyl esters for the carboxyl group).

  • Peptide Coupling: The protected amino acids are sequentially coupled using standard coupling reagents (e.g., HATU, HOBt/DIC).

  • Deprotection: The protecting groups are removed under appropriate conditions to yield the final peptide derivative.

  • Purification: The crude product is purified using techniques such as flash chromatography or preparative HPLC.

Peptide_Synthesis_Workflow Start Start: Protected (R)-Isoserine Coupling_1 1. Couple with protected Amino Acid 1 Start->Coupling_1 Deprotection_1 2. Selective Deprotection Coupling_1->Deprotection_1 Coupling_2 3. Couple with protected Amino Acid 2 Deprotection_1->Coupling_2 Deprotection_2 4. Final Deprotection Coupling_2->Deprotection_2 Purification 5. Purification (HPLC) Deprotection_2->Purification Final_Product Final Isoserine Peptide Derivative Purification->Final_Product

Caption: Generalized Workflow for Isoserine Peptide Synthesis.

Future Directions and Conclusion

This compound presents a promising and underexplored scaffold for the development of novel therapeutics. While the majority of current research has focused on L-isoserine derivatives as anticancer agents, the potential for neurological applications of the (R)-enantiomer warrants significant investigation.

Key Areas for Future Research:

  • Stereospecific Biological Activity: A thorough investigation into the distinct biological activities of the (R)- and (S)-enantiomers of isoserine is needed to elucidate their specific therapeutic potential.

  • Neurological Applications: Preclinical studies are required to evaluate the efficacy of (R)-isoserine and its derivatives in models of epilepsy, anxiety, and neurodegenerative diseases.

  • Mechanism of Action Studies: Detailed mechanistic studies are necessary to understand how isoserine and its derivatives interact with their biological targets at a molecular level.

  • Optimization of Derivatives: Further structure-activity relationship studies can lead to the design of more potent and selective inhibitors of APN and other potential targets.

References

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  • Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Taylor & Francis Online. Available at: [Link]

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  • Establishment of a screening protocol for identification of aminopeptidase N inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel L-isoserine Tripeptide Derivatives as Aminopeptidase N Inhibitors. PubMed. Available at: [Link]

  • Neuroprotective effect of L-serine against temporary cerebral ischemia in rats. PubMed. Available at: [Link]

  • Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. Royal Society of Chemistry. Available at: [Link]

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  • Neuroprotective Effects of Exogenous Irisin in Kainic Acid-Induced Status Epilepticus. PubMed. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

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  • Effects of the serine analogues isoserine and serinol on interleukin-2 synthesis and phospholipid metabolism in a human T cell line Jurkat. PubMed. Available at: [Link]

  • L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. National Center for Biotechnology Information. Available at: [Link]

  • The Neuroprotective Effect of Irisin in Ischemic Stroke. Frontiers in Neurology. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. National Center for Biotechnology Information. Available at: [Link]

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  • Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. National Center for Biotechnology Information. Available at: [Link]

  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry. Available at: [Link]

  • Isoflurane is a potent modulator of extrasynaptic GABA(A) receptors in the thalamus. The Journal of Neuroscience. Available at: [Link]

  • l-Serine induces sedative and hypnotic effects acting at GABA(A) receptors in neonatal chicks. PubMed. Available at: [Link]

  • R-Isovaline: a subtype-specific agonist at GABA(B)-receptors?. PubMed. Available at: [Link]

  • r,β-Diamino Acids: Biological Significance and Synthetic Approaches. Docta Complutense. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: (R)-3-Amino-2-(hydroxymethyl)propanoic Acid as a Versatile Precursor for Bioactive Molecules and Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Chiral β-Amino Acid Derivative

In the landscape of modern drug discovery and development, the demand for structurally novel and functionally precise molecular entities is ever-increasing. (R)-3-Amino-2-(hydroxymethyl)propanoic acid, a chiral β-amino acid, has emerged as a valuable and versatile building block in the synthesis of a diverse array of bioactive molecules and enzyme inhibitors.[1] Its unique structural features—a stereochemically defined center, a primary amine, a carboxylic acid, and a primary hydroxyl group—offer a rich platform for chemical modification and incorporation into complex molecular architectures. This guide provides an in-depth exploration of the applications of this precursor, with a focus on detailed protocols for the synthesis of β-peptides and hydroxamic acid-based enzyme inhibitors, classes of molecules with significant therapeutic potential. The strategic use of orthogonal protecting groups is central to the successful application of this precursor, enabling selective chemical transformations at its various functional sites.[2][3]

Part 1: Orthogonal Protection - The Key to Versatility

The synthetic utility of this compound is unlocked through the strategic application of orthogonal protecting groups. This approach allows for the selective deprotection and modification of one functional group while others remain shielded, a cornerstone of modern peptide and medicinal chemistry.[2][3] A commercially available and highly practical derivative for solid-phase peptide synthesis (SPPS) is Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propionic acid .[1]

  • Fmoc (9-fluorenylmethoxycarbonyl): This base-labile group protects the primary amine. It is stable to the acidic conditions often used for the removal of other protecting groups, making it ideal for the Fmoc/tBu SPPS strategy.[4] Its removal is typically achieved using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4]

  • tert-Butyl (tBu) ether: This acid-labile group protects the primary hydroxyl group of the hydroxymethyl side chain. It is stable to the basic conditions used for Fmoc removal and can be cleaved simultaneously with other acid-labile side-chain protecting groups and cleavage from the resin using strong acids like trifluoroacetic acid (TFA).[5]

This orthogonal protection scheme is depicted in the workflow below:

G cluster_0 Protection Strategy cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Cleavage & Deprotection Start This compound Protected Fmoc-(R)-3-amino-2-(O-tert-butyl-hydroxymethyl)propanoic acid Start->Protected Orthogonal Protection Resin Resin-Bound Peptide Protected->Resin SPPS Cycles Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Cleaved Protected Peptide in Solution Resin->Cleaved TFA Cleavage Coupling Amino Acid Coupling Deprotection->Coupling Coupling->Resin Chain Elongation Final_Peptide Purified Peptide Cleaved->Final_Peptide Purification

Figure 1: General workflow for utilizing orthogonally protected this compound in SPPS.

Part 2: Application in Bioactive β-Peptide Synthesis

β-peptides are polymers of β-amino acids that can adopt stable secondary structures, making them attractive candidates for mimicking the biological activity of natural peptides while exhibiting enhanced resistance to enzymatic degradation. The hydroxymethyl side chain of this compound can introduce polarity and hydrogen bonding capabilities into the β-peptide backbone, influencing its folding and interaction with biological targets.

Protocol 1: Solid-Phase Synthesis of a β-Peptide Oligomer

This protocol outlines the manual solid-phase synthesis of a short β-peptide oligomer using Fmoc-(R)-3-amino-2-(O-tert-butyl-hydroxymethyl)propanoic acid.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-(R)-3-amino-2-(O-tert-butyl-hydroxymethyl)propanoic acid

  • Other Fmoc-protected amino acids (as required by the sequence)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS), reagent grade

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of the First Amino Acid:

    • Dissolve 3 equivalents of Fmoc-(R)-3-amino-2-(O-tert-butyl-hydroxymethyl)propanoic acid and 3 equivalents of Oxyma Pure in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin (10 mL per gram of resin).

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 3: Synthesis of Hydroxamic Acid-Based Enzyme Inhibitors

Hydroxamic acids are potent metal-chelating groups and are a key pharmacophore in many enzyme inhibitors, particularly matrix metalloproteinases (MMPs), which are implicated in various diseases including cancer and arthritis.[6] this compound can serve as a scaffold to present the hydroxamic acid moiety in a specific three-dimensional orientation for optimal binding to the enzyme's active site.

The general strategy involves synthesizing a peptide or small molecule on a solid support, followed by the conversion of a C-terminal ester to a hydroxamic acid after cleavage from the resin.

G Start Resin-Bound Peptide with C-terminal Methyl Ester Cleavage Cleavage from Resin (e.g., TFA) Start->Cleavage Ester Peptide Methyl Ester in Solution Cleavage->Ester Hydroxylamine Hydroxylamine Treatment (NH2OH·HCl, Base) Ester->Hydroxylamine Hydroxamic_Acid Final Hydroxamic Acid Inhibitor Hydroxylamine->Hydroxamic_Acid

Figure 2: Conversion of a peptide ester to a hydroxamic acid.

Protocol 2: Synthesis of a Hydroxamic Acid Inhibitor Precursor

This protocol describes the synthesis of a peptide methyl ester on a Wang resin, which can then be converted to a hydroxamic acid.

Materials:

  • Wang resin

  • Fmoc-(R)-3-amino-2-(O-tert-butyl-hydroxymethyl)propanoic acid

  • Other Fmoc-protected amino acids

  • DIC, Oxyma Pure, DMF, DCM, Piperidine, TFA, TIS (as in Protocol 1)

  • Methanol (MeOH)

Procedure:

  • Loading the First Amino Acid onto Wang Resin:

    • Swell the Wang resin in DMF.

    • In a separate flask, dissolve 3 equivalents of Fmoc-(R)-3-amino-2-(O-tert-butyl-hydroxymethyl)propanoic acid and 0.1 equivalents of 4-dimethylaminopyridine (DMAP) in a minimal amount of DMF.

    • Add 3 equivalents of DIC to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 4-6 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Peptide Elongation: Follow steps 2-4 from Protocol 1 to build the desired peptide sequence.

  • Cleavage from Wang Resin:

    • After the final Fmoc deprotection, wash the resin with DCM and dry.

    • Use the TFA/TIS/Water (95:2.5:2.5) cleavage cocktail as described in Protocol 1, step 6. This will cleave the peptide from the resin and remove the tert-butyl protecting groups, yielding the peptide with a C-terminal carboxylic acid.

  • Esterification:

    • Dissolve the crude peptide acid in a minimal amount of anhydrous methanol.

    • Add a catalytic amount of acetyl chloride or thionyl chloride dropwise at 0°C.

    • Allow the reaction to stir at room temperature overnight.

    • Evaporate the solvent to obtain the crude peptide methyl ester.

Protocol 3: Conversion to the Final Hydroxamic Acid Inhibitor

This protocol details the final conversion of the peptide methyl ester to the hydroxamic acid.[6]

Materials:

  • Crude peptide methyl ester

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Deionized water

Procedure:

  • Preparation of Hydroxylamine Solution:

    • In a round-bottom flask, dissolve an excess (e.g., 10 equivalents) of hydroxylamine hydrochloride in methanol.

    • In a separate container, prepare a solution of an equimolar amount of KOH or NaOMe in methanol.

    • Slowly add the base solution to the hydroxylamine hydrochloride solution at 0°C to generate free hydroxylamine. A precipitate of KCl or NaCl will form.

  • Hydroxamic Acid Formation:

    • Dissolve the crude peptide methyl ester in a minimal amount of methanol.

    • Add the freshly prepared methanolic hydroxylamine solution to the peptide ester solution.

    • Adjust the pH to approximately 10-11 with additional methanolic base if necessary.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting crude hydroxamic acid by RP-HPLC.

Data Presentation

The following table provides representative data for the synthesis of a model tri-β-peptide and a hydroxamic acid inhibitor derived from this compound.

CompoundSynthesis ScaleCrude Yield (%)Purity after HPLC (%)
(β-hSer)₃ Peptide0.1 mmol75>95
Model MMP Inhibitor0.1 mmol68>98

Yields and purities are representative and may vary depending on the specific sequence and reaction conditions.

Conclusion: A Gateway to Novel Bioactive Scaffolds

This compound stands out as a highly valuable chiral precursor for the synthesis of diverse bioactive molecules. Its successful application hinges on a robust understanding of orthogonal protection strategies and solid-phase synthesis techniques. The protocols detailed herein provide a practical framework for researchers to harness the potential of this building block in the development of novel β-peptides and potent enzyme inhibitors. The inherent chirality and functionality of this precursor offer a gateway to exploring new chemical space and designing next-generation therapeutics.

References

  • Chem-Impex. Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propionic acid. Available from: [Link]

  • StackExchange. Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Available from: [Link]

  • Albericio, F., & Vázquez, J. (2002). Synthesis of Fmoc-Protected Amino Ketones Bearing tert-Butyl Based Side-Chain Protecting Groups. Tetrahedron Letters, 43(25), 4479-4482.
  • Hoffmann-La Roche. (1976). Process for t-butylating hydroxy- or thiol-substituted amino acids. U.S.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(3), 161-179.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Alam, M. A. (2014). Methods for Hydroxamic Acid Synthesis. Current organic chemistry, 18(17), 2231-2256.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Alam, M. A. (2019). Methods for Hydroxamic Acid Synthesis.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • DSM IP Assets B.V. (2010). Process for the conversion of c-terminal peptide esters or acids to amides employing subtilisin in the presence of ammonium salts.
  • Organic Chemistry Portal. tert-Butyl Esters.
  • Coro, K., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7549.
  • Ugwu, D. I., et al. (2014). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry, 4(2), 26-51.
  • Houben-Weyl. (2003). Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
  • Anderson, G. W., & Callahan, F. M. (1960). The t‐butoxy group, a novel hydroxyl‐protecting group for use in peptide synthesis with hydroxy‐amino acids. Journal of the American Chemical Society, 82(13), 3359-3363.
  • AAPPTec.
  • British Biotech Pharmaceuticals Ltd. (2000). Synthesis of hydroxamic acid derivatives. U.S.
  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
  • Kim, D. H., et al. (2004). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Archives of pharmacal research, 27(1), 1-4.
  • Albericio, F., & Carpino, L. A. (2002). Developments in peptide and amide synthesis. Trends in Organic Chemistry, 9, 131-146.
  • Gairí, M., et al. (1998). Comparative investigation of the cleavage step in the synthesis of model peptide resins: implications for Nalpha-9-fluorenylmethyloxycarbonyl-solid phase peptide synthesis. Journal of peptide research, 52(6), 491-501.
  • Tlili, A., et al. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354.
  • PolyPeptide Group. (2015). Cleavage of synthetic peptides.

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Application Notes and Protocols for the Derivatization of the Hydroxymethyl Group of (R)-3-Amino-2-(hydroxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Amino-2-(hydroxymethyl)propanoic acid is a chiral bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a primary amine, a carboxylic acid, and a primary hydroxyl group, offers multiple points for chemical modification, making it a versatile building block for the synthesis of novel therapeutic agents and complex molecular architectures.[1] The derivatization of the hydroxymethyl group, in particular, allows for the introduction of a wide range of functionalities, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as providing a handle for conjugation to other molecules.

These application notes provide detailed experimental procedures for the selective derivatization of the hydroxymethyl group of this compound into esters, ethers, and carbamates. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on practical execution, mechanistic understanding, and robust characterization of the resulting products.

Strategic Considerations for Selective Derivatization

The presence of three reactive functional groups—amino, carboxyl, and hydroxyl—necessitates a carefully planned synthetic strategy to achieve selective modification of the hydroxymethyl group. Direct derivatization without the use of protecting groups is often challenging and can lead to a mixture of products. Therefore, the application of appropriate protecting group strategies is paramount.

A common and effective strategy involves the protection of the more reactive amino and carboxylic acid functionalities, followed by derivatization of the exposed hydroxymethyl group, and subsequent deprotection. The choice of protecting groups should be orthogonal, meaning that each can be removed under conditions that do not affect the others or the newly formed derivative.

Common Protecting Group Strategies:

  • Amino Group Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[2]

  • Carboxylic Acid Protection: Esterification, for instance to a methyl or ethyl ester, is a common method to protect the carboxylic acid group. These esters are generally stable but can be hydrolyzed under basic or acidic conditions.

The following protocols will detail both direct derivatization approaches where feasible, and more robust methods involving protecting groups.

Part 1: Esterification of the Hydroxymethyl Group (O-Acylation)

Esterification of the hydroxymethyl group introduces an acyl moiety, which can significantly impact the molecule's properties. This can be a strategic modification in prodrug design, where the ester linkage is designed to be cleaved in vivo to release the active parent molecule.

Protocol 1: Direct O-Acetylation under Acidic Conditions

This protocol leverages the protonation of the amino group in a strong acidic medium to deactivate it as a nucleophile, allowing for the chemoselective acylation of the less basic hydroxyl group.[3]

Workflow for Direct O-Acetylation

Start This compound Reaction Acetic Anhydride, Trifluoroacetic Acid (TFA) Start->Reaction Dissolution Workup Evaporation & Trituration with Ether Reaction->Workup Reaction Completion Product O-Acetyl-(R)-3-amino-2-(hydroxymethyl)propanoic acid TFA salt Workup->Product Isolation

Caption: Workflow for the direct O-acetylation of this compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), anhydrous

  • Acetic anhydride

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous trifluoroacetic acid (TFA) at 0 °C, add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and acetic acid.

  • To the resulting residue, add cold diethyl ether and triturate to induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield O-acetyl-(R)-3-amino-2-(hydroxymethyl)propanoic acid as its trifluoroacetate salt.

Rationale: Trifluoroacetic acid serves as both a solvent and a catalyst, and crucially, it protonates the amino group, rendering it non-nucleophilic.[3] This allows the acetic anhydride to selectively react with the hydroxyl group.

Protocol 2: O-Benzoylation with Prior Protection

For less reactive acylating agents or when cleaner reaction profiles are desired, a protection-derivatization-deprotection sequence is recommended.

Workflow for Protected O-Benzoylation

cluster_protection Protection cluster_derivatization Derivatization cluster_deprotection Deprotection Start This compound Protect_N Boc Anhydride, Base Start->Protect_N Protect_C Esterification (e.g., TMSCl, MeOH) Protect_N->Protect_C Protected N-Boc, C-Methyl ester protected intermediate Protect_C->Protected Benzoylation Benzoyl Chloride, Pyridine Protected->Benzoylation Benzoylated O-Benzoyl derivative Benzoylation->Benzoylated Deprotect_N TFA or HCl in Dioxane Benzoylated->Deprotect_N Deprotect_C LiOH, THF/H2O Deprotect_N->Deprotect_C Final_Product O-Benzoyl-(R)-3-amino-2-(hydroxymethyl)propanoic acid Deprotect_C->Final_Product

Caption: A three-stage workflow for O-benzoylation involving protection, derivatization, and deprotection.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate

  • Dioxane/Water

  • Trimethylchlorosilane (TMSCl)

  • Methanol

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

Procedure:

  • N-Boc Protection: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (2.5 eq) and stir until dissolved. Add di-tert-butyl dicarbonate (1.1 eq) and stir at room temperature overnight. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate to obtain N-Boc-(R)-3-amino-2-(hydroxymethyl)propanoic acid.

  • Carboxyl Esterification: Suspend the N-Boc protected acid (1.0 eq) in methanol. Add trimethylchlorosilane (2.0 eq) dropwise at room temperature and stir for 12-24 hours. Remove the solvent under reduced pressure to yield the methyl ester.

  • O-Benzoylation: Dissolve the N-Boc, C-methyl ester protected intermediate (1.0 eq) in dichloromethane (DCM). Add pyridine (1.5 eq) and cool to 0 °C. Add benzoyl chloride (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to obtain the fully protected O-benzoyl derivative.

  • Deprotection:

    • N-Boc Removal: Dissolve the protected product in a solution of 20-50% TFA in DCM or 4 M HCl in dioxane and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure.

    • Ester Hydrolysis: Dissolve the resulting intermediate in a mixture of THF and water. Add lithium hydroxide (1.5 eq) and stir at room temperature until the hydrolysis is complete (monitored by LC-MS). Neutralize the reaction mixture with 1 M HCl and purify the product, for example by ion-exchange chromatography.

Part 2: Etherification of the Hydroxymethyl Group (O-Alkylation)

The formation of an ether linkage provides a stable, non-hydrolyzable modification of the hydroxymethyl group. The Williamson ether synthesis is a classic and effective method for this transformation.[4][5][6][7]

Protocol 3: O-Benzylation via Williamson Ether Synthesis

This protocol requires the protection of the amino and carboxyl groups to prevent their interference in the reaction.

Materials:

  • N-Boc, C-methyl ester of this compound (from Protocol 2)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide

  • Ammonium chloride solution, saturated

  • Deprotection reagents (as in Protocol 2)

Procedure:

  • Alkoxide Formation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the N-Boc, C-methyl ester protected starting material (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Follow the deprotection steps outlined in Protocol 2 to obtain O-benzyl-(R)-3-amino-2-(hydroxymethyl)propanoic acid.

Rationale: Sodium hydride is a strong base that deprotonates the hydroxyl group to form a nucleophilic alkoxide. This alkoxide then displaces the bromide from benzyl bromide in an Sₙ2 reaction to form the ether linkage.[4][7]

Part 3: Carbamate Formation from the Hydroxymethyl Group

Carbamates are structural motifs present in many therapeutic agents and can be used to modify the properties of a parent molecule.[3] They can be formed by the reaction of the hydroxymethyl group with an isocyanate.

Protocol 4: Carbamate Synthesis via Reaction with Isocyanate

Similar to etherification, protection of the amino and carboxyl groups is essential for a successful outcome.

Materials:

  • N-Boc, C-methyl ester of this compound (from Protocol 2)

  • Anhydrous Dichloromethane (DCM)

  • Phenyl isocyanate (or other desired isocyanate)

  • Triethylamine (optional, as a catalyst)

  • Deprotection reagents (as in Protocol 2)

Procedure:

  • Carbamoylation: Dissolve the N-Boc, C-methyl ester protected starting material (1.0 eq) in anhydrous DCM. Add phenyl isocyanate (1.1 eq). If the reaction is slow, a catalytic amount of triethylamine can be added.

  • Stir the reaction mixture at room temperature overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can often be purified by flash column chromatography.

  • Deprotection: Follow the deprotection steps outlined in Protocol 2 to yield the final carbamate derivative.

Rationale: The hydroxyl group of the protected starting material acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the carbamate linkage.

Data Presentation and Characterization

The successful synthesis of the desired derivatives must be confirmed by appropriate analytical techniques.

DerivativeExpected Mass (M+H)⁺Key ¹H NMR Signals (indicative)
O-Acetyl derivative162.07Acetyl methyl protons (~2.1 ppm), shift in CH₂O protons
O-Benzoyl derivative224.10Aromatic protons (7.4-8.1 ppm), shift in CH₂O protons
O-Benzyl derivative210.11Aromatic protons (7.2-7.4 ppm), benzylic CH₂ protons (~4.5 ppm)
O-Phenylcarbamoyl derivative239.11Aromatic protons (7.0-7.5 ppm), NH proton signal

Analytical Methods:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final product and confirm the position of derivatization.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized compounds.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the selective derivatization of the hydroxymethyl group of this compound. By employing appropriate protecting group strategies, researchers can successfully synthesize a variety of ester, ether, and carbamate derivatives. These methods offer a robust platform for the generation of novel compounds with tailored properties for applications in drug discovery and development. Careful monitoring of the reactions and thorough characterization of the products are essential for ensuring the desired outcomes.

References

  • Chem-Impex. (R)-3-Amino-2-(hydroxymethyl)propionic acid. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chem-Station. Williamson Ether Synthesis. [Link]

  • FooDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). [Link]

  • Google Patents.
  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • ResearchGate. Scheme for synthesis of carboxamide derivatives of amino acids. [Link]

  • National Institutes of Health. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. [Link]

  • Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • Organic Syntheses. SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)-2-ISOCYANATO-3-PHENYLPROPANOATE. [Link]

  • PubMed. Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of propanoic acid. [Link]

  • MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • National Institutes of Health. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • National Institutes of Health. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

  • Drug Discoveries & Therapeutics. Derivatization reagents in LC/ESI-MS/MS for the determination of low molecular weight compounds in biological samples. [Link]

  • Molbase. Synthesis of 3-(N-Benzyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride. [Link]

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  • Google Patents. Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide.
  • Golm Metabolome Database. Propanoic acid, 2-amino-2-methyl-3-hydroxy- (3TMS). [Link]

  • PubChem. Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)-. [Link]

  • MDPI. Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PubChem. This compound. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • ResearchGate. Lowering the molar excess (42x, 20x and 5x) of propionic anhydride per... [Link]

  • PubMed. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. [Link]

  • YouTube. Esterification--Making Esters from Carboxylic Acids. [Link]

  • ResearchGate. One-Pot Synthesis of N-Protected Amino/Peptide O-benzyl Hydroxamates and Acylaminoxy Dipeptides Employing Hydroxamic Acid. [Link]

  • PubMed. Reactions of 4 methylphenyl isocyanate with amino acids. [Link]

  • ResearchGate. Reaction of aromatic carboxylic acids with Isocyanates using ionic liquids as novel and efficient media. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

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The Strategic Incorporation of (R)-3-Amino-2-(hydroxymethyl)propanoic Acid in Peptide and Protein Engineering: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel therapeutic peptides with enhanced stability, predictable conformations, and improved biological activity is a continuous endeavor. The incorporation of non-canonical amino acids is a powerful strategy to achieve these goals. This guide provides a detailed exploration of (R)-3-Amino-2-(hydroxymethyl)propanoic acid, a β-amino acid with unique structural features that offer significant advantages in peptide and protein engineering.

Introduction: The Rationale for β-Amino Acid Incorporation

Standard peptides composed of α-amino acids are often susceptible to rapid enzymatic degradation in vivo, limiting their therapeutic potential. Furthermore, their inherent conformational flexibility can lead to reduced receptor binding affinity and specificity. The introduction of β-amino acids, such as this compound, addresses these limitations by altering the peptide backbone, which can impart resistance to proteolysis and induce stable secondary structures.[1][2] The presence of the hydroxymethyl group on the β-carbon of this particular amino acid offers an additional site for modification or interaction, further expanding its utility in designing sophisticated peptidomimetics.[3][4]

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C4H9NO3[3]
Molecular Weight 119.12 g/mol [3]
Stereochemistry (R)-configuration-
Functional Groups Primary amine, Carboxylic acid, Primary hydroxyl-

Application Notes: Engineering Peptides with Enhanced Properties

The incorporation of this compound into a peptide sequence is a strategic decision driven by the desire to modulate its structure and function.

Enhancing Proteolytic Stability

The altered backbone resulting from the inclusion of a β-amino acid disrupts the recognition sites for many common proteases, leading to a significant increase in the peptide's half-life in biological systems.[2] This enhanced stability is a critical attribute for the development of peptide-based therapeutics.

Inducing Stable Secondary Structures

β-amino acids are known to induce well-defined secondary structures, such as helices and turns.[2] The specific conformation adopted depends on the sequence and the stereochemistry of the β-amino acid. The (R)-configuration of the title compound, combined with its substitution pattern, can be used to favor specific folding patterns, thereby pre-organizing the peptide for optimal receptor binding. The conformational preferences of the resulting peptide can be analyzed using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

Introducing Novel Functionality

The primary hydroxyl group in the side chain of this compound serves as a versatile handle for further modifications.[3] It can be a site for glycosylation, PEGylation, or the attachment of fluorescent labels or other reporter groups, allowing for the creation of sophisticated bioconjugates and diagnostic tools.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for incorporating this compound into a peptide sequence is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7] The following protocol is a comprehensive guide based on established methods for sterically hindered and functionalized amino acids.

Workflow for Fmoc-SPPS Incorporation

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (Optional) Washing2->Capping Repeat Repeat Cycle Washing2->Repeat if no capping Capping->Repeat for next amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection Repeat->Cleavage after final residue Purification Purification Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 1: Preparation of the Fmoc-Protected Building Block

For successful incorporation, the this compound must be appropriately protected. The α-amino group is protected with the base-labile Fmoc group, and the side-chain hydroxyl group should be protected to prevent side reactions during coupling. A tert-butyl (tBu) ether is a suitable protecting group for the hydroxyl moiety, as it is stable to the basic conditions of Fmoc removal but is cleaved by the strong acid used in the final cleavage step.[8][9]

Materials:

  • This compound

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) or other suitable protecting agent for the hydroxyl group

  • Diisopropylethylamine (DIPEA)

  • Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

Procedure: This synthesis is typically performed by specialized chemical suppliers. The commercially available Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is a recommended starting material.[8]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin for a C-terminally amidated peptide.

Materials and Reagents:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including the protected this compound)

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended due to the steric hindrance of the β-amino acid.[10]

  • Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Deprotection Solution: 20% Piperidine in DMF.

  • Solvents: DMF, DCM.

  • Washing Solvents: DMF, DCM, Isopropanol.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Step-by-Step Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of this compound:

    • In a separate vial, pre-activate the protected Fmoc-(R)-3-Amino-2-(tBu-hydroxymethyl)propanoic acid (3-5 equivalents relative to resin loading) with HATU (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the amino acid) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours. The extended coupling time is recommended due to steric hindrance. A ninhydrin test can be performed to monitor the completion of the coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Final Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and Isopropanol (3x) and dry the resin under vacuum.

Protocol 3: Cleavage and Purification

Step-by-Step Procedure:

  • Cleavage:

    • Add the cleavage cocktail to the dry resin in a fume hood.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions containing the desired peptide.

  • Analysis and Characterization:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • For structural analysis, techniques such as NMR and Circular Dichroism can be employed.[1][5]

Data Presentation and Analysis

Table of Expected Mass Shifts

Incorporation of this compound will result in a predictable mass shift in the final peptide.

Amino AcidMonoisotopic Mass (Da)
Glycine (as a reference)57.02146
This compound119.05824
Visualizing the Impact on Peptide Structure

The incorporation of a β-amino acid alters the peptide backbone, which can be visualized to understand its structural implications.

Peptide_Backbone cluster_alpha Alpha-Peptide Backbone cluster_beta Beta-Peptide Backbone a1 a2 a1->a2 a3 C' a2->a3 b1 b2 b1->b2 b3 b2->b3 b4 C' b3->b4

Caption: Comparison of α- and β-peptide backbones.

Conclusion and Future Perspectives

This compound is a valuable building block for peptide and protein engineering. Its incorporation can lead to peptides with enhanced proteolytic stability and well-defined secondary structures. The hydroxyl group in its side chain provides a site for further chemical modifications, expanding the possibilities for creating novel bioconjugates and therapeutic agents. The protocols outlined in this guide provide a robust framework for the successful synthesis and analysis of peptides containing this promising non-canonical amino acid. As the field of peptide therapeutics continues to grow, the strategic use of such building blocks will be instrumental in the development of the next generation of peptide-based drugs.

References

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2023). Recent. [Link]

  • (R)-3-(Fmoc-amino)-2-methylpropionic acid. J&K Scientific. [Link]

  • Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ResearchGate. [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ResearchGate. [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. [Link]

  • Peptidomimetics, a synthetic tool of drug discovery. PMC. [Link]

  • Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. American Chemical Society. [Link]

  • Utilizing 3-Amino-3-(2-hydroxyphenyl)propionic Acid in Peptide Modifications. Self-published. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [No Source Name Available]. [Link]

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Application Notes & Protocols: A Technical Guide to the Synthesis of Peptide Mimetics Using (R)-3-Amino-2-(hydroxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering the Peptide Backbone for Enhanced Function

In the landscape of modern drug discovery and chemical biology, peptides represent a class of molecules with immense therapeutic potential due to their high specificity and biological activity. However, their application is often hampered by inherent limitations such as poor metabolic stability and conformational flexibility, which can lead to reduced bioavailability and efficacy. Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a compelling solution to these challenges.[1] By strategically modifying the peptide backbone, researchers can design novel therapeutics with enhanced proteolytic resistance, improved pharmacokinetic profiles, and precisely controlled three-dimensional structures.[2][3]

A key strategy in peptidomimetic design is the incorporation of non-canonical amino acids, such as β- and γ-amino acids.[1] These building blocks extend the peptide backbone, altering the spacing of side chains and introducing new conformational possibilities.[4][5] This guide focuses on the application of (R)-3-Amino-2-(hydroxymethyl)propanoic acid , a versatile γ-amino acid analogue, for the creation of sophisticated peptide mimetics. Its unique structure, featuring a hydroxymethyl group at the Cβ position, provides a valuable tool for introducing conformational constraints and new functionalization points.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the foundational principles, strategic considerations, and detailed, field-tested protocols for incorporating this building block into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.

The Building Block: this compound

This compound is a chiral γ-amino acid. The extended backbone, relative to a standard α-amino acid, fundamentally alters the conformational landscape of the resulting peptide. The presence of the hydroxymethyl side chain introduces a polar, nucleophilic group that can participate in hydrogen bonding to stabilize specific secondary structures or serve as a handle for further chemical modification.

To successfully incorporate this building block using the prevalent Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, a correctly protected derivative is essential.[2][6] Both the primary amine and the primary hydroxyl group must be masked to prevent unwanted side reactions during peptide chain elongation.[7][8][9] The ideal building block for this purpose is Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propionic acid , which is commercially available.[10]

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the primary amine. It is base-labile and removed with piperidine at each cycle of the synthesis.[6]

  • tert-Butyl (tBu) ether: Protects the hydroxymethyl side chain. It is acid-labile and stable to the basic conditions of Fmoc removal, providing orthogonal protection.[7][11] It is removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).

Diagram 1: Protected Building Block for SPPS

Caption: Structure of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propionic acid.

Synthetic Strategy: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for synthesizing custom peptides and their mimetics due to its efficiency and amenability to automation.[12][13][14] The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

The overall workflow for incorporating our target building block is based on the standard Fmoc/tBu strategy and can be broken down into four main stages: Resin Preparation, Chain Elongation, Cleavage and Deprotection, and finally, Purification and Analysis.

Diagram 2: Overall SPPS Workflow

workflow cluster_0 Stage 1: Resin Preparation cluster_1 Stage 2: Chain Elongation (Cyclical) cluster_2 Stage 3: Cleavage & Deprotection cluster_3 Stage 4: Purification & Analysis Resin Select & Swell Resin Load Load First Amino Acid Resin->Load Cap Cap Unreacted Sites Load->Cap Deprotect Fmoc Deprotection (Piperidine) Cap->Deprotect Wash1 Wash Deprotect->Wash1 Repeat for each AA Couple Couple Next AA (HATU/DIPEA) Wash1->Couple Repeat for each AA Wash2 Wash Couple->Wash2 Repeat for each AA Wash2->Deprotect Repeat for each AA Cleave Cleave with TFA Cocktail Wash2->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Analyze Analyze (LC-MS, NMR, CD) Purify->Analyze

Caption: The four main stages of the Solid-Phase Peptide Synthesis (SPPS) workflow.

Detailed Protocols

Protocol 1: Resin Loading and Preparation

The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is appropriate. For a C-terminal carboxylic acid, a 2-Chlorotrityl chloride resin is recommended. This protocol details loading onto a 2-Chlorotrityl chloride resin.

Rationale: 2-Chlorotrityl chloride resin allows for the attachment of the first Fmoc-amino acid under mild basic conditions, minimizing racemization. The final peptide can be cleaved under mildly acidic conditions that leave acid-labile side-chain protecting groups intact if desired, offering strategic flexibility.

Reagent/MaterialQuantity (for 0.1 mmol scale)Purpose
2-Chlorotrityl chloride resin150 mg (loading ~0.7 mmol/g)Solid support
First Fmoc-amino acid0.3 mmol (3 eq)First building block
Dichloromethane (DCM)As neededSwelling and reaction solvent
N,N-Diisopropylethylamine (DIPEA)0.6 mmol (6 eq)Non-nucleophilic base
Methanol (MeOH)1 mLCapping agent

Procedure:

  • Resin Swelling: Place the resin in a peptide synthesis vessel. Add DCM (~10 mL/g resin) and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the solvent.

  • Amino Acid Attachment: Dissolve the first Fmoc-amino acid and DIPEA in DCM. Add this solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x) to remove excess reagents.

  • Capping: To block any unreacted chlorotrityl sites, treat the resin with a solution of DCM/MeOH/DIPEA (17:2:1 v/v/v) for 30 minutes.

  • Final Wash: Wash the resin sequentially with DCM (3x) and DMF (3x). The resin is now ready for chain elongation.

Protocol 2: Peptide Chain Elongation

This is a cyclical process involving two key steps: Fmoc deprotection and coupling of the next amino acid. The following protocol is for one cycle.

Rationale: The use of HATU as a coupling reagent is highly recommended, especially for non-canonical or potentially sterically hindered amino acids. HATU forms a highly reactive OAt-ester intermediate, promoting efficient amide bond formation with minimal racemization. DIPEA is used as the base to activate the carboxylic acid and neutralize the protonated amine.

Reagent/MaterialQuantity (for 0.1 mmol scale)Purpose
Peptide-resin from previous step0.1 mmolGrowing peptide chain
20% Piperidine in DMF5 mLFmoc deprotection
Fmoc-protected amino acid*0.3 mmol (3 eq)Incoming building block
HATU0.29 mmol (2.9 eq)Coupling reagent
DIPEA0.6 mmol (6 eq)Activation base
N,N-Dimethylformamide (DMF)As neededSolvent

*This can be a standard Fmoc-amino acid or the target building block, Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propionic acid.

Procedure:

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the incoming Fmoc-amino acid by dissolving it with HATU and DIPEA in DMF. Allow to stand for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Monitoring (Optional but Recommended): Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.

  • Repeat: Return to Step 1 for the next amino acid in the sequence.

Diagram 3: Key Coupling Reaction

Caption: Amide bond formation during the SPPS coupling step.

Protocol 3: Final Cleavage and Deprotection

This final step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).

Rationale: A standard TFA "cocktail" is used. It contains scavengers to capture the reactive carbocations generated during the removal of protecting groups (especially from Trp, Met, and Cys residues), preventing re-alkylation of the peptide.

ReagentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA)95%Cleavage and deprotection agent
Triisopropylsilane (TIS)2.5%Carbocation scavenger
Water (H₂O)2.5%Carbocation scavenger

Procedure:

  • Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage: Add the cold TFA cleavage cocktail to the resin (~10 mL/g resin). Agitate gently at room temperature for 2-3 hours.

  • Peptide Collection: Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.

  • TFA Evaporation: Concentrate the TFA solution under a gentle stream of nitrogen until a small volume remains.

Protocol 4: Purification and Analysis

Procedure:

  • Precipitation: Add the concentrated peptide solution dropwise to a large volume of cold diethyl ether with vortexing. The peptide will precipitate as a white solid.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Analysis and Characterization:

    • Confirm the identity and purity of the collected HPLC fractions using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Characterization and Expected Outcomes

Incorporating this compound is expected to induce significant changes in the peptide's structural and functional properties.

Conformational Analysis

The extended γ-amino acid backbone increases the number of rotatable bonds, potentially allowing for a wider range of conformations. However, the substitution at the Cβ position can also introduce steric constraints that favor specific secondary structures, such as helices or turns, that differ from those formed by α-peptides.[1][4] The hydroxymethyl side chain can further stabilize these structures through intramolecular hydrogen bonding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques (COSY, TOCSY, NOESY) in solution can be used to determine the three-dimensional structure of the peptide.[5][15][16] Analysis of Nuclear Overhauser Effects (NOEs) can reveal proximities between protons, defining the peptide's fold.

  • Circular Dichroism (CD) Spectroscopy: CD is a powerful technique for assessing the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in solution.[4][15] Comparing the CD spectrum of the modified peptide to its natural α-peptide counterpart will provide direct evidence of conformational changes.

Illustrative Data Presentation

Successful synthesis and purification should be documented with clear data.

Table 1: Example Reagent Quantities for a Pentapeptide Synthesis (0.1 mmol)

Coupling Cycle Amino Acid (AA) Fmoc-AA (mg) HATU (mg) DIPEA (μL)
1 (Loading) Fmoc-Gly-OH 89.2 - 105
2 Fmoc-Ala-OH 93.4 110.3 105
3 Fmoc-(R)-3-amino-2-(tBu-oxymethyl)propanoic acid 132.5 110.3 105
4 Fmoc-Leu-OH 106.0 110.3 105

| 5 | Fmoc-Val-OH | 101.8 | 110.3 | 105 |

Table 2: Example Characterization Data for Final Peptide

Peptide Sequence Method Purity (%) Calculated Mass [M+H]⁺ Observed Mass [M+H]⁺

| Val-Leu-γ(h-Me)-Ala-Gly-NH₂ | RP-HPLC | >98% | 502.34 | 502.35 |

Conclusion

The use of this compound offers a powerful and rational approach to designing novel peptide mimetics. By leveraging its unique γ-backbone and functionalized side chain, researchers can create peptides with tailored conformations and enhanced stability. The protocols detailed in this guide, based on established Fmoc/tBu solid-phase peptide synthesis, provide a robust framework for the successful incorporation of this building block. Rigorous characterization of the final product is essential to correlate the specific structural modifications with changes in biological function, ultimately paving the way for the development of next-generation peptide-based therapeutics.

References

  • Seebach, D., Beck, A. K., & Bierbaum, D. J. (2004). The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components. Chemistry & Biodiversity, 1(8), 1111-1239. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • García-Martín, F., & Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? [Link]

  • Seebach, D., et al. (2002). Gamma2-, gamma3-, and gamma(2,3,4)-amino acids, coupling to gamma-hexapeptides: CD spectra, NMR solution and X-ray crystal structures of gamma-peptides. Chemistry, 8(1), 57-79. [Link]

  • Rodziewicz-Motowidło, S., et al. (2001). Conformational solution studies of neuropeptide gamma using CD and NMR spectroscopy. Journal of Peptide Research, 58(4), 315-329. [Link]

  • Roy, R. S., & Balaram, P. (2018). Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy. etd@IISc. [Link]

  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Palomo, J. M. (2014). Solid-phase peptide synthesis: a practical guide. RSC Advances, 4, 32658-32672. [Link]

  • Arosio, D., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 88(15), 10381–10402. [Link]

  • Arosio, D., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. CNR-IRIS. [Link]

  • University of Bayreuth. (n.d.). Peptide NMR. [Link]

  • Englund, E. A., & Appella, D. H. (2007). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 12(7), 1423–1429. [Link]

  • Del Genio, M., et al. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Pharmaceuticals, 17(5), 589. [Link]

  • Konishi, Y., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega, 6(39), 25301–25310. [Link]

  • Corcho, F. J., et al. (2002). Designing Peptidomimetics. UPCommons. [Link]

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Investigating (R)-3-Amino-2-(hydroxymethyl)propanoic Acid in Neuroscience: A Guide to Characterization and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potential Neuromodulator

(R)-3-Amino-2-(hydroxymethyl)propanoic acid is a chiral amino acid derivative with the molecular formula C4H9NO3.[1][2] While direct and extensive research on its specific roles in the central nervous system (CNS) is nascent, its structural architecture positions it as a compelling candidate for neuroscientific investigation. Its similarity to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and other neuroactive compounds like isoserine and 4-amino-3-hydroxybutanoic acid (GABOB), provides a strong rationale for exploring its potential as a modulator of GABAergic signaling.[3][4][5][6]

This document serves as a comprehensive guide for researchers aiming to characterize the neuropharmacological profile of this compound. We will outline a logical, multi-tiered experimental workflow, from initial receptor binding studies to functional in vivo analyses. The protocols provided are grounded in established methodologies and are designed to rigorously assess the compound's potential interactions with the GABA system, a cornerstone of inhibitory neurotransmission in the brain.[6][7][8]

Part 1: Foundational Insights & Hypothesized Mechanism of Action

The core hypothesis for investigating this compound is its potential to modulate the GABAergic system. This is predicated on its structure as a GABA analog. The presence and stereochemistry of the hydroxyl group are of particular interest, as studies on the related compound GABOB have shown that its R- and S-enantiomers exhibit different selectivity for GABA receptor subtypes.[4]

Potential mechanisms to investigate include:

  • Direct GABA Receptor Interaction: The compound may act as an agonist, antagonist, or allosteric modulator at GABA-A, GABA-B, or GABA-C receptors.[6][7]

  • Modulation of GABA Transport: It could potentially interact with GABA transporters (GATs), affecting the reuptake of GABA from the synaptic cleft and thereby influencing the duration of inhibitory signals. The related compound, L-isoserine, has been shown to upregulate GAT3 expression.[3]

  • Precursor Activity: As suggested by preliminary vendor information, it might serve as a precursor in neurotransmitter synthesis pathways, although this requires extensive metabolic investigation.[1]

The following experimental plan is designed to systematically test these hypotheses.

GABAergic Signaling Pathway Overview

The diagram below illustrates the canonical GABA-A receptor signaling pathway. GABA, upon binding, opens a chloride channel, leading to hyperpolarization of the neuron and subsequent inhibition of signal transmission.[7][9] This pathway is the primary hypothetical target for this compound.

GABA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_vesicle GABA in Vesicle GAD->GABA_vesicle Packaging GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GAT1 (Reuptake) cluster_pre cluster_pre GABA_A GABA-A Receptor (Ionotropic) Cl_channel Cl- Channel Opens GABA_A->Cl_channel Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Causes GABA_synapse->GAT1 Uptake GABA_synapse->GABA_A Binds caption GABA-A Receptor Signaling Pathway Workflow cluster_p1 cluster_p2 cluster_p3 Start Start: This compound Phase1 Phase 1: In Vitro Target Validation (Molecular Level) Start->Phase1 P1_A Protocol 1: GABA Receptor Binding Assay Phase1->P1_A Phase2 Phase 2: Cellular & Ex Vivo Functional Assays (Cellular Level) P2_A Protocol 3: Neuronal Cell Culture Screening Phase2->P2_A Phase3 Phase 3: In Vivo Systemic Effects (Organism Level) P3_A Protocol 4: In Vivo Microdialysis Phase3->P3_A Conclusion Conclusion: Pharmacological Profile P1_B Protocol 2: Electrophysiology on Receptors P1_A->P1_B P1_B->Phase2 P2_A->Phase3 P3_A->Conclusion

Caption: Phased experimental workflow for characterizing the test compound.

Phase 1: In Vitro Target Validation

The initial phase aims to determine if the compound directly interacts with GABA receptors.

Protocol 1: GABA-A Receptor Radioligand Binding Assay

This protocol determines the compound's ability to displace a known radiolabeled ligand from the GABA-A receptor, allowing for the calculation of its binding affinity (Ki). [9][10] Objective: To quantify the binding affinity of this compound for the GABA-A receptor.

Materials:

  • Test Compound: this compound

  • Tissue Source: Rat or mouse whole brain membranes

  • Radioligand: [³H]Muscimol (a high-affinity GABA-A agonist)

  • Non-specific Binding Control: Unlabeled GABA (10 mM)

  • Buffers:

    • Homogenization Buffer: 0.32 M sucrose, pH 7.4

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Equipment: Homogenizer, refrigerated ultracentrifuge, scintillation counter, 96-well plates.

Methodology:

Part A: Membrane Preparation [11]1. Homogenize whole rat brains in ice-cold homogenization buffer (20 ml/g of tissue). 2. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. 3. Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C. 4. Resuspend the pellet in ice-cold deionized water and homogenize briefly. 5. Centrifuge again at 140,000 x g for 30 minutes at 4°C. 6. Wash the pellet by resuspending in binding buffer and centrifuging at 140,000 x g for 30 minutes. Repeat this wash step twice. 7. Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay). Store at -70°C.

Part B: Binding Assay [11]1. Thaw the prepared membranes and wash twice with binding buffer via centrifugation. 2. Prepare assay tubes/wells containing:

  • Total Binding: Binding buffer + [³H]Muscimol (e.g., 5 nM final concentration) + membrane protein (0.1-0.2 mg).
  • Non-specific Binding: Binding buffer + [³H]Muscimol + 10 mM unlabeled GABA + membrane protein.
  • Competition: Binding buffer + [³H]Muscimol + varying concentrations of the test compound + membrane protein.
  • Incubate all samples at 4°C for 45 minutes.
  • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl).
  • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding = Total binding - Non-specific binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionExample Value
IC50 Concentration of test compound that displaces 50% of the radioligand.15 µM
Ki Inhibition constant; a measure of binding affinity.8.5 µM
Radioligand [³H]MuscimolKd = ~10 nM
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol assesses the functional effect of the compound on GABA-A receptor-mediated currents in cultured neurons or brain slices. [12][13][14] Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator of GABA-A receptors.

Materials:

  • Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices. [14]* Solutions:

    • External Solution (ACSF): (in mM) 140 NaCl, 3 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 16 Glucose; pH 7.4.

    • Internal Pipette Solution: (in mM) 124 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP, 0.1 GTP; pH 7.2.

  • Test Compounds: GABA, this compound, and a known antagonist (e.g., bicuculline).

  • Equipment: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system, perfusion system.

Methodology:

  • Establish a whole-cell patch-clamp configuration on a neuron. Hold the membrane potential at -70 mV.

  • Agonist Test:

    • Apply a brief puff or rapid perfusion of GABA (e.g., 10 µM) to elicit a baseline inward Cl- current. [14] * After washout and recovery, apply the test compound at various concentrations in the same manner. An elicited current indicates agonist activity.

  • Antagonist Test:

    • Co-apply the test compound with GABA. A reduction in the GABA-elicited current suggests antagonist activity.

  • Modulator Test:

    • Apply the test compound at a concentration that does not elicit a current on its own.

    • Then, co-apply the test compound with a sub-maximal concentration of GABA (e.g., EC20). An enhancement of the GABA current indicates positive allosteric modulation, while a decrease suggests negative modulation.

  • Confirm that the observed currents are GABA-A mediated by applying the specific antagonist bicuculline, which should block the responses. [15] Data Analysis:

  • Measure the peak amplitude of the elicited currents (pA).

  • For agonist activity, generate a dose-response curve and calculate the EC50 (concentration for half-maximal effect).

  • For modulatory activity, quantify the percentage enhancement or inhibition of the GABA response.

ParameterDescriptionExample Result
EC50 Effective concentration for 50% maximal response (agonist).50 µM
Maximal Response Efficacy relative to GABA.75% of GABA max
Modulation % change in GABA current in the presence of the compound.+150% at 10 µM

Phase 2: Cellular & Ex Vivo Functional Assays

This phase explores the compound's effects in a more integrated cellular environment.

Protocol 3: High-Content Screening in Neuronal Co-Cultures

This protocol uses automated imaging to assess the compound's effects on neuronal health, morphology, and network activity in complex cell models. [16][17] Objective: To evaluate the compound's impact on neuronal viability, neurite outgrowth, and synapse formation in a mixed culture of neurons and glial cells.

Materials:

  • Cell Models: Primary co-cultures of neurons and astrocytes, or iPSC-derived neuronal models. [16][18]3D cell cultures can also be used for a more physiologically relevant model. [19][20]* Reagents: Cell culture media, neurotrophic factors, test compound, fluorescent dyes (e.g., for cell viability, synaptic markers like synapsin-1, and neuronal morphology markers like MAP2).

  • Equipment: High-content imaging system, automated liquid handler, incubation system.

Methodology:

  • Plate neuronal co-cultures in 96- or 384-well imaging plates.

  • Allow cells to mature and form networks (typically 7-14 days).

  • Treat cultures with a range of concentrations of the test compound for a specified duration (e.g., 24-72 hours).

  • Fix the cells and perform immunocytochemistry for markers of interest (e.g., MAP2 for dendrites, Synapsin-1 for presynaptic terminals, GFAP for astrocytes).

  • Acquire images using a high-content imaging system.

  • Use automated image analysis software to quantify parameters such as:

    • Neuron count (viability).

    • Total neurite length per neuron.

    • Number of branch points.

    • Synaptic puncta density and intensity.

Data Analysis:

  • Compare the quantified morphological parameters between control and treated wells.

  • Generate dose-response curves for any observed effects to determine EC50 or IC50 values for cytotoxicity or neurite outgrowth modulation.

Phase 3: In Vivo Systemic Effects

The final phase investigates the compound's effects within a living organism, providing crucial information about its neurochemical impact in an intact system.

Protocol 4: In Vivo Microdialysis in Freely Moving Rodents

This technique measures the concentration of neurotransmitters in the extracellular fluid of specific brain regions, providing a direct readout of neurochemical changes induced by the compound. [21][22][23][24][25] Objective: To determine if systemic administration of the compound alters extracellular GABA levels in a target brain region (e.g., hippocampus or prefrontal cortex).

Materials:

  • Subjects: Adult male rats or mice.

  • Equipment: Stereotaxic apparatus, microdialysis probes, syringe pump, fraction collector, HPLC system with electrochemical or fluorescence detection.

  • Reagents: Artificial cerebrospinal fluid (aCSF) for perfusion, test compound formulated for systemic administration (e.g., intraperitoneal injection).

Methodology:

  • Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

  • Experiment Day: Insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples into a fraction collector at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of extracellular GABA.

  • Compound Administration: Administer the test compound systemically (e.g., IP injection).

  • Post-injection Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter levels.

  • Analysis: Analyze the GABA concentration in each dialysate sample using a sensitive analytical method like HPLC.

Data Analysis:

  • Express the GABA concentration in each post-injection sample as a percentage of the average baseline concentration.

  • Plot the % baseline GABA concentration over time to visualize the neurochemical response to the compound.

  • Use statistical analysis (e.g., ANOVA with post-hoc tests) to determine if the changes are significant compared to a vehicle-treated control group.

Conclusion and Future Directions

The systematic application of these protocols will provide a robust pharmacological profile for this compound. By moving from molecular binding to cellular function and finally to in vivo neurochemistry, researchers can definitively determine its mechanism of action and potential utility in neuroscience research. Positive findings, such as specific receptor modulation or changes in GABAergic tone, would warrant further investigation into its effects on animal behavior, its therapeutic potential in models of neurological disorders like epilepsy or anxiety, and a deeper exploration of its structure-activity relationship.

References

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Pharmacological reviews, 62(4), 563-593. [Link]

  • Mehta, A. K., & Ticku, M. K. (1998). Chronic ethanol administration alters the modulatory effect of 5alpha-pregnan-3alpha-ol-20-one on the binding characteristics of various radioligands of GABAA receptors. Brain research, 805(1-2), 88–94. [Link]

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Formulation of drugs with enhanced stability and solubility using (R)-3-Amino-2-(hydroxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Enhancing Drug Stability and Solubility using (R)-3-Amino-2-(hydroxymethyl)propanoic acid as a Novel Formulation Excipient

Abstract

The low aqueous solubility and inherent instability of many active pharmaceutical ingredients (APIs) present significant challenges in drug development, often leading to poor bioavailability and compromised therapeutic efficacy. This application note details the use of this compound as a versatile excipient to overcome these limitations. We provide detailed protocols for the formulation of enhanced stability and solubility drug products through two primary mechanisms: co-crystal formation and the preparation of amorphous solid dispersions. The methodologies outlined herein are supported by established principles of crystal engineering and materials science, offering researchers and drug development professionals a practical guide to leveraging this promising amino acid derivative.

Introduction: The Challenge of Poorly Soluble and Unstable APIs

A significant portion of new chemical entities emerging from drug discovery pipelines are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compounds.[1] Poor aqueous solubility is a primary factor limiting the oral bioavailability of these drugs, as dissolution is often the rate-limiting step for absorption.[2] Furthermore, many APIs are susceptible to chemical and physical degradation, which can impact their safety, efficacy, and shelf-life.[3]

Various formulation strategies have been developed to address these challenges, including salt formation, micronization, and lipid-based formulations.[2] Among the most promising approaches are the formation of pharmaceutical co-crystals and amorphous solid dispersions (ASDs).[1][2][] Co-crystals are multi-component crystalline structures of an API and a co-former held together by non-covalent interactions, which can advantageously alter the physicochemical properties of the API without changing its intrinsic pharmacological activity.[2][5] ASDs, on the other hand, involve the dispersion of an amorphous API in a carrier matrix, which can significantly enhance solubility and dissolution rates.[][6]

Amino acids have emerged as a promising class of co-formers and carriers due to their biocompatibility, diverse functional groups capable of forming strong intermolecular interactions (such as hydrogen bonds), and their zwitterionic nature which can contribute to the stability of the resulting formulation.[1][5][7][8] this compound, with its chiral center, amino group, hydroxyl group, and carboxylic acid moiety, is a particularly interesting candidate for these applications.[9] Its structural features provide multiple points for hydrogen bonding, making it an excellent co-former for creating stable co-crystals and co-amorphous systems.[9]

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is essential for its effective application in drug formulation.

PropertyValueSource
Molecular Formula C4H9NO3[9][10]
Molecular Weight 119.12 g/mol [9][10]
Appearance White to off-white solid[9][11]
IUPAC Name (2R)-2-(aminomethyl)-3-hydroxypropanoic acid[10]
Storage 2 - 8 °C[9]

Formulation Strategies and Protocols

This section provides detailed protocols for the preparation of co-crystals and amorphous solid dispersions using this compound. For the purpose of these protocols, "API-X" will be used to denote a hypothetical poorly soluble drug.

Co-crystal Formation with this compound

Co-crystallization of an API with a suitable co-former, such as this compound, can lead to the formation of a new crystalline phase with improved physicochemical properties, including enhanced solubility and dissolution rate.[1][5][12] The success of co-crystallization is largely dependent on the ability of the API and co-former to form robust intermolecular interactions, most commonly hydrogen bonds.[13]

This protocol describes a common method for screening for co-crystal formation.

Materials:

  • API-X

  • This compound

  • A selection of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Evaporation system (e.g., nitrogen stream, vacuum oven)

Procedure:

  • Molar Ratio Preparation: Prepare physical mixtures of API-X and this compound in various stoichiometric ratios (e.g., 1:1, 1:2, 2:1).

  • Dissolution: In separate vials, dissolve a small quantity (e.g., 20 mg) of each physical mixture in a minimal amount of a selected solvent. Use gentle heating and stirring if necessary to achieve complete dissolution.

  • Evaporation: Allow the solvent to evaporate slowly at room temperature. Alternatively, for faster screening, a gentle stream of nitrogen or a vacuum oven at a temperature below the boiling point of the solvent can be used.

  • Solid Phase Characterization: Once the solvent has completely evaporated, visually inspect the resulting solid for any changes in morphology compared to the starting materials.

  • Analysis: Characterize the solid residues using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the formation of new crystalline phases.

Diagram: Co-crystal Screening Workflow

cocrystal_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis prep1 Weigh API-X and Co-former prep2 Prepare Physical Mixtures (1:1, 1:2, 2:1) prep1->prep2 screen1 Dissolve in Solvent prep2->screen1 screen2 Slow Evaporation screen1->screen2 analysis1 Visual Inspection screen2->analysis1 analysis2 PXRD Analysis analysis1->analysis2 analysis3 DSC Analysis analysis2->analysis3 end end analysis3->end Identify Co-crystal Hits

Caption: Workflow for co-crystal screening by solvent evaporation.

Amorphous Solid Dispersion (ASD) Formulation

ASDs are a powerful strategy for improving the solubility and dissolution rate of poorly soluble drugs.[][6] In an ASD, the drug is molecularly dispersed in an amorphous state within a carrier matrix. This compound can act as an effective carrier, stabilizing the amorphous form of the API through intermolecular interactions and by increasing the glass transition temperature (Tg) of the mixture.[7][14]

Spray drying is a scalable method for producing ASDs.[15][16]

Materials:

  • API-X

  • This compound

  • A suitable solvent system (e.g., methanol, ethanol, or a mixture)

  • Spray dryer equipped with a two-fluid nozzle

  • High-performance liquid chromatography (HPLC) system for content analysis

Procedure:

  • Solution Preparation: Prepare a solution by dissolving API-X and this compound in the chosen solvent system at a desired weight ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier).

  • Spray Dryer Setup: Set the spray dryer parameters, including inlet temperature, atomization pressure, and solution feed rate. These parameters will need to be optimized for the specific API and solvent system.

  • Spray Drying: Feed the solution into the spray dryer. The solvent rapidly evaporates, leaving a solid dispersion of the API in the carrier.

  • Product Collection: Collect the powdered ASD from the cyclone separator.

  • Post-Drying: Dry the collected powder in a vacuum oven at a temperature below the Tg of the ASD to remove any residual solvent.

  • Characterization: Analyze the resulting ASD for its amorphous nature (using PXRD), thermal properties (using DSC), drug content (using HPLC), and dissolution behavior.

Diagram: Amorphous Solid Dispersion (ASD) Preparation Workflow

asd_workflow start Dissolve API-X and Co-former in Solvent process Spray Drying start->process collect Collect Powdered ASD process->collect dry Vacuum Drying collect->dry characterize Characterization (PXRD, DSC, HPLC, Dissolution) dry->characterize end Final ASD Product characterize->end

Caption: Workflow for preparing amorphous solid dispersions by spray drying.

Characterization of Formulations

Proper characterization is crucial to confirm the formation of the desired solid-state form and to evaluate its performance.

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique used to distinguish between crystalline and amorphous materials. Crystalline materials produce sharp diffraction peaks, while amorphous materials show a broad halo. The formation of a new co-crystal is indicated by a unique diffraction pattern that is different from the patterns of the individual components.[7][14]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a material. For co-crystals, a single, sharp melting endotherm that is different from the melting points of the API and co-former suggests the formation of a new crystalline phase. For ASDs, the presence of a single glass transition temperature (Tg) indicates a homogeneous amorphous system.[7][8][14] An elevated Tg compared to the amorphous API alone suggests good stabilization by the carrier.[8][15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for probing the intermolecular interactions between the API and this compound. Shifts in the vibrational frequencies of functional groups, such as C=O (carbonyl), -OH (hydroxyl), and -NH (amine), can indicate the formation of hydrogen bonds, which are critical for the formation and stability of both co-crystals and ASDs.[13][17][18]

Performance Evaluation

Solubility and Dissolution Studies

The primary goal of these formulations is to enhance the aqueous solubility and dissolution rate of the API.

Representative Data (Hypothetical):

FormulationKinetic Solubility (µg/mL) in pH 6.8 bufferDissolution Rate (µ g/min/cm ²)
API-X (Crystalline) 50.1
API-X: this compound (1:1 Co-crystal) 501.5
API-X: this compound (1:3 ASD) 1205.2
Stability Studies

The physical and chemical stability of the formulations should be assessed under accelerated conditions according to ICH guidelines.[][19] The physical stability of ASDs is particularly important, as the amorphous form has a thermodynamic tendency to revert to the more stable crystalline form.

Representative Stability Data (Hypothetical) for ASD (40°C/75% RH):

Time PointDrug Content (%)Amorphous State (PXRD)
Initial 99.8Amorphous
1 Month 99.5Amorphous
3 Months 99.2Amorphous
6 Months 98.9Amorphous

Safety Considerations

This compound is an amino acid derivative and is generally considered to have a good safety profile. However, as with any chemical, appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn when handling the material.[20][21] For detailed safety information, please refer to the Safety Data Sheet (SDS).[20][21]

Conclusion

This compound is a promising and versatile excipient for enhancing the solubility and stability of poorly soluble and unstable APIs. Its ability to form strong intermolecular interactions makes it an excellent candidate for both co-crystal formation and the development of amorphous solid dispersions. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers and formulation scientists to explore the potential of this novel excipient in their drug development programs.

References

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • (PDF) Amorphous Solid Dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Preparation and characterization of spray-dried co-amorphous drug-amino acid salts. (2014). PubMed. Retrieved January 16, 2026, from [Link]

  • Amino acids as co-amorphous stabilizers for poorly water soluble drugs - Part 1: Preparation, stability and dissolution enhancement. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Genistein Co-Amorphous Systems with Amino Acids: An Investigation into Enhanced Solubility and Biological Activity. (2022). MDPI. Retrieved January 16, 2026, from [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Preparation and characterization of spray-dried co-amorphous drug-amino acid salts. (2014). PubMed. Retrieved January 16, 2026, from [Link]

  • FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. 3. Conformation and activity of S-145 analogues. (1993). PubMed. Retrieved January 16, 2026, from [Link]

  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (2020). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Q1A(R2) Guideline. (2003). ICH. Retrieved January 16, 2026, from [Link]

  • Solubility Enhancement of Lumefantrine by the Co-crystallization Method Using Amino Acids as Potential Coformers. (2025). Bentham Science Publisher. Retrieved January 16, 2026, from [Link]

  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. (2021). MDPI. Retrieved January 16, 2026, from [Link]

  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (2023). Preprints.org. Retrieved January 16, 2026, from [Link]

  • Intermolecular Hydrogen Bonds Formed Between Amino Acid Molecules in Aqueous Solution Investigated by Temperature-jump Nanosecond Time-resolved Transient Mid-IR Spectroscopy. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Retrieved January 16, 2026, from [Link]

  • (2R)-3-Amino-2-hydroxypropanoic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Chemical Properties of Methyl (R)-(-)-3-hydroxy-2-methyl-propionate (CAS 72657-23-9). (n.d.). Cheméo. Retrieved January 16, 2026, from [Link]

  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. (2016). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • FTIR Analysis of Protein Structure. (n.d.). University of Wisconsin-Madison. Retrieved January 16, 2026, from [Link]

  • How Does FTIR Detect Hydrogen Bonds? (2025). YouTube. Retrieved January 16, 2026, from [Link]

  • Hydrogen Bonding of Carboxyl Groups in Solid-State Amino Acids and Peptides: Comparison of Carbon Chemical Shielding, Infrared Frequencies, and Structures. (2003). ACS Publications. Retrieved January 16, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (R)-3-Amino-2-(hydroxymethyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-2-(hydroxymethyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. We will explore potential pitfalls in a common synthetic route and provide actionable, causality-driven solutions to improve your yield and purity.

Introduction to the Synthetic Challenge

This compound is a non-proteinogenic amino acid derivative with significant applications in pharmaceutical development and biochemical research.[1] Its structure presents a unique synthetic challenge due to the presence of two adjacent stereocenters and three functional groups (amine, hydroxyl, and carboxylic acid), which necessitates a carefully planned protecting group strategy and controlled reaction conditions to avoid common pitfalls such as low yield, epimerization, and side-product formation.

This guide will focus on troubleshooting a common synthetic approach: a diastereoselective synthesis starting from a chiral precursor, followed by functional group manipulations.

Common Synthetic Route & Troubleshooting Workflow

A plausible and frequently employed strategy for synthesizing this compound involves the use of a chiral auxiliary or a chiral starting material to control the stereochemistry. One such logical pathway starts from a protected D-serine derivative to set the stereocenter at what will become the C2 position.

Synthetic_Workflow start Start: Protected D-Serine Derivative step1 Step 1: Side Chain Homologation start->step1 e.g., Arndt-Eistert homologation step2 Step 2: Reduction of Carboxylic Acid step1->step2 Selective reduction step3 Step 3: Introduction of Amino Group step2->step3 e.g., Azide substitution, then reduction step4 Step 4: Deprotection step3->step4 Acid/Base hydrolysis or Hydrogenolysis product Final Product: This compound step4->product

Figure 1: A representative synthetic workflow for this compound.

FAQs and Troubleshooting Guides

Part 1: Issues in Side Chain Homologation & Functional Group Conversion

Q1: My initial homologation reaction is showing low conversion to the desired β-amino acid precursor. What could be the issue?

A1: Low conversion in homologation reactions like the Arndt-Eistert synthesis from a protected D-serine precursor can often be traced back to several key factors:

  • Incomplete Acid Chloride Formation: The first step, conversion of the carboxylic acid to an acid chloride (e.g., using oxalyl chloride or thionyl chloride), is critical. If this step is incomplete, the unreacted starting material will not proceed to the next stage.

    • Troubleshooting: Ensure your reagents are fresh and anhydrous. Use a slight excess of the chlorinating agent and an appropriate solvent like dry dichloromethane (DCM). Monitor the reaction by IR spectroscopy for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber.

  • Decomposition of Diazomethane or Diazo Intermediate: Diazomethane is highly reactive and potentially explosive. If generated in situ or used from a stock solution, its concentration and purity are paramount. The intermediate acyl diazoketone can also be unstable.

    • Troubleshooting: Perform the reaction at low temperatures (typically 0 °C or below). Use diazomethane in an ethereal solution and avoid ground glass joints. For a safer alternative, consider using trimethylsilyldiazomethane.

  • Inefficient Wolff Rearrangement: The silver(I) oxide or silver benzoate catalyzed Wolff rearrangement must be conducted under optimal conditions.

    • Troubleshooting: Ensure the catalyst is active. The reaction is often sensitive to light and temperature. Running the reaction in the dark can sometimes improve yields.

Q2: I'm observing significant formation of byproducts during the reduction of the newly formed ester or carboxylic acid. How can I improve selectivity?

A2: The selective reduction of a carboxyl group in the presence of other protecting groups and functional groups is a common challenge.

  • Choice of Reducing Agent: Strong reducing agents like lithium aluminum hydride (LAH) can cleave common protecting groups (e.g., some benzyl ethers or esters).

    • Troubleshooting: Opt for milder and more selective reducing agents. Borane-tetrahydrofuran complex (BH3-THF) is often effective for the selective reduction of carboxylic acids in the presence of esters and many other functional groups. Alternatively, convert the carboxylic acid to a mixed anhydride or an activated ester, which can then be reduced with sodium borohydride (NaBH4).

Reducing AgentSelectivityCommon Issues
LiAlH₄ Very strong, reduces most carbonylsLack of selectivity, can cleave protecting groups
BH₃-THF Selective for carboxylic acids and amidesCan be slow, requires careful quenching
NaBH₄ Mild, reduces aldehydes and ketonesDoes not typically reduce esters or carboxylic acids directly
Table 1: Comparison of common reducing agents for carbonyl groups.
Part 2: Challenges in Stereocontrol and Purification

Q3: I suspect I'm losing my desired stereoisomer, leading to low yield of the final (R)-configured product. How can I diagnose and prevent this?

A3: Maintaining stereochemical integrity is crucial. Epimerization, or the loss of the desired stereochemistry at a chiral center, can occur under certain conditions.

  • Epimerization at the α-carbon (C2): The α-proton to the carbonyl group can be acidic, and its removal by a base can lead to racemization. This is a common issue in aldol-type reactions or if the reaction conditions are too harsh.

    • Troubleshooting:

      • Reaction Conditions: Avoid strong bases and high temperatures, especially when a carbonyl group is present at a stereocenter.

      • Protecting Groups: The choice of protecting group can influence the acidity of the α-proton.

      • Chiral Analysis: Use chiral HPLC or NMR with a chiral shift reagent to determine the enantiomeric or diastereomeric excess at each step. This allows you to pinpoint where stereochemical integrity is being lost.

Epimerization_Pathway R_isomer (R)-Stereocenter enolate Enolate Intermediate (planar, achiral) R_isomer->enolate + Base - H+ enolate->R_isomer + H+ S_isomer (S)-Stereocenter enolate->S_isomer + H+

Figure 2: Mechanism of base-catalyzed epimerization at the α-carbon.

Q4: The final deprotection step is giving me a complex mixture that is difficult to purify. What are the best practices for deprotection?

A4: The final deprotection step to reveal the free amino acid can be challenging due to the molecule's polyfunctional and polar nature.

  • Orthogonal Protecting Groups: The ideal strategy is to use "orthogonal" protecting groups, which can be removed under different conditions without affecting each other. For example, using a base-labile Fmoc group for the amine and an acid-labile tert-butyl ester for the carboxylic acid.

    • Troubleshooting: If you are using protecting groups that are removed under the same conditions (e.g., hydrogenolysis for both N-Cbz and O-benzyl groups), ensure the reaction goes to completion. Monitor by TLC or LC-MS.

  • Purification of the Final Product: The final product is a zwitterionic, highly polar molecule, which can be difficult to purify by standard silica gel chromatography.

    • Troubleshooting:

      • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids. The zwitterionic nature of the product allows it to bind to both cation and anion exchange resins, enabling separation from non-ionic impurities.

      • Recrystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol) can be a powerful purification technique.

Q5: I have a low yield after purification. Could my product be lost during the workup?

A5: Yes, the high polarity and water solubility of the final product can lead to significant losses during aqueous workups.

  • Extraction Issues: Extracting a highly polar amino acid from an aqueous solution into an organic solvent is often inefficient.

    • Troubleshooting:

      • pH Adjustment: Adjusting the pH of the aqueous layer to the isoelectric point (pI) of the amino acid will minimize its net charge and may slightly increase its solubility in some organic solvents, although it will still be low.

      • Lyophilization: After removing inorganic salts (e.g., through ion-exchange chromatography), lyophilizing (freeze-drying) the aqueous solution is an excellent way to isolate the product without resorting to extractions.

      • Soxhlet Extraction: For recovering product from solid residues or ion-exchange resins, continuous extraction with a suitable solvent in a Soxhlet apparatus can be effective.

Summary of Key Troubleshooting Points

IssuePotential Cause(s)Recommended Action(s)
Low Conversion Incomplete activation, unstable intermediates, inactive catalyst.Check reagent purity, optimize reaction temperature, use fresh catalyst.
Side Product Formation Non-selective reagents, harsh reaction conditions.Use milder/more selective reagents, protect sensitive functional groups.
Loss of Stereochemistry Epimerization due to strong base or high temperature.Use non-basic conditions where possible, monitor enantiomeric/diastereomeric excess.
Difficult Purification Product is polar/zwitterionic, impurities have similar properties.Employ ion-exchange chromatography, recrystallization, or lyophilization.
Product Loss in Workup High water solubility of the final product.Avoid extensive aqueous extractions; use lyophilization or continuous extraction.
Table 2: Quick reference troubleshooting guide.

References

  • Vera, S., et al. (2011). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Available at: [Link]

  • Köse, A., et al. (2015). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. ResearchGate. Available at: [Link]

  • Lotz, M., et al. (2005). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews. Available at: [Link]

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Optimizing coupling efficiency of (R)-3-Amino-2-(hydroxymethyl)propanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (R)-3-Amino-2-(hydroxymethyl)propanoic acid in peptide synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the unique challenges of incorporating this sterically hindered β-amino acid into your peptide sequences.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

A1: The primary challenges stem from two structural features:

  • Steric Hindrance: The substitution at the β-carbon can slow down the coupling reaction, leading to incomplete acylation and deletion sequences.

  • Hydroxymethyl Side Chain: The primary hydroxyl group is a potential nucleophile that can undergo side reactions, most notably O-acylation, if left unprotected. This can lead to the formation of undesired ester linkages and branched peptide impurities.[1][2][3]

Q2: Is it necessary to protect the hydroxymethyl side chain?

A2: Yes, it is highly recommended to protect the hydroxyl group to prevent side reactions.[4] O-acylation of the hydroxyl group by the activated carboxyl group of the incoming amino acid is a significant risk.[1][2] A common protecting group for this purpose is the tert-butyl (tBu) group, which is stable to the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.

Q3: Which coupling reagents are most effective for this amino acid?

A3: Due to the steric hindrance, more powerful coupling reagents are generally required. Uronium/aminium-based reagents like HATU , HCTU , and HDMC are often more effective than standard carbodiimide-based methods (e.g., DIC/HOBt). Phosphonium salt reagents such as PyBOP and PyAOP are also excellent choices for difficult couplings. The choice of reagent may also depend on the specific sequence and the N-terminal amino acid of the growing peptide chain.

Q4: How does the β-amino acid structure affect the peptide?

A4: Incorporating a β-amino acid like this compound into a peptide chain introduces an additional methylene group into the backbone. This alters the peptide's conformational flexibility and hydrogen bonding patterns.[5] Unlike α-amino acids, β-peptides can form unique and stable secondary structures, such as various types of helices and turns.[6] This can be a desirable feature for designing peptides with specific folded structures and enhanced proteolytic stability.

Q5: Can I monitor the coupling reaction using the standard Kaiser test?

A5: The Kaiser test is used to detect free primary amines and can be a useful qualitative indicator of coupling completion.[7][8] However, for sterically hindered couplings, the N-terminal amine may be less accessible to the ninhydrin reagent, potentially leading to a false negative result (i.e., the test appears negative even if coupling is incomplete).[9] It is advisable to use a combination of monitoring techniques, such as a repeated Kaiser test after a longer reaction time or a small-scale cleavage and LC-MS analysis of a resin sample.

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Problem Potential Cause Recommended Solution
Low Coupling Efficiency / Deletion Sequence Insufficient activation: The coupling reagent may not be powerful enough for this sterically hindered amino acid.Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP. Increase the equivalents of the amino acid and coupling reagent (e.g., to 3-5 equivalents).
Steric hindrance: The growing peptide chain on the resin may be aggregated, blocking access to the N-terminal amine.Perform a "double coupling" by repeating the coupling step with fresh reagents. Consider using a different solvent system (e.g., NMP instead of DMF) or adding chaotropic salts to disrupt aggregation.
Side Product Formation (Unexpected Mass) O-acylation: The hydroxyl group of the side chain may have reacted with the activated amino acid.Ensure the hydroxyl group is protected, for example, with a tert-butyl (tBu) group. If using an unprotected version, consider using additives like 2,4-dinitrophenol to suppress O-acylation, although protection is the more robust strategy.[1]
Diketopiperazine formation: If this amino acid is the second residue in the sequence, cyclization and cleavage from the resin can occur.If possible, avoid having this residue at the second position. If unavoidable, use a 2-chlorotrityl chloride resin, which is more sensitive to acid and allows for milder cleavage conditions that can minimize diketopiperazine formation.
Racemization Prolonged activation time or strong base: These conditions can lead to the loss of stereochemical integrity.Minimize the pre-activation time of the amino acid. Use a weaker base like N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA).
Aggregation of the Growing Peptide Interchain hydrogen bonding: Peptides containing β-amino acids can sometimes be more prone to aggregation, depending on the sequence.[5]Use a lower-loaded resin to increase the distance between peptide chains. Incorporate structure-breaking elements like pseudoproline dipeptides in other parts of the sequence if possible.

Part 3: Experimental Protocols

Protocol 1: Recommended Coupling Protocol using HATU

This protocol is designed for the efficient coupling of Fmoc-(R)-3-amino-2-(O-tert-butyl-hydroxymethyl)propanoic acid.

Materials:

  • Fmoc-(R)-3-amino-2-(O-tert-butyl-hydroxymethyl)propanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Reaction vessel for solid-phase peptide synthesis

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (e.g., 1 x 3 min, 1 x 10 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (at least 5 times).

  • Amino Acid Activation:

    • In a separate vial, dissolve 3 equivalents of Fmoc-(R)-3-amino-2-(O-tert-butyl-hydroxymethyl)propanoic acid and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA to the mixture.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads.[7][8]

    • Negative result (yellow beads): Proceed to the washing step.

    • Positive result (blue beads): The coupling is incomplete. Perform a second coupling (double coupling) by repeating steps 3-5 with fresh reagents.

  • Washing: Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

  • Optional Capping: If the Kaiser test remains positive after a double coupling, cap any unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

Protocol 2: Monitoring the Coupling Reaction with the Kaiser Test

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of resin beads (a few beads are sufficient) from the reaction vessel and place them in a small glass test tube.

  • Wash the beads with DMF and then with ethanol to remove any residual reagents.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100-110 °C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Yellow/Colorless: Indicates the absence of free primary amines, suggesting complete coupling.

    • Blue/Purple: Indicates the presence of free primary amines, signifying an incomplete coupling reaction.

Part 4: Visualizations

Workflow for Coupling this compound

G cluster_prep Preparation cluster_coupling Coupling cluster_monitoring Monitoring & Action swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 activate Activate Amino Acid (HATU/DIPEA in DMF) wash1->activate couple Add to Resin (2-4 hours) activate->couple monitor Kaiser Test couple->monitor wash2 Wash (DMF & DCM) monitor->wash2 Negative recouple Double Couple monitor->recouple Positive next_cycle Proceed to Next Cycle wash2->next_cycle recouple->monitor cap Cap Unreacted Amines

Caption: Recommended workflow for coupling sterically hindered β-amino acids.

Protecting Group Strategy

Caption: Orthogonal protection strategy for the hydroxyl side chain.

Part 5: References

Sources

Common side reactions during the incorporation of beta-amino acids in peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of β-amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. The modified backbone, expanded by one carbon atom relative to α-amino acids, confers unique structural and functional properties.[1][2] These include the ability to form novel secondary structures, such as stable helices and β-sheets, and most notably, enhanced resistance to enzymatic degradation by proteases.[1][3] However, the structural differences of β-amino acids present unique challenges during solid-phase peptide synthesis (SPPS), leading to a higher incidence of specific side reactions compared to their α-amino acid counterparts.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting for common side reactions, explains the underlying chemical mechanisms, and offers field-proven protocols to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling yield consistently low when incorporating a β-amino acid? A1: Low coupling efficiency is the most common issue and typically stems from steric hindrance. The bulkier backbone of β-amino acids slows down the acylation of the N-terminal amine, making the reaction kinetically less favorable than with α-amino acids.[4][5] This can be exacerbated by bulky side chains on either the incoming β-amino acid or the N-terminal residue on the resin. In some cases, the altered peptide backbone can also promote on-resin aggregation, physically preventing reagents from accessing the reaction site.[6]

Q2: My mass spectrometry data looks correct, but the HPLC shows a broad peak or an inseparable impurity right next to my main product. What could this be? A2: This is a classic symptom of two potential side reactions that result in a mass-neutral impurity:

  • Aspartimide Formation (for β-amino acids with side-chain carboxyl groups): This is a base-catalyzed intramolecular cyclization that occurs during piperidine-mediated Fmoc deprotection. The resulting aspartimide intermediate can be hydrolyzed during workup or HPLC purification, yielding a mixture of the desired α-peptide and an isomeric β-peptide, which are often chromatographically inseparable.[7][8][9]

  • Epimerization: Racemization at the α-carbon (or β-carbon for β-amino acids) can occur during the carboxyl group activation step, especially with prolonged activation times or the use of certain reagents. The resulting diastereomer will have the same mass but different stereochemistry, making it extremely difficult to separate from the target peptide.[10]

Q3: Which coupling reagents are most effective for incorporating β-amino acids? A3: Due to their steric bulk, β-amino acids require more potent coupling reagents. Carbodiimides like DIC, when used alone, are often too slow. The reagents of choice are typically uronium/aminium salts such as HATU, HBTU, or HCTU , or phosphonium salts like PyBOP .[11][12][13] These reagents rapidly form highly reactive intermediates. For particularly difficult couplings, HATU and COMU are often superior due to the formation of the HOAt active ester, which is more reactive and can help minimize racemization.[14]

Q4: How can I prevent side reactions when using a β-amino acid with an acidic side chain, like β-glutamic acid? A4: The primary concern is aspartimide-like formation. This side reaction is catalyzed by the base used for Fmoc deprotection.[15][16] To mitigate this, consider the following strategies:

  • Use bulkier side-chain protecting groups: Switching from the standard tert-butyl (OtBu) ester to a more sterically demanding group like 3-methylpent-3-yl (OMpe) or 2-phenylisopropyl (O-2-PhiPr) can physically hinder the nucleophilic attack that initiates cyclization.[8][17]

  • Modify the deprotection conditions: Adding a mild acid additive, such as 1-hydroxybenzotriazole (HOBt) at 0.1 M concentration, to your 20% piperidine/DMF solution can help quench the basicity just enough to slow the side reaction without significantly impacting Fmoc removal.[18]

  • Use a non-nucleophilic base for deprotection: In some cases, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in place of piperidine can be effective. However, DBU is a very strong, non-nucleophilic base and can also catalyze aspartimide formation, so its use must be carefully optimized.[19]

Troubleshooting Guides

Problem 1: Incomplete Coupling and Deletion Sequences

This is the most frequent challenge, leading to low yields and difficult purifications.

  • Symptoms:

    • Positive Kaiser (ninhydrin) test after the coupling step, indicating free primary amines.[1]

    • Mass spectrometry reveals impurities corresponding to the target peptide minus the mass of the β-amino acid ([M-β-AA]).

    • HPLC shows a significant peak eluting earlier than the target peptide.

  • Root Causes & Solutions:

CauseScientific ExplanationRecommended Solution
Steric Hindrance The β-amino acid's backbone and/or side chain physically blocks the approach of the activated carboxyl group to the resin-bound amine, slowing the reaction rate.[5]1. Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4-6 hours or even overnight. 2. Double Couple: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated β-amino acid. 3. Increase Concentration: Use a higher concentration of reagents (e.g., 0.5 M instead of 0.2 M) to drive the reaction forward according to Le Châtelier's principle.[9]
Suboptimal Activation The coupling reagent may not be potent enough to efficiently activate the sterically hindered carboxyl group of the β-amino acid.1. Switch to a Stronger Reagent: If using HBTU, switch to HATU or COMU. These generate a more reactive HOAt ester.[14] 2. Pre-activation: Mix the β-amino acid, coupling reagent, and base (e.g., DIEA) for 1-5 minutes before adding to the resin. This ensures the active ester is fully formed.[1]
On-Resin Aggregation The growing peptide chain, influenced by the β-amino acid's conformational preferences, folds back on itself and forms inter-chain hydrogen bonds, causing the resin to clump and blocking reagent access.[6]1. Use "Structure-Breaking" Pairs: If the sequence allows, incorporate a pseudoproline dipeptide immediately before the difficult coupling site to disrupt secondary structure formation.[6] 2. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregated peptides. 3. Microwave-Assisted SPPS: The application of microwave energy can disrupt hydrogen bonds and accelerate slow reactions, significantly improving coupling efficiency.
Troubleshooting Workflow: Poor Coupling

G start Positive Kaiser Test after Coupling decision1 Is this the first attempt? start->decision1 action1 Extend coupling time to 4 hours. Re-test with Kaiser. decision1->action1 Yes decision2 Kaiser test still positive? decision1->decision2 No action1->decision2 action2 Perform a second coupling (Double Couple). decision2->action2 Yes end Proceed to Deprotection decision2->end No decision3 Kaiser test still positive? action2->decision3 action3 Switch to a more potent coupling reagent (e.g., HATU or COMU). decision3->action3 Yes decision3->end No action4 Consider sequence-specific issues: - Use NMP as solvent - Employ microwave assistance - Check for aggregation action3->action4

Caption: A decision tree for troubleshooting incomplete coupling of β-amino acids.

Problem 2: Aspartimide Formation and Related Side Products

This side reaction is a major threat to purity when incorporating β-amino acids with side-chain carboxyl groups (e.g., β-Asp, β-Glu).

  • Symptoms:

    • HPLC shows multiple, poorly resolved peaks around the target product mass.

    • Mass spectrometry confirms impurities with the same mass as the target peptide (isomers) or [M+85.1] (piperidine adduct).[8][18]

  • Mechanism & Solutions:

The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the β-amino acid. This deprotonation is caused by the piperidine used for Fmoc removal. The resulting anion acts as a nucleophile, attacking the side-chain ester to form a five-membered succinimide ring (the aspartimide).[8][15] This ring is unstable and can be opened by piperidine or water, leading to a mixture of desired α-peptide, undesired β-peptide, and piperidide adducts, often with racemization at the α-carbon.[8]

Mechanism of Aspartimide Formation

G cluster_0 1. Base-Catalyzed Deprotonation A Peptide-Resin with Asp(OtBu) B Piperidine attacks backbone N-H A->B C Formation of backbone anion D Backbone anion attacks side-chain carbonyl E Formation of 5-membered Aspartimide Intermediate D->E F Nucleophilic attack on Aspartimide G α-Peptide (Desired, but racemized) β-Peptide (Isomeric Impurity) Piperidide Adducts F->G

Caption: The pathway of base-catalyzed aspartimide formation during SPPS.

Prevention Strategies for Aspartimide Formation
StrategyMechanism of ActionKey Implementation Details
Bulky Side-Chain Protection Increases steric hindrance around the side-chain carbonyl, making it less accessible to nucleophilic attack by the backbone anion.[8]Replace standard Fmoc-β-Asp(OtBu)-OH with Fmoc-β-Asp(OMpe)-OH or Fmoc-β-Asp(OBno)-OH . These are commercially available alternatives.
Modified Deprotection Cocktail Reduces the effective basicity of the deprotection solution, slowing the rate of backbone N-H deprotonation relative to Fmoc removal.Add 1% HOBt or 6-Cl-HOBt to the 20% piperidine in DMF solution.[18] This is a simple and often effective first-line defense.
Backbone Protection Introduces a bulky group on the amide nitrogen of the preceding residue, preventing the formation of the nucleophilic anion required for cyclization.Incorporate the preceding amino acid as a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected dipeptide.[18] This is a highly effective but more costly strategy.

Key Experimental Protocols

Protocol 1: Optimized Coupling of a Sterically Hindered β-Amino Acid

This protocol uses HATU, a highly effective coupling reagent for challenging residues.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • Fmoc-β-amino acid (4.0 eq)

  • HATU (3.9 eq)

  • N,N-Diisopropylethylamine (DIEA) (8.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-β-amino acid (4.0 eq) and HATU (3.9 eq) in a minimal volume of DMF.

    • Add DIEA (8.0 eq) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling:

    • Add the activated amino acid solution to the peptide-resin.

    • Agitate the mixture at room temperature for a minimum of 2 hours. For known difficult couplings, extend this to 4 hours.

  • Monitoring:

    • Take a small sample of resin beads (approx. 1-2 mg), wash thoroughly with DMF and DCM, and dry.

    • Perform a Kaiser (ninhydrin) test. A negative result (yellow/colorless beads) indicates complete coupling.[1]

    • If the test is positive (blue/purple beads), drain the coupling solution and repeat steps 2-4 (double coupling).

  • Washing:

    • Once coupling is complete, drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all residual reagents and byproducts.

  • Capping (Optional but Recommended):

    • To block any unreacted free amines and prevent the formation of deletion sequences, treat the resin with a solution of 10% acetic anhydride and 1% DIEA in DMF for 10 minutes.

    • Wash the resin again as described in step 5. The resin is now ready for the next Fmoc deprotection cycle.

References

  • BenchChem. (2025). Orthogonal Protection Strategies with Boc-L-beta-homotryptophan: Application Notes and Protocols. BenchChem Technical Support.
  • PubMed. (n.d.). Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening.
  • Behrendt, R., et al. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • BenchChem. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. BenchChem Technical Support.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
  • ResearchGate. (n.d.).
  • NIH. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?.
  • Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. MilliporeSigma.
  • NIH. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
  • Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud University.
  • NIH. (n.d.). Introduction to Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. MilliporeSigma.
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • BenchChem. (2025). Side reaction prevention in the synthesis of cyclic peptides. BenchChem Technical Support.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances.
  • University of Bologna. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca.
  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • NIH. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
  • ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.

Sources

Technical Support Center: Purification of Peptides Containing (R)-3-Amino-2-(hydroxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: PSC-TSG-24-01 Version: 1.0 Last Updated: January 16, 2026

Introduction: Understanding the Challenge

Peptides incorporating non-standard amino acids are essential for modern drug development, offering enhanced stability, novel conformations, and unique functionalities. (R)-3-Amino-2-(hydroxymethyl)propanoic acid, a β-amino acid with a primary hydroxyl group, presents distinct challenges during purification. Its incorporation significantly increases the peptide's hydrophilicity, which can drastically alter its behavior in standard purification workflows, primarily those based on reversed-phase high-performance liquid chromatography (RP-HPLC).

The primary challenges include:

  • Poor Retention: The high polarity of the peptide may cause it to elute in or near the solvent front in RP-HPLC, leading to poor separation from salts and other polar synthesis-related impurities.[1]

  • Complex Impurity Profile: Synthesis of modified peptides can result in a variety of closely related impurities, such as deletion sequences or diastereomers, which are often difficult to resolve from the target peptide.[2][3]

  • Secondary Interactions: The free hydroxyl group can engage in unwanted interactions with the stationary phase, potentially leading to peak tailing or broadening.[4]

This guide provides a comprehensive resource for researchers, offering detailed troubleshooting advice, frequently asked questions, and validated protocols to overcome these challenges and achieve high-purity peptides suitable for any application.[5]

Frequently Asked Questions (FAQs)

Q1: My peptide contains this compound and shows no retention on my C18 column. What is happening?

This is the most common issue. The increased hydrophilicity from the hydroxymethyl group reduces the peptide's interaction with the non-polar C18 stationary phase.[1] Your peptide is likely eluting with the injection solvent (in the void volume). This can be caused by the intrinsic polarity of your peptide or a phenomenon known as "phase collapse" if you are using a mobile phase with very low or no organic content.[6]

Q2: What is the best starting point for purifying a highly hydrophilic peptide?

For a highly hydrophilic peptide, a multi-modal or "orthogonal" purification strategy is often necessary for achieving high purity.[3][7] While RP-HPLC is the workhorse of peptide purification, it may not be the best first step.[2] Consider using ion-exchange chromatography (IEX) as an initial capture step to separate the peptide based on charge, followed by a polishing step using RP-HPLC.[8][9] This approach separates impurities with different physicochemical properties.[7]

Q3: Can I still use RP-HPLC as my primary purification method?

Yes, but modifications to the standard protocol are required. Key strategies include:

  • Using a column with a different stationary phase: Consider a C4 or C8 column, which is less hydrophobic than C18 and may provide better retention. Phenyl-hexyl phases can also offer alternative selectivity.

  • Modifying the mobile phase: Adjusting the ion-pairing agent or pH can significantly impact retention.[10]

  • Optimizing the gradient: A very shallow gradient is crucial for resolving closely eluting species.[11]

Q4: How do I confirm the purity and identity of my final product?

Purity is typically determined by analytical HPLC, where the area of the main peak is compared to the total area of all peaks.[12] Identity must be confirmed by mass spectrometry (MS) to ensure the observed molecular weight matches the calculated mass of the target peptide.[5] For rigorous characterization, amino acid analysis or sequencing may be required.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a cause-and-solution format.

Problem 1: Poor or No Retention in RP-HPLC
Potential Cause Recommended Solution & Scientific Rationale
Peptide is too hydrophilic for C18. Solution: Switch to a less hydrophobic stationary phase (e.g., C8, C4, or Phenyl). Rationale: Less hydrophobic phases reduce the strong repulsive forces between the polar peptide and the stationary phase, allowing for more effective partitioning and retention.
"Phase Collapse" of the stationary phase. Solution: Ensure your mobile phase contains at least 2-5% organic solvent (e.g., acetonitrile) at the start of the gradient.[6] Use columns specifically designed for highly aqueous conditions (e.g., "Aqua" or "Hydro" type columns).[6] To regenerate a collapsed column, wash with 100% organic solvent. Rationale: In highly aqueous mobile phases, the C18 alkyl chains can fold onto themselves, reducing the surface area available for interaction. Maintaining a low level of organic solvent keeps the chains extended.
Inappropriate Sample Injection Solvent. Solution: Dissolve the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) or in water with a minimal amount of acidifier like TFA.[1] Avoid dissolving the sample in strong solvents like pure DMSO or DMF if possible, as this can cause the peptide to travel through the column without binding.[1] Rationale: Injecting the sample in a solvent stronger than the initial mobile phase prevents the peptide from binding effectively to the head of the column, leading to band broadening and poor retention.
Problem 2: Poor Peak Shape (Tailing or Broadening)
Potential Cause Recommended Solution & Scientific Rationale
Secondary interactions with silica. Solution: Ensure an adequate concentration of an ion-pairing agent like Trifluoroacetic Acid (TFA) (typically 0.1%).[4] TFA protonates residual silanols on the silica surface, minimizing ionic interactions that cause peak tailing.[4] Alternatively, try a mobile phase with a different pH modifier like formic acid, especially if coupling the separation to MS. Rationale: The hydroxyl and amino groups on the peptide can form hydrogen bonds or have ionic interactions with exposed, acidic silanol groups on the silica support, slowing their elution in a non-uniform way and causing tailing.
Column Overload. Solution: Reduce the mass of peptide injected onto the column. Perform a loading study to determine the optimal capacity for your column and peptide. Rationale: Exceeding the binding capacity of the stationary phase leads to a non-ideal chromatographic process, where excess molecules travel through the column unbound, resulting in fronting or tailing peaks.
Column Contamination or Degradation. Solution: Implement a column cleaning protocol. Flush with a strong solvent (e.g., isopropanol), followed by a reversed gradient. If performance does not improve, the column may need replacement. Using a guard column can extend the life of the main column. Rationale: Accumulation of precipitated sample or strongly retained impurities on the column inlet frit or packing material disrupts the flow path and sample application, leading to distorted peak shapes.
Problem 3: Co-elution of Impurities
Potential Cause Recommended Solution & Scientific Rationale
Impurities have similar hydrophobicity. Solution 1 (Optimize RP-HPLC): Use a shallower gradient (e.g., 0.2-0.5% B/min).[11] Test different organic modifiers (e.g., methanol vs. acetonitrile) or different ion-pairing agents (e.g., TFA vs. perchloric acid) to alter selectivity. Solution 2 (Orthogonal Purification): Implement a multi-step purification strategy.[7] Use Ion-Exchange Chromatography (IEX) as a first step to separate based on charge, followed by an RP-HPLC polishing step.[9] Rationale: Orthogonal techniques separate molecules based on different chemical properties (e.g., charge vs. hydrophobicity). Impurities that co-elute under one set of conditions are unlikely to do so under a completely different separation mechanism.[7][8]
On-resin side reactions during synthesis. Solution: Re-evaluate the solid-phase peptide synthesis (SPPS) strategy. Ensure complete capping of unreacted amino groups after each coupling step to minimize deletion sequences.[13] Consider using protecting groups that are fully orthogonal to prevent premature deprotection and side reactions.[14] Rationale: Optimizing the synthesis to reduce the formation of closely related impurities is the most effective way to simplify downstream purification. Capping ensures that only the full-length peptide is produced in high abundance.[3]

Experimental Workflows & Protocols

Workflow: Orthogonal Purification Strategy

This workflow is recommended for achieving high purity (>98%) for hydrophilic peptides containing this compound.

Orthogonal_Purification_Workflow cluster_0 Step 1: Charge-Based Separation cluster_1 Step 2: Hydrophobicity-Based Polishing cluster_2 Step 3: Analysis & Final Product Crude Crude Peptide (Post-cleavage & precipitation) IEX Strong Cation Exchange (SCX) Chromatography Crude->IEX Load at low pH & low salt IEX_Fractions Pool IEX Fractions Containing Target Peptide IEX->IEX_Fractions Elute with salt gradient RPHPLC Reversed-Phase HPLC (C8 or C4 column) IEX_Fractions->RPHPLC Inject onto equilibrated column HPLC_Fractions Pool Pure RP-HPLC Fractions RPHPLC->HPLC_Fractions Elute with organic gradient Lyophilize Lyophilization HPLC_Fractions->Lyophilize Analysis QC Analysis: - Analytical HPLC (>98% Purity) - MS (Correct Mass) Lyophilize->Analysis Final Final Purified Peptide Analysis->Final

Caption: Orthogonal workflow combining IEX and RP-HPLC for high-purity peptide isolation.

Protocol: Strong Cation Exchange (SCX) Chromatography - Capture Step

This protocol is designed as the first step in an orthogonal purification scheme.[8][15]

  • Column: Strong Cation Exchange column (e.g., PolySULFOETHYL A™).

  • Mobile Phase A: 5 mM Potassium Phosphate, 25% Acetonitrile, pH 3.0.

  • Mobile Phase B: 5 mM Potassium Phosphate, 25% Acetonitrile, 1 M KCl, pH 3.0.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A. Ensure the pH is adjusted to 3.0. Filter through a 0.22 µm filter.

  • Equilibration: Equilibrate the column with 10 column volumes (CV) of Mobile Phase A.

  • Injection: Load the prepared sample onto the column.

  • Washing: Wash the column with 5-10 CV of Mobile Phase A to remove neutral and anionic impurities.

  • Elution: Apply a linear gradient from 0% to 50% Mobile Phase B over 30-40 minutes to elute the bound peptides. Peptides will elute based on their net positive charge.[16]

  • Fraction Collection: Collect 1-2 mL fractions and analyze by analytical HPLC and MS to identify those containing the target peptide.

  • Pooling: Pool the fractions with the highest purity of the target peptide for the next step.

Protocol: RP-HPLC - Polishing Step

This protocol is for the second, polishing step after initial purification by IEX.

  • Column: C8 or C4 reversed-phase column (e.g., Vydac 218TP or 214TP).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Preparation: The pooled fractions from the IEX step can often be loaded directly, after dilution with Mobile Phase A if necessary to reduce salt and organic content.

  • Equilibration: Equilibrate the column with starting conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Injection: Load the sample.

  • Elution: Apply a shallow linear gradient. For a highly hydrophilic peptide, a gradient such as 5% to 45% B over 40 minutes (0.875% B/min) is a good starting point.

  • Fraction Collection: Collect fractions across the main peak.

  • Analysis and Pooling: Analyze each fraction by analytical HPLC. Pool fractions that meet the required purity level (e.g., >98%).[5]

  • Lyophilization: Freeze the pooled, pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

References

  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]

  • Wiedemann, J., et al. (2023). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. Journal of Peptide Science. Retrieved from [Link]

  • Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Retrieved from [Link]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]

  • Smyth, D. G. (1984). Chromatography of peptides related to beta-endorphin. Analytical Biochemistry. Retrieved from [Link]

  • ResearchGate. (2025). How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column? Retrieved from [Link]

  • Phenomenex. (n.d.). Peptide Separations by Cation Exchange Chromatography using Luna SCX. Retrieved from [Link]

  • Orthogonal Peptides. (n.d.). Our Technologies. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Purity Guide — 98%, 99% & Research-Grade Explained. Retrieved from [Link]

  • Biotage. (2023). How to purify synthetic peptides - what are the options? Retrieved from [Link]

  • Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column? Retrieved from [Link]

  • Medium. (2025). Why Peptide Purity Matters in Laboratory Research. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Learn important facts about Peptide Quality & Purity. Retrieved from [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PeptIQ. (2024). Peptide Safety: How to Verify Quality and Testing Standards. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • American Peptide Society. (n.d.). Peptide Purification. Retrieved from [Link]

  • Sola, R., et al. (1995). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • MDPI. (2019). Purification, Characterization, and Application for Preparation of Antioxidant Peptides of Extracellular Protease from Pseudoalteromonas sp. H2. Retrieved from [Link]

  • Grace-Vydac. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Preventing Racemization of (R)-3-Amino-2-(hydroxymethyl)propanoic Acid During Activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the chiral building block, (R)-3-Amino-2-(hydroxymethyl)propanoic acid, into their synthetic workflows. As a derivative of serine, this molecule is particularly susceptible to loss of stereochemical integrity during carboxylic acid activation. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview to help you maintain the enantiopurity of your final products.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental principles governing racemization during peptide coupling and other amidation reactions.

Q1: What is racemization, and why is it a critical issue for a molecule like this compound?

A1: Racemization is the conversion of a pure, single enantiomer (like the R-isomer you are using) into an equal mixture of both its R- and S-enantiomers.[1] In the context of drug development and peptide synthesis, the biological activity of a molecule is critically dependent on its precise three-dimensional structure. The incorrect stereoisomer (diastereomer in a peptide chain) can be inactive or, in some cases, exhibit undesirable or toxic effects. Even small amounts of this impurity can be difficult to remove and can compromise the efficacy and safety of the final compound.[1]

Q2: What is the primary chemical mechanism that causes racemization during the activation step?

A2: The most common pathway for racemization during the activation of N-protected amino acids is through the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3][4][5] The process unfolds as follows:

  • Activation: The coupling reagent activates the carboxylic acid, making the carboxyl carbon highly electrophilic.

  • Cyclization: The oxygen atom of the N-protecting group's carbonyl attacks this activated carboxyl carbon, forming the five-membered oxazolone ring.

  • Deprotonation: The proton on the chiral α-carbon (C2) of this oxazolone is now significantly acidic. A base present in the reaction mixture can easily abstract it, forming a planar, achiral enolate intermediate.[6][7]

  • Reprotonation & Aminolysis: This planar intermediate can be attacked by the incoming amine nucleophile from either face, or be re-protonated from either face, leading to a mixture of R and S configurations in the final product.[4]

A less common, but still possible, mechanism is the direct abstraction of the α-proton by a strong base from the activated intermediate, without proceeding through the oxazolone.[2][3]

Caption: Primary Mechanism of Racemization via Oxazolone Formation.

Q3: Why is a serine derivative like this compound particularly susceptible to racemization?

A3: Amino acids with electron-withdrawing groups on their side chain, such as serine and cysteine, are known to be more prone to racemization.[1][8] The hydroxyl group in your molecule (and in serine) can increase the acidity of the α-proton through an inductive effect, making it easier for a base to abstract it and initiate the racemization cascade. For this reason, it is imperative to use optimized coupling conditions and to protect the side-chain hydroxyl group (e.g., as a t-butyl ether) before activation.

Section 2: Troubleshooting Guide - A Workflow for Minimizing Racemization

You've run your coupling reaction and the analytical data (chiral HPLC, NMR of the diastereomeric product) shows a significant level of the undesired epimer. Use this workflow to diagnose and solve the problem.

TroubleshootingWorkflow start High Racemization Detected q1 Are you using a carbodiimide (DIC, DCC) WITHOUT an additive? start->q1 a1 CRITICAL ERROR Add an additive. OxymaPure is recommended. q1->a1 Yes q2 What base are you using? q1->q2 No a1->q2 a2_strong High Risk: TEA, Hunig's Base (DIPEA) Switch to a weaker/hindered base like NMM or 2,4,6-Collidine. q2->a2_strong TEA / DIPEA a2_ok Good Choice: NMM Proceed to next step. q2->a2_ok NMM / Collidine q3 What is your reaction temperature and pre-activation time? a2_strong->q3 a2_ok->q3 a3 Lower temperature to 0°C. Minimize pre-activation time (<5 min) or add amine component immediately. q3->a3 >0°C or Long Pre-activation q4 Are you using an onium salt (HATU, HBTU)? q3->q4 0°C and Short Pre-activation a3->q4 a4 Consider DIC/Oxyma as a milder alternative. Ensure base stoichiometry is not excessive. q4->a4 Yes end Optimized Low-Racemization Protocol Achieved q4->end No a4->end

Caption: Decision Workflow for Minimizing Racemization.

Section 3: Best Practices and Validated Protocols

The most effective strategy to prevent racemization is to use a combination of reagents and conditions that favor rapid amide bond formation over oxazolone formation.

Comparative Overview of Coupling Strategies

The selection of your coupling reagent, additive, and base is the most critical factor in controlling stereochemical integrity.

Strategy (Reagent/Additive)Racemization RiskSpeedSafety/Cost ConsiderationsRecommended For
DIC / OxymaPure Very Low FastOxymaPure is a non-explosive, safe, and highly effective modern additive.[9][10] DIC is cost-effective.Gold standard for sensitive amino acids. Our top recommendation.[8]
DIC / HOBt LowModerateHOBt is effective but has explosive properties, restricting its availability and use.[9]Historical standard; superseded by OxymaPure.
HATU / DIPEA or NMM Low-ModerateVery FastHATU is highly efficient but expensive. Can cause racemization in sensitive cases.[8]Sterically hindered couplings where speed is essential.
HBTU / DIPEA or NMM ModerateFastLess reactive than HATU, generally lower cost.Standard couplings of non-sensitive amino acids.
DIC or DCC alone Very High ModerateNOT RECOMMENDED. Forms a highly reactive intermediate prone to racemization.[3][9]Avoid for chiral amino acids.
Experimental Protocol: Gold Standard Coupling for this compound

This protocol utilizes the Diisopropylcarbodiimide (DIC) and OxymaPure combination at low temperature to minimize racemization. It assumes the use of Fmoc-protected amino acid with a t-Butyl protected side-chain hydroxyl group (Fmoc-(R)-3-Amino-2-(hydroxymethyl)(tBu)-propanoic acid).

Materials:

  • Fmoc-(R)-3-Amino-2-(hydroxymethyl)(tBu)-propanoic acid (1.2 eq.)

  • Amine component (e.g., H-Leu-Resin, 1.0 eq.)

  • OxymaPure (Ethyl 2-cyano-2-(hydroximino)acetate) (1.2 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq.)

  • N-methylmorpholine (NMM) (2.4 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ice bath

Methodology:

  • Resin Preparation: Ensure the N-terminal amine on your solid support (or the amine in your solution-phase reaction) is deprotected and washed thoroughly with DMF.

  • Preparation of Activation Solution (Perform in a separate vessel):

    • In a clean, dry flask, dissolve Fmoc-(R)-3-Amino-2-(hydroxymethyl)(tBu)-propanoic acid (1.2 eq.) and OxymaPure (1.2 eq.) in anhydrous DMF.

    • Cool the solution to 0°C using an ice bath and stir for 5 minutes.

    • Add N-methylmorpholine (NMM) (2.4 eq.) and stir for 1 minute.

    • Add DIC (1.2 eq.) to the solution. Do not let this solution sit. The activated species is now forming.

  • Coupling Reaction:

    • Immediately transfer the freshly prepared activation solution to the vessel containing your amine component (e.g., Leu-Resin).

    • Ensure the reaction vessel is also maintained at 0°C.

    • Agitate the reaction mixture for 2-4 hours at 0°C. Reaction completion can be monitored by a Kaiser test on the resin.

  • Work-up:

    • Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all reagents and byproducts.

  • Analysis (Post-Cleavage):

    • After cleaving the peptide from the resin, analyze the crude product using chiral HPLC or a high-field NMR to quantify the ratio of diastereomers and confirm the stereochemical integrity.

Section 4: Advanced FAQs

Q4: Is it absolutely necessary to protect the side-chain hydroxyl group?

A4: Yes. An unprotected hydroxyl group can cause significant side reactions. It can be acylated by the activated carboxyl group, leading to ester formation and chain termination or branching. Furthermore, it can interfere with the activation process itself. Using a standard acid-labile protecting group like t-Butyl (tBu) is highly recommended and is compatible with most standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows.

Q5: How critical is minimizing "pre-activation" time?

A5: It is extremely critical. Pre-activation refers to the time the carboxylic acid is mixed with the coupling reagent before the amine nucleophile is introduced.[4] During this period, the activated amino acid is "live" and can cyclize to the oxazolone, which then begins to racemize. The longer this solution sits, the more racemization will occur. For sensitive amino acids like this one, the best practice is to add the coupling reagent (e.g., DIC) last to the mixture of amino acid and additive, and immediately transfer this solution to the amine.

Q6: Are there any truly "racemization-free" coupling reagents?

A6: While no common method is absolutely 100% free of racemization under all conditions, significant progress has been made. Modern coupling reagents based on Oxyma, like COMU, show reduced epimerization compared to their HOBt/HOAt-based counterparts.[11] For extremely sensitive cases, novel reagent classes like ynamides have shown remarkable superiority in suppressing racemization, even allowing for challenging N-to-C peptide elongation.[12] However, for most applications, the DIC/Oxyma protocol described above provides an excellent balance of efficiency, cost, and stereochemical purity.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2021). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. (2001). RSC Publishing. Retrieved from [Link]

  • Slideshare. (n.d.). Racemization in peptide synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). NIH. Retrieved from [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). ACS Omega. Retrieved from [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). PMC - NIH. Retrieved from [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. Retrieved from [Link]

  • 7.4 Racemization Assays. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate. Retrieved from [Link]

  • Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. (2014). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). Retrieved from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). Organic Process Research & Development - ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of Peptides Modified with (R)-3-Amino-2-(hydroxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peptides modified with the non-canonical amino acid, (R)-3-Amino-2-(hydroxymethyl)propanoic acid. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve even the most challenging solubility issues.

Section 1: Understanding the Challenge (FAQs)

Q1: I've incorporated a hydrophilic modifier, this compound, so why is my peptide insoluble?

This is a common and valid question. While this compound is inherently hydrophilic due to its hydroxyl and carboxyl groups, its incorporation can paradoxically lead to solubility issues through several mechanisms:

  • Disruption of Native Conformation: The modification can alter the peptide's natural three-dimensional structure. This change may expose previously buried hydrophobic amino acid residues, making them available for intermolecular interactions that drive aggregation.[1]

  • Intermolecular Hydrogen Bonding: The additional hydroxyl group, while promoting interaction with water, can also form strong hydrogen bonds with other peptide molecules. In high concentrations, this can create a cross-linked network, leading to the formation of gels or insoluble aggregates.[2][3]

  • Altered Isoelectric Point (pI): The modifier contains both an amino group and a carboxylic acid, altering the overall charge of the peptide. If the pH of your working solution is close to the new pI of the modified peptide, its net charge will be near zero, minimizing electrostatic repulsion and drastically reducing solubility.[4][5]

  • Dominant Hydrophobicity: If the parent peptide sequence is highly hydrophobic, the addition of a single hydrophilic moiety may be insufficient to overcome the peptide's intrinsic tendency to aggregate in aqueous solutions.[3][4]

Q2: How does this specific modification affect my peptide's isoelectric point (pI) and net charge?

This compound is a zwitterionic molecule. To estimate its effect on your peptide's charge, you must consider the pH of your solution:

  • The primary amine has a pKa value that is typically around 9-10.

  • The carboxylic acid has a pKa value typically around 2-3.

Therefore, at a physiological pH of ~7.4, the amino group will be protonated (+1 charge) and the carboxylic acid will be deprotonated (-1 charge), resulting in a net neutral charge for the modifier itself. However, it still adds both a positive and a negative charge to the overall peptide calculation.

To calculate the new estimated net charge of your peptide:

  • Assign a value of +1 for each basic residue (Lys, Arg, His) and the N-terminus.

  • Assign a value of -1 for each acidic residue (Asp, Glu) and the C-terminus.

  • Add +1 and -1 for the this compound modification.

  • Sum the values. A high positive or negative net charge predicts better aqueous solubility.[6]

Q3: What are the signs of peptide aggregation versus general poor solubility?

Distinguishing between these two phenomena is critical for effective troubleshooting.

ObservationLikely CauseExplanation
Solution appears cloudy, hazy, or opalescent immediately upon adding solvent.Poor Intrinsic Solubility The peptide has very low affinity for the solvent system, often because the pH is too close to its pI.
A clear solution slowly becomes cloudy, forms a precipitate, or turns into a gel over time (minutes to hours).Aggregation Peptide molecules are self-associating to form larger, insoluble structures. This process is often time, concentration, and temperature-dependent.[5][7]
Visible particles or fibers are present, especially after agitation or temperature changes.Fibril Formation (a type of aggregation) The peptide is forming highly ordered, β-sheet-rich structures, which are a common challenge in peptide therapeutics.[5][7]
The peptide dissolves initially but crashes out of solution when diluted with an aqueous buffer.Solvent Mismatch / Hydrophobicity This often happens when a peptide is first dissolved in a strong organic solvent (like DMSO) and then diluted too quickly into a buffer where it is not soluble.[3]

Section 2: A Systematic Approach to Solubilization

We recommend a logical, stepwise approach to solubilization to avoid wasting valuable material. This workflow is designed to identify the optimal solvent system efficiently.

solubilization_workflow cluster_prep Step 1: Preparation & Analysis cluster_aqueous Step 2: Aqueous Solvents cluster_organic Step 3: Organic Co-Solvents cluster_advanced Step 4: Advanced Troubleshooting start Start with a small, accurately weighed aliquot of lyophilized peptide analyze Calculate Net Charge of the modified peptide at pH 7 start->analyze water Try Sterile Deionized Water analyze->water acidic_buffer If Net Charge > 0 (Basic): Try 10% Acetic Acid, then dilute analyze->acidic_buffer Net Charge > 0 basic_buffer If Net Charge < 0 (Acidic): Try 0.1M Ammonium Bicarbonate, then dilute analyze->basic_buffer Net Charge < 0 neutral_hydrophobic If Net Charge = 0 or Peptide >50% Hydrophobic analyze->neutral_hydrophobic Net Charge = 0 water->analyze Failure end Peptide Solubilized water->end Success acidic_buffer->neutral_hydrophobic Failure acidic_buffer->end Success basic_buffer->neutral_hydrophobic Failure basic_buffer->end Success dmso Dissolve in minimal DMSO (<50 µL) Slowly add aqueous buffer while vortexing neutral_hydrophobic->dmso dmf_acn Alternative Solvents (if DMSO is incompatible): DMF, Acetonitrile, Isopropanol dmso->dmf_acn Failure / Incompatible dmso->end Success chaotropes Suspected Aggregation: Use buffers with chaotropic agents (e.g., 2-6M Guanidine HCl) dmf_acn->chaotropes Failure dmf_acn->end Success chaotropes->end Success fail Insoluble: Re-evaluate Sequence/Formulation chaotropes->fail Failure

Caption: Systematic workflow for solubilizing modified peptides.

Protocol 1: Systematic Solubility Testing

This protocol follows the logic of the workflow diagram. Always begin with a small test amount of your peptide.

  • Preparation : Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent condensation.

  • Initial Test (Water) : Try to dissolve the peptide in sterile, deionized water or a simple buffer like PBS at your target concentration. Vortex briefly. If it dissolves, your task is complete.

  • Charge-Based Approach : If water fails, use your calculated net charge to guide your next choice[8].

    • For Basic Peptides (Net Charge > 0) : Add a small volume of 10% aqueous acetic acid to dissolve the peptide, then slowly dilute with water or your desired buffer to the final concentration.

    • For Acidic Peptides (Net Charge < 0) : Add a small volume of a weak base (e.g., 0.1% aqueous ammonia or 10% ammonium bicarbonate) to dissolve the peptide, then dilute.[6]

  • Hydrophobic/Neutral Peptide Approach : If the peptide is neutral or has >50% hydrophobic residues, aqueous solutions will likely fail.[3] Proceed to the organic co-solvent protocol.

  • Aids to Solubilization : For any of the steps above, gentle warming (to ~40°C) or brief sonication can help break up small aggregates and facilitate dissolution.[3][6] Always centrifuge the final solution to pellet any undissolved material before use.[6]

Section 3: Advanced Troubleshooting Guide

Q4: My peptide requires an organic solvent. How do I use it correctly?

Using organic co-solvents is a standard method for highly hydrophobic peptides, but technique is critical to avoid precipitation.[3]

Protocol 2: Using Organic Co-solvents
  • Select a Solvent : Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing properties and relatively low toxicity in cell-based assays (typically <1% v/v is tolerated).[6] Alternatives include dimethylformamide (DMF) or acetonitrile (ACN). Caution : Do not use DMSO for peptides containing Cys or Met, as it can cause oxidation.

  • Minimal Volume : Add the smallest possible amount of the organic solvent (e.g., 20-50 µL) to the lyophilized peptide to create a concentrated stock solution. Ensure it is fully dissolved.

  • Slow Dilution : This is the most critical step. While vigorously vortexing the peptide stock solution, add your aqueous buffer very slowly (dropwise). This "slow shock" dilution prevents the peptide from immediately crashing out as the solvent polarity changes.

  • Final Concentration : If the peptide precipitates during dilution, you have exceeded its solubility limit in that final buffer composition. You may need to work with a higher percentage of the organic co-solvent or a lower final peptide concentration.

Q5: I strongly suspect aggregation. How can I disrupt it?

If you observe time-dependent precipitation or gel formation, you are likely dealing with aggregation. The strategy here is to alter the solution environment to make peptide-peptide interactions less favorable than peptide-solvent interactions.

aggregation_forces cluster_peptide Modified Peptide Molecule cluster_forces Intermolecular Forces peptide Peptide Backbone hydrophobic Hydrophobic Regions peptide->hydrophobic modifier (R)-3-Amino-2- (hydroxymethyl)propanoic acid peptide->modifier aggregation Aggregation Drivers (Peptide-Peptide) peptide->aggregation Backbone H-bonding (β-sheet formation) hydrophobic->aggregation Hydrophobic Interactions solubility Solubility Drivers (Peptide-Solvent) modifier->solubility H-bonding with Water (Hydrophilic) modifier->aggregation Inter-peptide H-bonding

Caption: Opposing forces governing peptide solubility vs. aggregation.

Strategies to Mitigate Aggregation:

  • Chaotropic Agents : These are salts that disrupt the structure of water, thereby weakening hydrophobic interactions that drive aggregation.[2]

    • How to Use : Prepare your buffer containing 2-6 M guanidinium hydrochloride (GdnHCl) or urea. Dissolve the peptide directly in this solution. Note that these will denature proteins and are often not compatible with functional assays, but they are excellent for solubilizing a peptide for purification or storage.

  • Detergents : Low concentrations of non-ionic detergents like Polysorbate 80 (Tween 80) can prevent aggregation.[9] However, they can be difficult to remove and may interfere with certain applications.

  • Amino Acid Excipients : The addition of certain amino acids, such as arginine and glycine, to the formulation can increase the solubility and stability of therapeutic peptides.[5]

  • pH Optimization : As mentioned, moving the pH of the solution 2 units away from the peptide's pI will maximize charge and electrostatic repulsion, which directly counters aggregation.[5]

Summary of Troubleshooting Strategies
ProblemPotential CauseRecommended Solution(s)Key Considerations
Peptide won't dissolve in waterHigh hydrophobicity or pI is near 7Use acidic/basic solutions based on net charge; Use organic co-solvents (DMSO, DMF).Ensure final pH and solvent concentration are compatible with the experiment.[6]
Solution becomes cloudy over timeAggregation via hydrophobic interactionsAdd chaotropic agents (GdnHCl, Urea); Increase pH away from pI; Add excipients like arginine.Chaotropes are denaturing. Excipients must be tested for assay interference.[2][5]
Solution forms a gelAggregation via H-bondingUse chaotropic agents; Try highly polar organic solvents (DMSO, DMF) to compete for H-bonds.Sonication can help break up existing gels, but may not prevent re-formation.[2][3]
Peptide precipitates upon dilutionPoor solubility in the final bufferDecrease the rate of dilution; Increase the percentage of organic co-solvent in the final solution; Lower the final peptide concentration.Always add the aqueous buffer to the concentrated organic stock, not the other way around.

References

  • Liu, Y., & Li, D. (2014). Increasing Solubility of Proteins and Peptides by Site-Specific Modification with Betaine. Bioconjugate Chemistry, 25(6), 1038–1044. [Link]

  • Villar, A., et al. (2021). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. ResearchGate. [Link]

  • GenScript. (n.d.). Peptide Solubilization. GenScript Resources. [Link]

  • LifeTein. (2024). How Can I Make My Peptide More Water Soluble? LifeTein Technical Support. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]

  • Xtalks. (2023). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Xtalks Webinars. [Link]

  • Wang, W., et al. (2019). Factors affecting the physical stability (aggregation) of peptide therapeutics. Peptide Science, 111(1), e24084. [Link]

  • Drug Target Review. (2024). Elucidating the aggregation rules for short peptides. Drug Target Review News. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 46936524. [Link]

  • Aftab, S. O., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 949. [Link]

  • Matthew, B. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Al-Azzam, W., et al. (2021). Strategies for Improving Peptide Stability and Delivery. Molecules, 26(11), 3140. [Link]

  • Hagedorn, P. H., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(11), 1775. [Link]

  • Drug Development & Delivery. (2013). FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. Drug Development & Delivery. [Link]

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Protecting group strategies for the amine and hydroxyl functions of (R)-3-Amino-2-(hydroxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Protecting Group Strategies for (R)-3-Amino-2-(hydroxymethyl)propanoic acid

Welcome to the technical support guide for handling this compound, a chiral trifunctional building block crucial in pharmaceutical and materials science research. This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into the strategic protection of its amine and hydroxyl functionalities. As Senior Application Scientists, we aim to explain not just the how, but the critical why behind each experimental choice, ensuring your synthetic campaigns are both efficient and successful.

This compound presents a unique synthetic challenge due to the presence of three distinct functional groups: a primary amine, a primary hydroxyl group, and a carboxylic acid. The similar reactivity of the amine and hydroxyl groups, both being nucleophilic, necessitates a carefully planned protecting group strategy to achieve selective modification. The key to success lies in understanding the principles of orthogonal protection .

The Principle of Orthogonal Protection

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a multi-protected molecule without affecting the others.[1][2] This is achieved by choosing protecting groups that are cleaved under distinct and non-interfering reaction conditions (e.g., one is acid-labile, another is removed by hydrogenolysis, and a third by a fluoride source).[1][3] For a molecule like this compound, an orthogonal approach is not just beneficial; it is essential for controlled, stepwise synthesis.

Orthogonal_Protection Molecule This compound (Amine, Hydroxyl, Carboxyl) N_Protected N-Protected (e.g., Boc, Cbz) Molecule->N_Protected Amine Selective O_Protected O-Protected (e.g., TBDMS, Bn) Molecule->O_Protected Hydroxyl Selective COOH_Protected COOH-Protected (e.g., Ester) Molecule->COOH_Protected Carboxyl Selective Amine_Free Free Amine N_Protected->Amine_Free Acid or H₂/Pd-C Hydroxyl_Free Free Hydroxyl O_Protected->Hydroxyl_Free F⁻ or H₂/Pd-C Carboxyl_Free Free Carboxyl COOH_Protected->Carboxyl_Free Base or Acid Hydrolysis

Caption: Orthogonal protection allows independent deprotection of functional groups.

Troubleshooting and FAQs: Protecting the Amine Function

The primary amine in this compound is typically more nucleophilic than the primary hydroxyl group. This inherent reactivity difference can be exploited for selective protection.[4] Carbamates are the most common and reliable protecting groups for amines.[5]

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (TFA, HCl)[6][7]Stable to base, hydrogenolysis
BenzyloxycarbonylCbz (or Z)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[5][8]Stable to mild acid and base

Q1: I'm trying to Boc-protect the amine, but I'm getting low yields and a messy TLC. What's going wrong?

A1: This is a common issue that can stem from several factors. Let's troubleshoot:

  • Incorrect Base or Stoichiometry: The reaction of an amine with (Boc)₂O requires a base to neutralize the proton on the nitrogen, driving the reaction forward.[7] Using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. Ensure you are using at least 1.1 equivalents of both (Boc)₂O and the base.

  • Solvent Choice: The choice of solvent is critical. A biphasic system like Dioxane/Water or THF/Water with a base like NaHCO₃ or NaOH is often robust. For anhydrous conditions, DCM or THF with TEA is common. If your starting material has poor solubility, consider switching to DMF.

  • Reaction Temperature: Boc protection is typically run at room temperature.[9] If the reaction is sluggish, gentle heating to 40°C can help, but avoid excessive heat, which can lead to side products.

  • Side Reaction with Hydroxyl Group: While the amine is more nucleophilic, prolonged reaction times or harsh conditions can lead to the formation of a tert-butyl carbonate at the hydroxyl position. If you suspect this, monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

Q2: How can I be sure I've selectively protected the amine over the hydroxyl group?

A2: Characterization is key. After purification, ¹H NMR spectroscopy is your most powerful tool. You should see the appearance of a large singlet around 1.4 ppm, corresponding to the nine protons of the tert-butyl group. You should also observe a downfield shift of the protons adjacent to the newly formed carbamate. The hydroxyl proton should still be visible (and will exchange with D₂O), confirming it has not been protected.

Q3: Is Cbz protection a better choice than Boc?

A3: It depends entirely on your planned synthetic route.

  • Choose Cbz if: Your subsequent steps involve strong acidic conditions that would cleave a Boc group. The Cbz group is stable to acid but is readily removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[8][10]

  • Choose Boc if: Your molecule contains other groups that are sensitive to hydrogenolysis (e.g., alkenes, alkynes, or other benzyl ethers). The Boc group's acid lability provides an orthogonal handle.[11]

Troubleshooting and FAQs: Protecting the Hydroxyl Function

Protecting the primary hydroxyl group often requires that the amine is already protected. Silyl ethers are the most widely used protecting groups for alcohols due to their ease of installation and, critically, their mild and selective removal conditions.[12][13]

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability
tert-ButyldimethylsilylTBDMS (or TBS)tert-Butyldimethylsilyl chloride (TBDMS-Cl)Fluoride source (TBAF), Acetic Acid[14][15]Stable to base, mild acid, oxidation
TriisopropylsilylTIPSTriisopropylsilyl chloride (TIPS-Cl)Fluoride source (TBAF), AcidMore sterically hindered and more stable to acid than TBDMS[12]

Q1: I'm trying to silylate the hydroxyl group on my N-Boc protected starting material, but the reaction is very slow or incomplete.

A1: This is a frequent challenge, especially with sterically hindered alcohols.

  • Activation is Crucial: Silylation with a silyl chloride requires an amine base, but not just any base.[12] Imidazole is the catalyst of choice. It reacts with TBDMS-Cl to form a highly reactive silylimidazolium intermediate, which is then attacked by the alcohol. Using a simple base like triethylamine is much less effective.

  • Solvent Matters: Anhydrous polar aprotic solvents like DMF or THF are ideal. DMF is often preferred as it can accelerate the reaction.[12] Ensure your solvent is truly anhydrous, as water will quench the reactive silylating agent.

  • Reagent Equivalents: Use a slight excess (1.1-1.2 equivalents) of both the silyl chloride and imidazole to drive the reaction to completion.

Q2: How do I selectively protect the hydroxyl group in the presence of an unprotected amine?

A2: This is a challenging but achievable transformation. While amines are generally more nucleophilic, silylating agents are oxophilic ("oxygen-loving").[16] You can exploit this preference.

  • Strategy 1: Kinetic Control with a Hindered Base: Use a strong, non-nucleophilic base like NaH to deprotonate the hydroxyl group selectively, forming an alkoxide. The alkoxide is a much stronger nucleophile than the neutral amine and will react preferentially with the silyl chloride.[16]

  • Strategy 2: pH Control: At a specific pH, you can protonate the amine to form an ammonium salt (-NH₃⁺), rendering it non-nucleophilic. The neutral hydroxyl group can then be selectively protected. This requires careful control and is often substrate-dependent.

Q3: My TBDMS group was accidentally cleaved during a subsequent reaction. Why did this happen and how can I prevent it?

A3: Unintended deprotection usually points to acidic or fluoride contamination.

  • Acid Sensitivity: While more robust than a TMS group, TBDMS ethers are still sensitive to strong acids and even moderately acidic conditions over long periods.[15] If your reaction generates acidic byproducts, consider adding a non-nucleophilic base scavenger. If you need more acid stability, switching to the bulkier TIPS or TBDPS group is a good option.[12][17]

  • Hidden Fluoride: Ensure all reagents and solvents are free from fluoride contamination. Sometimes, certain grades of silica gel can be acidic enough to cause partial cleavage during column chromatography. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent.

Experimental Protocols

Protocol 1: Selective N-Boc Protection

This protocol details the selective protection of the amine group of this compound.

Boc_Protection_Workflow Start Starting Material (in Dioxane/H₂O) Reagents Add NaHCO₃ Add (Boc)₂O Start->Reagents Reaction Stir at RT (12-24h) Reagents->Reaction Workup Acidify (KHSO₄) Extract (EtOAc) Reaction->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product N-Boc Protected Product Purify->Product

Caption: Workflow for selective N-Boc protection.

Reagents & Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • 1 M Potassium bisulfate (KHSO₄) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of Dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in Dioxane dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor progress by TLC (ninhydrin stain will no longer show the primary amine).

  • Once complete, carefully acidify the reaction mixture to pH 2-3 with 1 M KHSO₄ solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the N-Boc protected product.[7][11]

References

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?[Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • YouTube. (2020). Protecting Groups for Carboxylic acid. [Link]

  • Wikipedia. (n.d.). Silyl ether. [Link]

  • Zhao, Y., et al. (2006). Enantioselective silyl protection of alcohols catalysed by an amino-acid-based small molecule. Nature, 443(7107), 67-70. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • SciSpace. (2009). Amino Acid-Protecting Groups. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. [Link]

  • Debenham, J. S., et al. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 118(40), 9804-9805. [Link]

  • Lee, S., et al. (2014). Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. NIH Public Access. [Link]

  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

  • Reddit. (2023). Selective protection of alcohol over amine. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Royal Society of Chemistry. (2019). Avoid Protecting Groups. [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

  • ResearchGate. (2014). How can we protect a hydroxyl group leaving an amino group free?[Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. [Link]

Sources

Stability issues of (R)-3-Amino-2-(hydroxymethyl)propanoic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-3-Amino-2-(hydroxymethyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation. As a versatile chiral building block, understanding its behavior under various reaction conditions is paramount to achieving reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

For optimal stability, this compound should be stored in a cool, dry place, protected from light. Recommended storage temperatures are typically between 2-8°C for long-term storage.[1][2] When stored as a solution, it is advisable to use it within a month if stored at -20°C or within six months if stored at -80°C to minimize degradation.[3]

Q2: Is this compound stable under typical peptide coupling conditions?

Generally, this compound is considered stable and compatible with a variety of standard peptide coupling reaction conditions.[1] However, like other amino acids, its stability can be influenced by the choice of coupling reagents, reaction time, temperature, and pH. Prolonged exposure to harsh acidic or basic conditions should be avoided.

Q3: What are the potential degradation pathways for this compound?

Based on its structure as a β-amino acid with a primary hydroxyl group, several potential degradation pathways can be inferred, particularly under forcing conditions:

  • Intramolecular Cyclization (Lactonization): Under acidic conditions and/or elevated temperatures, the carboxyl group can react with the hydroxyl group to form a six-membered lactone.

  • Dehydration: Analogous to serine and threonine, the hydroxyl group could undergo dehydration, especially in strong non-aqueous acidic solutions, to form an unsaturated derivative.[4]

  • Oxidation: The primary hydroxyl group is susceptible to oxidation to an aldehyde or carboxylic acid in the presence of strong oxidizing agents.

  • Racemization: While β-amino acids are generally less prone to racemization than α-amino acids, it can still occur under harsh basic conditions.

Q4: How can I detect potential degradation of my this compound sample?

Several analytical techniques can be employed to assess the purity and detect degradation products:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating the parent compound from potential impurities and degradation products. Chiral HPLC methods can be used to assess enantiomeric purity.

  • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of any impurities, aiding in the elucidation of degradation pathways.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify degradation products.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent reaction yields or appearance of unknown impurities in peptide synthesis.
  • Possible Cause A: Degradation of the amino acid prior to the reaction.

    • Troubleshooting:

      • Verify Storage Conditions: Ensure the compound has been stored correctly at 2-8°C and protected from light and moisture.

      • Assess Purity: Before use, check the purity of the starting material using HPLC or NMR. Compare the results with the certificate of analysis.

  • Possible Cause B: On-resin degradation during solid-phase peptide synthesis (SPPS).

    • Troubleshooting:

      • Optimize Coupling Conditions: Minimize the pre-activation time of the carboxylic acid. Use coupling reagents known for lower side reactions.

      • Choice of Protecting Groups: Ensure that the protecting groups used are stable to the coupling conditions but can be removed without degrading the amino acid.

  • Possible Cause C: Side reactions with coupling reagents.

    • Troubleshooting:

      • Reagent Selection: Be aware of potential side reactions associated with certain coupling reagents. For instance, some uronium/aminium-based reagents can lead to guanidinylation of the free amine.

Issue 2: Observation of a new, less polar peak in HPLC analysis after acidic workup or purification.
  • Possible Cause: Intramolecular lactonization.

    • Causality: The formation of a cyclic ester (lactone) from the parent molecule is a potential intramolecular reaction catalyzed by acid. This would result in a less polar compound with a shorter retention time in RP-HPLC.

    • Troubleshooting:

      • pH Control: Avoid prolonged exposure to strongly acidic conditions (pH < 2). If an acidic workup is necessary, perform it at low temperatures and for the shortest possible time.

      • Alternative Purification: Consider alternative purification methods that do not require acidic mobile phases, such as ion-exchange chromatography or crystallization.

      • Analytical Confirmation: Use LC-MS to check if the molecular weight of the impurity corresponds to the loss of a water molecule from the parent compound.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for assessing the purity of this compound.

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A at 1 mg/mL

Visualizations

Potential Degradation Pathways

A This compound B Lactone A->B  Acid/Heat (Lactonization) C Dehydrated Product A->C  Strong Acid (Dehydration) D Oxidized Product A->D  Oxidizing Agent

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

A Inconsistent Results or Unknown Impurities B Check Purity of Starting Material (HPLC/NMR) A->B C Purity OK? B->C D Review Storage Conditions C->D No E Analyze Reaction Conditions C->E Yes F Optimize Coupling/ Deprotection Steps E->F G Consider Alternative Reagents/Purification F->G

Caption: Troubleshooting workflow for stability issues.

References

  • The destruction of serine and threonine thiohydantoins during the sequence determination of peptides by 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate. PubMed. [Link]

  • Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. ACS Catalysis. [Link]

  • Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. PMC. [Link]

  • Degradation pathways of amino acids during thermal utilization of biomass: a review. OUCI. [Link]

  • This compound | C4H9NO3 | CID 46936524. PubChem. [Link]

  • analysis of amino acids by high performance liquid chromatography. ResearchGate. [Link]

  • Amino acid. Wikipedia. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. PubMed Central. [Link]

  • Analysis of Amino Acids by HPLC. Agilent. [Link]

  • Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)-. PubChem. [Link]

Sources

Technical Support Center: Purification of Synthetic (R)-3-Amino-2-(hydroxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-AHPA-PUR-01

Introduction: (R)-3-Amino-2-(hydroxymethyl)propanoic acid is a crucial chiral building block in modern pharmaceutical development and biochemical research.[1] Its structural uniqueness, featuring both a primary amine and a primary alcohol, makes it a valuable precursor for synthesizing complex molecules, including peptide mimics, enzyme inhibitors, and other bioactive compounds.[1] The stereochemical integrity and chemical purity of this reagent are paramount, as even minor impurities can lead to significant side reactions, compromise the stereochemistry of the final product, and introduce downstream purification challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this synthetic amino acid derivative.

Troubleshooting Guide: Common Purification Challenges

This section is designed to address specific issues encountered during the purification of this compound in a practical question-and-answer format.

Question 1: My synthesized this compound has a persistent yellow or off-white color. What causes this, and how can I remove it?

Answer:

A yellow to brownish tint in the crude product is a common issue, typically arising from trace amounts of polymeric or oxidized by-products formed during synthesis or workup. While often present in small quantities, these colored impurities can interfere with subsequent reactions and are aesthetically undesirable for a final compound.

Causality:

  • Aldehyde Precursors: If aldehydes are used in the synthetic route, self-condensation or polymerization can occur under certain pH and temperature conditions, leading to colored bodies.

  • Oxidation: The amino group can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.

  • Reagent Impurities: Impurities within the starting materials or reagents can carry through the synthesis.

Recommended Protocol: Recrystallization

Recrystallization is the most effective method for removing these types of impurities.[2] The key is selecting a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurity remains soluble at all temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Based on its structure, a polar protic solvent is ideal. Water is an excellent first choice.[2] For compounds with slightly lower polarity, a mixed solvent system like Ethanol/Water or Methanol/Water can be effective.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the minimum amount of boiling water to the crude, colored solid to achieve complete dissolution. Use of a magnetic stirrer is recommended.

  • Decolorization (Optional): If the color is intense, add a small amount (1-2% w/w) of activated carbon to the hot solution. Be cautious, as adding carbon to a boiling solution can cause bumping.

  • Hot Filtration: If activated carbon was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath (0-4°C) for at least one hour to maximize yield.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold solvent (water). Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

The resulting product should be a white to off-white crystalline solid.

Question 2: Chiral HPLC analysis shows the presence of the (S)-enantiomer in my product. How can I improve the enantiomeric excess (e.e.)?

Answer:

The presence of the undesired (S)-enantiomer is a critical purity issue, especially for pharmaceutical applications. This contamination can arise from a non-stereospecific synthesis or racemization during a reaction or workup step.[3][4] Purification requires a chiral separation technique.

Causality:

  • Incomplete Chiral Induction: The synthetic route may not have provided perfect stereocontrol.

  • Racemization: Harsh conditions (e.g., strong acid/base, high heat) can sometimes lead to the partial racemization of the chiral center.[4]

Recommended Approaches:

  • Preparative Chiral HPLC (Primary Method): This is the most direct and effective method for separating enantiomers on a laboratory scale.

    • Column Selection: Teicoplanin-based chiral stationary phases (CSPs), such as a Chirobiotic T column, have demonstrated high efficacy in separating underivatized amino acids.[5] Other CSPs based on cellulose or amylose derivatives can also be effective.[6]

    • Method Development: Start with mobile phases common for this type of column, such as polar organic or reversed-phase modes.[5] A typical starting point could be a mixture of an alcohol (Methanol or Ethanol) and an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to ensure the analyte is in a single ionic form and improve peak shape.[5]

    • Scale-Up: Once an analytical method is established, it can be scaled to a preparative column to isolate the desired (R)-enantiomer.

  • Diastereomeric Salt Resolution (Classical Method): This chemical method involves reacting the racemic or enantiomerically-enriched mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

    • Resolving Agent: For an amino acid, a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) is a suitable resolving agent.

    • Procedure:

      • Dissolve the impure amino acid in a suitable solvent.

      • Add a stoichiometric amount of the chiral resolving agent.

      • The less soluble diastereomeric salt will preferentially crystallize out of the solution.

      • Isolate the salt and then liberate the free amino acid by treatment with a base, followed by purification.

Question 3: My NMR spectrum shows unidentifiable small peaks, and the mass spectrum confirms the correct molecular weight. What are these impurities and how do I remove them?

Answer:

If the molecular weight is correct, these impurities are likely structural isomers or process-related impurities with the same mass, such as diastereomers if a second chiral center is present in a precursor. They could also be residual starting materials or by-products from minor side reactions that were not fully removed during the initial workup.

Troubleshooting Workflow:

Diagram: Purification Strategy Workflow

G start Crude Product Analysis (NMR, LC-MS, Chiral HPLC) impurity_type Identify Impurity Type start->impurity_type enantiomer Enantiomeric Impurity (e.g., (S)-isomer) impurity_type->enantiomer Chiral HPLC shows >1 peak structural Structural Isomer / By-product impurity_type->structural NMR shows extra peaks, MS is correct colored Colored Impurity impurity_type->colored Product is off-white/yellow chiral_hplc Preparative Chiral HPLC or Diastereomeric Resolution enantiomer->chiral_hplc column_chrom Column Chromatography (Silica or C18) structural->column_chrom recrystallize Recrystallization colored->recrystallize final Pure (R)-isomer chiral_hplc->final column_chrom->final recrystallize->final

Caption: Decision workflow for selecting a purification method.

Recommended Protocol: Column Chromatography

For structurally similar impurities, column chromatography is the preferred method.[7]

Step-by-Step Chromatography Protocol:

  • Stationary Phase Selection:

    • Normal Phase (Silica Gel): Given the polar nature of the amino acid, a highly polar mobile phase will be required. A common system is a gradient of Dichloromethane (DCM) to Methanol (MeOH), often with a small amount of ammonium hydroxide or acetic acid to improve peak shape by suppressing ionization.

    • Reversed-Phase (C18): This can be more effective. The mobile phase would be a gradient of water to a polar organic solvent like Methanol or Acetonitrile. Adding a modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid is standard practice.[5]

  • Loading: For silica gel, it is best to adsorb the crude material onto a small amount of silica and dry-load it onto the column. For C18, dissolve the material in the minimum amount of the initial mobile phase solvent.

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., TLC or HPLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for pure this compound? A: To ensure long-term stability, the compound should be stored in a well-sealed container in a refrigerator at 2-8°C.[1][5] It should be protected from light and moisture. For very long-term storage, storage as a powder at -20°C is also advisable.[8]

Q2: How can I quantitatively determine the enantiomeric excess (e.e.) of my sample? A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining e.e.[5] By integrating the peak areas of the (R)- and (S)-enantiomers, the e.e. can be calculated using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Q3: Besides HPLC and NMR, what other analytical techniques are useful for purity assessment? A: Several techniques can provide valuable information:

  • Mass Spectrometry (MS): Confirms the molecular weight. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[5]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor reaction progress and check for the presence of major impurities.[9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups (e.g., -OH, -NH2, C=O).

  • Optical Rotation: Measures the specific rotation of the compound, which can give an indication of enantiomeric purity when compared to a known standard.[9]

Q4: My final product is a fluffy, low-density powder that is difficult to handle. How can I improve its physical form? A: The physical form is highly dependent on the final crystallization conditions. A fluffy or needle-like morphology often results from rapid crystallization. To obtain a denser, more crystalline solid, try modifying the recrystallization protocol:

  • Use a different solvent system.

  • Slow down the cooling rate. Allow the solution to cool to room temperature over several hours before moving it to an ice bath.

  • Introduce a seed crystal when the solution is supersaturated to encourage controlled crystal growth.

Data Summary Table

PropertyValueSource(s)
Molecular Formula C₄H₉NO₃[10]
Molecular Weight 119.12 g/mol [1][9][10]
Appearance White to off-white solid/powder[8]
Solubility (Water) ~10 mg/mL[8]
Storage Temperature 2-8°C (Recommended) or -20°C (Long-term)[1][5][8]
Purity Analysis Methods HPLC, Chiral HPLC, NMR, MS, TLC, Optical Rotation[5][11]

References

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Kaneka Corporation. (2006). Process for producing 3-amino-2-hydroxypropionic acid derivatives. US Patent US20060135784A1.
  • Jiangsu Nhwa Pharmaceutical Co Ltd. (2021). RACEMIC PREPARATION METHOD FOR CHIRAL β-AMINO ACID AND DERIVATIVE THEREOF. WIPO Patent WO2021017645A1.
  • Tsuruoka, Y., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Metabolites, 12(7), 639. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Sanofi Aventis Deutschland GmbH. (2010). Novel chiral selectors and stationary phases for separating enantiomer mixtures. EP Patent EP2252393B1.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2016). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC, 4(2), 76-83. Available at: [Link]

  • De Lepeleire, J., et al. (2023). Amino acid oxidation/reduction-related impurities. ResearchGate. Available at: [Link]

  • Wynendaele, E., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 157-167. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to Determining the Enantiomeric Purity of (R)-3-Amino-2-(hydroxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereochemical Integrity

(R)-3-Amino-2-(hydroxymethyl)propanoic acid is a valuable chiral building block in the synthesis of complex peptides, biopharmaceuticals, and other bioactive molecules.[1] In the pharmaceutical landscape, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. The distinct three-dimensional arrangement of enantiomers dictates their interaction with chiral biological targets like enzymes and receptors, often leading to one enantiomer being therapeutically active while the other is inactive or, in some cases, harmful. Consequently, the rigorous and accurate determination of enantiomeric purity is an indispensable component of quality control and regulatory compliance in drug development and manufacturing.

This guide provides an in-depth comparison of the principal analytical methodologies for quantifying the enantiomeric purity of this compound. We will move beyond mere procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy, each evaluated for its unique advantages and specific application contexts.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric purity assessment.[2] Its power lies in the ability to achieve differential interaction between the enantiomers and a chiral environment, leading to their separation in time and subsequent quantification. This can be accomplished through two primary strategies: direct separation on a Chiral Stationary Phase (CSP) or indirect separation following derivatization.

Direct Chiral HPLC: Simplicity and Efficiency

The direct approach is often preferred as it eliminates the need for derivatization, thereby saving time and avoiding potential side reactions or racemization.[3] The separation mechanism hinges on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.

Expertise in Action: For a polar, zwitterionic molecule like this compound, macrocyclic glycopeptide-based CSPs are exceptionally effective.[3] Columns such as the Astec CHIROBIOTIC® T (teicoplanin-based) are ideal because they possess ionic groups and are compatible with aqueous mobile phases, which are necessary for dissolving underivatized amino acids.[3][4] The teicoplanin structure offers multiple chiral recognition sites, including hydrogen bonding, ionic, and hydrophobic interaction points, enabling robust separation of amino acid enantiomers.[3]

  • System Preparation: An HPLC system equipped with a UV or Mass Spectrometry (MS) detector.

  • Chiral Column: Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A well-mixed and degassed solution of Methanol/Water (e.g., 80:20 v/v) with a small amount of acid and base modifier (e.g., 0.1% Acetic Acid and 0.05% Triethylamine) to improve peak shape and interaction with the CSP.

  • Column Equilibration: Equilibrate the column with the mobile phase at a low flow rate (e.g., 0.5 mL/min) for at least 30-60 minutes or until a stable baseline is achieved.[5]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C. Maintaining a constant temperature is crucial for reproducible retention times and selectivity.[5]

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis: Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric purity (or enantiomeric excess, ee) using the formula:

    • % Enantiomeric Purity = [Area(R) / (Area(R) + Area(S))] * 100

direct_hplc_workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Dissolve & Filter Sample (1 mg/mL) Inject Inject Sample (10 µL) Sample->Inject MobilePhase Prepare & Degas Mobile Phase Equilibrate Equilibrate Chirobiotic T Column MobilePhase->Equilibrate Separate Isocratic Elution (Flow: 1.0 mL/min) Equilibrate->Separate Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas (R and S enantiomers) Detect->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

Fig. 1: Workflow for Direct Chiral HPLC Analysis.
Indirect Chiral HPLC: Derivatization to Diastereomers

The indirect method involves a chemical reaction that converts the enantiomeric pair into a pair of diastereomers using a chiral derivatizing agent (CDA).[6] Since diastereomers possess different physicochemical properties, they can be readily separated on a standard, achiral stationary phase (e.g., C18).[6]

Expertise in Action: A common and reliable strategy for amino acids is derivatization with o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC).[7][8][9] This reaction rapidly forms fluorescent, diastereomeric isoindole derivatives. The choice of a chiral thiol is critical; it introduces a second chiral center, allowing for the separation of the resulting diastereomers. This method is highly sensitive due to the fluorescent nature of the derivatives.

  • Derivatization Reagent: Prepare a solution containing o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) in a borate buffer (pH ~9.5).

  • Sample Derivatization: Mix a small volume of the amino acid sample solution with the derivatization reagent and allow it to react for a few minutes at room temperature. The reaction is typically very fast.[9]

  • System Preparation: An HPLC system with a fluorescence detector, equipped with a standard reversed-phase column.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used, starting with a higher aqueous component. For example, Mobile Phase A: Phosphate buffer (pH 7.0); Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: e.g., 20% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Fluorescence Detector (Excitation: ~340 nm, Emission: ~450 nm).

  • Data Analysis: Integrate the peak areas for the two diastereomers and calculate the enantiomeric purity as described previously.

Chiral Gas Chromatography (GC): High Resolution for Volatile Derivatives

Chiral GC offers excellent resolving power and sensitivity but requires the analyte to be volatile and thermally stable.[10][11] Since amino acids are non-volatile, a mandatory derivatization step is required to block the polar carboxyl and amino functional groups.[10]

Expertise in Action: A robust, two-step derivatization is the standard procedure. First, the carboxylic acid group is esterified (e.g., using methanolic HCl to form the methyl ester). Second, the amino group is acylated (e.g., using trifluoroacetic anhydride, TFAA).[10] This process yields a volatile derivative without affecting the chiral center. The resulting N-trifluoroacetyl amino acid methyl esters can then be separated on a chiral GC column, such as one coated with a derivatized cyclodextrin (e.g., Chirasil-L-Val), which provides a chiral environment for separation.[12][13]

  • Derivatization - Step 1 (Esterification):

    • To ~1 mg of the sample, add 1 mL of 3 N methanolic HCl.

    • Cap the vial and heat at 100°C for 30 minutes.

    • Evaporate the reagent to dryness under a stream of nitrogen.[10]

  • Derivatization - Step 2 (Acylation):

    • Dissolve the residue in 1 mL of dichloromethane.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60°C for 20 minutes.

    • The sample is now ready for injection.[10]

  • System Preparation: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Column: Chirasil-L-Val capillary column (or similar).

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium, constant flow.

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp at 5°C/min to 180°C.

    • Detector Temperature: 280°C (FID).

  • Data Analysis: Integrate the peak areas for the two enantiomer derivatives to determine purity.

indirect_analysis_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Separation cluster_data Data Processing Sample Amino Acid Enantiomers Derivatize Derivatization (e.g., Esterification + Acylation) Sample->Derivatize Product Diastereomer or Volatile Derivative Pair Derivatize->Product Inject Inject into GC or HPLC Product->Inject Separate Separation on Chiral (GC) or Achiral (HPLC) Column Inject->Separate Detect Detection (FID, MS, or FLD) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

Fig. 2: Workflow for Indirect Chiral HPLC/GC Analysis.

Chiral Capillary Electrophoresis (CE): High Efficiency with Minimal Consumption

Capillary Electrophoresis is a powerful separation technique known for its extremely high efficiency, short analysis times, and minimal consumption of sample and reagents.[14][15] In chiral CE, separation is achieved by adding a chiral selector to the background electrolyte (BGE). The enantiomers form transient, diastereomeric complexes with the selector, which imparts a difference in their effective electrophoretic mobility, causing them to migrate at different velocities and separate.[12]

Expertise in Action: Cyclodextrins (CDs) are the most common chiral selectors for amino acids in CE.[12][16][17] Their toroidal structure creates a chiral cavity into which an analyte can be included. The differential stability of the inclusion complexes for the two enantiomers is the basis for separation. For amino acids, charged or derivatized CDs can provide enhanced selectivity through additional ionic interactions. Chiral Ligand Exchange CE (CLE-CE), using a metal ion (like Cu(II)) and a chiral ligand in the BGE, is another highly effective mode for separating amino acids.[14][15]

  • System Preparation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., ~60 cm total length).

  • Capillary Conditioning: Before first use, rinse with 0.1 M NaOH, followed by deionized water, and finally the background electrolyte.[14][15]

  • Background Electrolyte (BGE): Prepare a buffer solution (e.g., 50 mM phosphate buffer, pH 2.5) containing the chiral selector (e.g., 20 mM γ-cyclodextrin).

  • Sample Preparation: Dissolve the sample in water or the BGE to a concentration of ~0.5 mg/mL.

  • Electrophoretic Conditions:

    • Injection: Hydrodynamic injection (e.g., 35 mbar for 30 s).[14][15]

    • Separation Voltage: 25 kV.[14][15]

    • Temperature: 20°C.[14][15]

    • Detection: UV at 200 nm.[14][15]

  • Data Analysis: Determine the migration times for each enantiomer and calculate purity based on their respective peak areas.

ce_workflow cluster_prep System & Sample Preparation cluster_analysis Electrophoretic Analysis cluster_data Data Processing Sample Dissolve Sample in BGE/Water Inject Hydrodynamic Injection Sample->Inject BGE Prepare BGE with Chiral Selector (e.g., CD) Capillary Condition Capillary BGE->Capillary Separate Apply High Voltage (e.g., 25 kV) Capillary->Separate Inject->Separate Detect On-Column UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

Fig. 3: Workflow for Chiral Capillary Electrophoresis.

NMR Spectroscopy: A Non-Separative Approach

NMR spectroscopy offers a distinct advantage as it can determine enantiomeric excess without requiring chromatographic separation. The fundamental principle is to make the chemically equivalent enantiomers magnetically non-equivalent. This is achieved by using a chiral auxiliary—either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[18]

Expertise in Action:

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a chiral reagent to form diastereomers. These diastereomers have distinct NMR spectra, and the enantiomeric ratio can be determined by integrating the signals of specific, well-resolved protons (¹H NMR) or other nuclei (e.g., ¹⁹F NMR). Using a fluorinated CDA, such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid, is particularly powerful, as ¹⁹F NMR offers a wide chemical shift range and no background signals, leading to clean, baseline-resolved peaks for the diastereomers.[19][20]

  • Chiral Solvating Agents (CSAs): The analyte forms rapidly exchanging, non-covalent diastereomeric complexes with the CSA. This results in the splitting of a single resonance from the racemic analyte into two separate signals, whose integration ratio reflects the enantiomeric ratio.[18]

  • Derivatization: In an NMR tube, react the sample (~5-10 mg) with a slight excess of a fluorinated CDA (e.g., 2-fluorobenzoyl chloride or a chiral equivalent) in a suitable deuterated solvent (e.g., CDCl₃) with a base to neutralize the HCl byproduct.[20]

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum.

    • Ensure a sufficient relaxation delay between scans to allow for accurate integration.

  • Data Analysis:

    • Identify the two distinct signals corresponding to the diastereomeric derivatives.

    • Integrate the areas of these two signals. The ratio of the integrals directly provides the enantiomeric ratio.[21]

Comparative Guide: Selecting the Optimal Method

The choice of analytical method depends on several factors, including the specific requirements of the analysis (e.g., routine QC vs. research), sample throughput needs, available instrumentation, and required sensitivity.

Parameter Direct Chiral HPLC Indirect HPLC/GC Chiral Capillary Electrophoresis (CE) NMR Spectroscopy
Principle Differential interaction with a Chiral Stationary Phase (CSP).[3]Separation of diastereomers on an achiral stationary phase.[6][10]Differential mobility in the presence of a chiral selector in the electrolyte.[12][15]Magnetic non-equivalence of diastereomeric complexes/derivatives.[18]
Sample Prep Minimal (dissolve and filter).[3]Required: Covalent derivatization.[6][10]Minimal (dissolve in buffer).[14]Required: Derivatization or addition of a chiral solvating agent.[18][19]
Analysis Time Moderate (15-30 min).Longer (includes reaction time).Fast (5-20 min).Fast (acquisition is quick).
Sensitivity Good (UV) to Excellent (MS).Good (GC-FID) to Excellent (FLD, MS).[10]Good (UV).Lower, requires more sample (~5-10 mg).
Advantages Simple, robust, no derivatization, widely applicable.[3]High sensitivity (especially with fluorescent tags), high resolution (GC), uses standard columns.[9][10]Very high efficiency, extremely low sample/reagent consumption, fast.[14][15]Absolute method (no separation needed), direct ratio from integration, structurally informative.[21]
Limitations CSPs can be expensive, method development can be iterative.Derivatization adds complexity, potential for side reactions or racemization.[3]Lower concentration sensitivity than HPLC/GC, reproducibility can be challenging.Low sensitivity, potential for peak overlap, requires pure sample for accurate integration.

Conclusion and Recommendations

For the routine, high-throughput quality control of this compound, Direct Chiral HPLC on a macrocyclic glycopeptide-based column stands out as the most pragmatic and efficient choice. Its simplicity, robustness, and avoidance of a derivatization step make it ideal for industrial and pharmaceutical laboratories.

For applications requiring the highest sensitivity, such as detecting trace enantiomeric impurities in biological matrices, Indirect HPLC with a fluorescent derivatizing agent (like OPA/NAC) or Chiral GC-MS are superior options, provided the additional sample preparation steps are acceptable.

Chiral Capillary Electrophoresis is an excellent alternative when sample volume is severely limited or when rapid, high-efficiency screening is needed during early-stage research. Finally, NMR Spectroscopy serves as a powerful, non-separative confirmatory technique, providing an absolute measure of enantiomeric purity that can be invaluable for validating primary methods and characterizing reference standards.

Ultimately, a multi-faceted approach, potentially using HPLC as the primary method and NMR or an alternative chromatographic technique for orthogonal validation, provides the most trustworthy and comprehensive assessment of enantiomeric purity.

References

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (2016). LCGC International. [Link]

  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. (2016). Analytical Chemistry. [Link]

  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (1999). ResearchGate. [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (n.d.). LCGC International. [Link]

  • Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. (2021). PubMed. [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. (n.d.). PubMed. [Link]

  • The Crucial Role of Chiral Derivatization in Amino Acid Analysis. (n.d.). Acme Organics. [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (n.d.). Acta Naturae. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.). Journal of Chemical Education. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2025). PubMed. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2025). PMC - NIH. [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (2023). Analyst (RSC Publishing). [Link]

  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. (2021). NIH. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). Analytical Chemistry. [Link]

  • Analyses of amino acids, Enantiomeric purity. (n.d.). Iris Biotech. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Novel chiral selectors and stationary phases for separating enantiomer mixtures. (n.d.).
  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). PubMed. [Link]

  • Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. (2025). PMC - PubMed Central. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). (n.d.). TSI Journals. [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023). PubMed. [Link]

  • (PDF) A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2025). ResearchGate. [Link]

Sources

A Comparative Guide to Chiral HPLC and GC Methods for Separating (R)- and (S)-3-Amino-2-(hydroxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and metabolomics, the stereospecific analysis of chiral molecules is paramount. The enantiomers of a chiral compound can exhibit markedly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the enantioselective separation of (R)- and (S)-3-Amino-2-(hydroxymethyl)propanoic acid, also known as isoserine. As a crucial chiral building block and a metabolite, the ability to accurately resolve and quantify its enantiomers is of significant interest to researchers, scientists, and drug development professionals.

This document moves beyond a simple listing of protocols to offer a comprehensive analysis of the underlying principles, experimental considerations, and comparative performance of these two powerful analytical techniques. We will delve into the causality behind experimental choices, ensuring that each described method is a self-validating system grounded in established scientific principles.

The Structural Challenge: Isoserine's Enantiomers

3-Amino-2-(hydroxymethyl)propanoic acid possesses a stereocenter at the C2 position, giving rise to two enantiomers: (R)-isoserine and (S)-isoserine. The presence of both a primary amine and a hydroxyl group, in addition to the carboxylic acid function, imparts polarity and specific chemical reactivity that must be considered when developing a separation method. The goal is to exploit the subtle three-dimensional differences between the enantiomers to achieve baseline resolution.

Chiral High-Performance Liquid Chromatography (HPLC): The Direct Approach

Chiral HPLC has emerged as a dominant technique for enantioseparation due to its versatility and the availability of a wide array of chiral stationary phases (CSPs) that can often resolve enantiomers without prior derivatization.[1][2] For a polar, zwitterionic molecule like isoserine, direct analysis is highly desirable as it simplifies sample preparation and avoids potential side reactions or racemization associated with derivatization.[3]

Principle of Separation: Chiral Recognition on the Stationary Phase

The crux of chiral HPLC lies in the differential interaction of the enantiomers with a chiral stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, lead to the formation of transient diastereomeric complexes with different stability constants. The enantiomer that forms the more stable complex with the CSP is retained longer on the column, resulting in separation.

Recommended HPLC Method: Crown Ether-Based Chiral Stationary Phase

Crown ether-based CSPs are particularly well-suited for the separation of primary amino acids and compounds with a primary amine group near the stereocenter.[4][5] The chiral recognition mechanism involves the complexation of the protonated primary amine of the analyte within the chiral cavity of the crown ether.[5] Given that isoserine is a β-amino acid with a primary amine, this approach is highly promising. A strong analogue, serine (an α-amino acid), has been successfully resolved using a CROWNPAK® CR-I(+) column, providing a solid foundation for this method.[6]

This protocol is adapted from established methods for similar amino acids on crown ether CSPs.

1. Instrumentation and Column:

  • HPLC System: A standard HPLC or UHPLC system with a UV or Mass Spectrometric (MS) detector.

  • Chiral Stationary Phase: CROWNPAK® CR-I(+) column (150 mm x 3.0 mm, 5 µm). The (+) designation indicates the specific chirality of the crown ether, and a CR-I(-) column can be used to invert the elution order.[5]

2. Mobile Phase Preparation:

  • Prepare an acidic mobile phase to ensure the protonation of the primary amine group of isoserine. A typical mobile phase consists of an aqueous solution of a strong acid, such as perchloric acid, adjusted to a pH between 1.0 and 2.0.[5]

  • For this application, a mobile phase of 0.1 M perchloric acid in water is recommended as a starting point.

  • To modulate retention time, an organic modifier like acetonitrile or methanol can be added. A starting composition of 85:15 (v/v) aqueous acidic solution to acetonitrile is a good initial condition.[6]

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25 °C (temperature can be lowered to enhance selectivity if needed).[5]

  • Detection: UV at 200-210 nm (for low UV-absorbing compounds) or MS detection for higher sensitivity and selectivity.

  • Injection Volume: 5 µL

4. Sample Preparation:

  • Dissolve the racemic isoserine standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Dissolve Isoserine in Mobile Phase filter Filter Sample (0.45 µm) sample->filter inject Inject Sample filter->inject mobile_phase Prepare Acidic Mobile Phase (e.g., 0.1M HClO4/ACN) column CROWNPAK® CR-I(+) Chiral Column mobile_phase->column inject->column separate Enantiomeric Separation column->separate detect UV or MS Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram quantify Quantify Enantiomers chromatogram->quantify GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC-MS Analysis cluster_data Data Analysis sample Aqueous Isoserine Sample derivatize Derivatize with HFBCF in a Two-Phase System sample->derivatize extract Extract into Organic Solvent derivatize->extract inject Inject Organic Layer extract->inject column Chirasil-L-Val Chiral Column inject->column separate Enantiomeric Separation column->separate detect MS Detection (Scan or SIM) separate->detect chromatogram Obtain Chromatogram detect->chromatogram quantify Quantify Enantiomers chromatogram->quantify

Sources

A Senior Application Scientist's Guide to the Characterization of (R)-3-Amino-2-(hydroxymethyl)propanoic acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Versatile Building Block

(R)-3-Amino-2-(hydroxymethyl)propanoic acid (C₄H₉NO₃, Molar Mass: 119.12 g/mol ) is a chiral amino acid derivative of significant interest in pharmaceutical and biochemical research.[1] Its utility as a versatile building block in the synthesis of novel peptides, therapeutic agents, and bioactive compounds necessitates unambiguous structural confirmation and purity assessment.[1] The presence of multiple functional groups—a carboxylic acid, a primary amine, and a primary alcohol—along with a stereocenter, presents a unique analytical challenge that requires a multi-technique approach for complete characterization.

This guide provides an in-depth comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural elucidation of this molecule. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data, offering a framework for researchers, scientists, and drug development professionals to confidently characterize this and similar small molecules.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is an unparalleled, non-destructive technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the carbon-hydrogen framework and confirm the connectivity of functional groups.

Experimental Protocol: ¹H and ¹³C NMR

A self-validating protocol ensures reproducibility and data integrity. The choice of solvent is critical; Deuterium oxide (D₂O) is ideal for this polar analyte as it solubilizes the compound effectively and eliminates the large interfering signal from water protons. Furthermore, labile protons from the -OH, -NH₂, and -COOH groups will exchange with deuterium, simplifying the spectrum by removing their signals.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9% D).

  • Standard Addition: Add a small quantity of a suitable internal standard, such as 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H NMR and proton-decoupled ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For enhanced structural confirmation, 2D NMR experiments like COSY and HSQC are recommended.

¹H NMR Data Interpretation: Unraveling Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

Diagram 1: Molecular Structure and Proton/Carbon Labeling

Caption: Labeled structure of this compound.

Table 1: Predicted ¹H NMR Spectral Data (in D₂O)

Labeled ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H -C22.8 - 3.0Multiplet~5-71HChiral proton, coupled to protons on C3 and C4.
H₂ -C33.1 - 3.3Multiplet~5-72HDiastereotopic protons adjacent to the chiral center, coupled to H-C2.
H₂ -C43.6 - 3.8Multiplet~5-72HDiastereotopic protons adjacent to the chiral center, coupled to H-C2.
¹³C NMR Data Interpretation: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional group identity based on their chemical shifts.[2] For our target molecule, four distinct signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data (in D₂O)

Labeled CarbonPredicted Chemical Shift (δ, ppm)Rationale
C 1 (-COOH)175 - 180Typical range for a carboxylic acid carbon.
C 4 (-C H₂OH)62 - 68Aliphatic carbon attached to an oxygen atom.
C 2 (-C H)50 - 55Chiral carbon attached to the carboxyl, aminomethyl, and hydroxymethyl groups.
C 3 (-C H₂NH₂)40 - 45Aliphatic carbon attached to a nitrogen atom.

Part 2: Mass Spectrometry (MS) - Weighing the Evidence

Mass spectrometry is a powerful destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight with high accuracy and offers structural clues through the analysis of fragmentation patterns. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which typically preserves the molecular ion.

Experimental Protocol: High-Resolution ESI-MS

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent system, such as 50:50 water/methanol with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: Acquire spectra in both positive and negative ion modes. A high-resolution mass analyzer (e.g., TOF or Orbitrap) is crucial for accurate mass measurement to confirm the elemental composition.

MS Data Interpretation: Molecular Weight and Fragmentation

The primary goal is to identify the molecular ion peak. High-resolution mass spectrometry (HRMS) can confirm the elemental formula C₄H₉NO₃ by matching the measured accurate mass to the theoretical mass.[3]

  • Theoretical Exact Mass: 119.05824 Da[3]

  • Expected [M+H]⁺ (Positive Mode): m/z 120.0655

  • Expected [M-H]⁻ (Negative Mode): m/z 118.0510

The fragmentation pattern provides a fingerprint of the molecule's structure. By analyzing the mass differences between the precursor ion and its fragments, we can deduce the loss of specific functional groups.[4][5]

Diagram 2: Predicted ESI-MS Fragmentation Pathway

G M [M+H]⁺ m/z = 120.07 F1 [M+H - H₂O]⁺ m/z = 102.06 M->F1 - H₂O F2 [M+H - HCOOH]⁺ m/z = 74.06 M->F2 - HCOOH F3 [M+H - CH₂O]⁺ m/z = 90.07 M->F3 - CH₂O

Caption: Key fragmentation pathways for this compound.

Table 3: Predicted Key Ions in ESI-MS Spectrum

Ionm/z (monoisotopic)Description
[M+H]⁺120.0655Protonated molecular ion. The primary confirmation of molecular weight.
[M+Na]⁺142.0475Sodium adduct, commonly observed with ESI.
[M+H - H₂O]⁺102.0549Loss of a water molecule from the hydroxymethyl and/or carboxyl group.
[M+H - HCOOH]⁺74.0600Loss of formic acid, a common fragmentation for amino acids.

Part 3: Comparison Guide - NMR and MS in Synergy

Neither NMR nor MS alone can provide a complete, unambiguous characterization of this compound. Their true power lies in their complementary nature.

Objective Comparison:

  • NMR Spectroscopy:

    • Strengths: Unrivaled for determining the precise 3D structure and connectivity of the C-H framework. It is non-destructive.

    • Weaknesses: Relatively low sensitivity, requiring milligram quantities of pure sample. It cannot directly determine molecular weight.

  • Mass Spectrometry:

    • Strengths: Extremely high sensitivity (picomole to femtomole range). Provides accurate molecular weight and elemental composition (HRMS). Fragmentation patterns offer a structural fingerprint.

    • Weaknesses: It is a destructive technique. It does not provide direct information on the connectivity of atoms or stereochemistry. Isomers often cannot be distinguished by MS alone.

The Integrated Analytical Workflow:

A robust characterization workflow leverages the strengths of both techniques. MS is first used to quickly confirm the molecular weight and purity of the sample. Subsequently, a full suite of NMR experiments (¹H, ¹³C, and 2D) is performed to assemble the atoms and confirm the final structure, including its stereochemistry.

Diagram 3: Analytical Workflow for Structural Elucidation

G start Sample: (R)-3-Amino-2- (hydroxymethyl)propanoic acid ms Perform ESI-MS start->ms confirm_mw Molecular Weight Confirmed? ms->confirm_mw nmr Perform ¹H & ¹³C NMR confirm_structure Connectivity & Purity Confirmed? nmr->confirm_structure confirm_mw->nmr Yes reassess Re-evaluate Sample Purity/ Identity confirm_mw->reassess No final Structure Elucidated confirm_structure->final Yes confirm_structure->reassess No

Caption: Decision workflow for combining MS and NMR for characterization.

Conclusion

The characterization of this compound is a clear demonstration of the principle of synergistic analytical chemistry. While mass spectrometry provides the essential confirmation of molecular weight and elemental formula, NMR spectroscopy delivers the definitive evidence of atomic connectivity and structural integrity. By following the detailed protocols and interpretative frameworks presented in this guide, researchers can achieve a high level of confidence in the identity and purity of their materials, a cornerstone of scientific integrity and successful drug development.

References

  • Mass Spectrometry Fragmentation Patterns . HSC Chemistry - Science Ready. [Link]

  • This compound | C4H9NO3 | CID 46936524 . PubChem. [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions . MDPI. [Link]

Sources

A Comparative Guide to the Biological Activity of (R)- and (S)-3-Amino-2-(hydroxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chirality is a fundamental principle in pharmacology, where the stereochemistry of a molecule can dictate its biological activity. This guide provides a detailed comparison of the biological activities of the (R)- and (S)-enantiomers of 3-Amino-2-(hydroxymethyl)propanoic acid, also known as isoserine. While both enantiomers are utilized as building blocks in peptide synthesis and drug development, emerging evidence suggests they possess distinct pharmacological profiles. This document synthesizes the current understanding of their differential effects, with a focus on enzyme inhibition, and provides standardized protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the stereospecific applications of these compounds.

Introduction: The Significance of Chirality

In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological systems. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact preferentially with one enantiomer over the other. The case of (R)- and (S)-3-Amino-2-(hydroxymethyl)propanoic acid, isomers of the non-proteinogenic amino acid isoserine, exemplifies this principle. While structurally similar, their spatial arrangements lead to distinct biological activities that are crucial to understand for their application in medicinal chemistry and pharmacology.

(R)-3-Amino-2-(hydroxymethyl)propanoic acid is noted for its role as a neurotransmitter precursor and its use in pharmaceutical formulations to enhance the stability and solubility of active ingredients[1]. The (S)-enantiomer , also known as L-isoserine, is recognized for its utility in peptide synthesis[2]. This guide delves into the specific biological activities that differentiate these two molecules, providing a framework for their targeted application in research and drug development.

Comparative Biological Activity

The differential biological activity of the enantiomers of 3-Amino-2-(hydroxymethyl)propanoic acid is an area of ongoing investigation. To date, the most distinct difference has been observed in their interaction with specific enzymes.

Inhibition of Aminopeptidase N (APN/CD13)

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a crucial role in tumor invasion, angiogenesis, and metastasis. As such, it has emerged as a significant target for anticancer drug development.

Recent studies have demonstrated that (S)-3-Amino-2-(hydroxymethyl)propanoic acid (L-isoserine) exhibits inhibitory activity against APN. While its potency is moderate, it serves as a valuable lead compound for the development of more potent inhibitors. In contrast, the inhibitory activity of the (R)-enantiomer against APN has not been reported in the reviewed literature, suggesting a potential stereospecific interaction with the enzyme's active site.

EnantiomerTarget EnzymeBiological ActivityIC50 Value
(S)-3-Amino-2-(hydroxymethyl)propanoic acid Aminopeptidase N (APN/CD13)Inhibition563 μM[3]
This compound Aminopeptidase N (APN/CD13)Not Reported-

Table 1: Comparative inhibitory activity of (R)- and (S)-3-Amino-2-(hydroxymethyl)propanoic acid against Aminopeptidase N.

The development of dipeptide and tripeptide derivatives of L-isoserine has led to compounds with significantly enhanced APN inhibitory activity, with some derivatives exhibiting IC50 values in the low micromolar range[4][5]. This underscores the potential of the (S)-enantiomer as a scaffold for designing novel anticancer agents.

Experimental Protocols

To facilitate further research into the comparative biological activities of (R)- and (S)-3-Amino-2-(hydroxymethyl)propanoic acid, this section provides detailed, step-by-step methodologies for key experiments.

Aminopeptidase N (APN) Inhibition Assay

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against APN. The assay is based on the enzymatic cleavage of a chromogenic substrate, L-leucine-p-nitroanilide, by APN, which releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically.

Materials:

  • Aminopeptidase N (porcine kidney, or recombinant human)

  • L-leucine-p-nitroanilide (substrate)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • This compound

  • (S)-3-Amino-2-(hydroxymethyl)propanoic acid

  • Bestatin (positive control inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of APN in Tris-HCl buffer.

    • Prepare a stock solution of L-leucine-p-nitroanilide in DMSO.

    • Prepare stock solutions of the (R)- and (S)-enantiomers and Bestatin in an appropriate solvent (e.g., water or DMSO).

  • Assay Setup:

    • In a 96-well plate, add 10 µL of various concentrations of the test compounds (or solvent for the control).

    • Add 80 µL of the APN enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the L-leucine-p-nitroanilide substrate solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 405 nm using a microplate reader.

    • Continue to measure the absorbance at regular intervals (e.g., every 5 minutes) for 30-60 minutes to determine the reaction rate.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Workflow for APN Inhibition Assay:

APN_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prep_Enzyme Prepare APN Solution Add_Enzyme Add APN Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Solution Add_Substrate Add Substrate Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare Inhibitor Solutions ((R)- & (S)-Isomers, Bestatin) Add_Inhibitor Add Inhibitor Prep_Inhibitor->Add_Inhibitor Incubate Incubate (37°C, 15 min) Add_Enzyme->Incubate Incubate->Add_Substrate Measure Measure Absorbance (405 nm) Add_Substrate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Rate->Plot_Data Calc_IC50 Determine IC50 Plot_Data->Calc_IC50

Caption: Workflow for the Aminopeptidase N (APN) inhibition assay.

Signaling Pathways and Molecular Interactions

The differential activity of the (R)- and (S)-enantiomers of 3-Amino-2-(hydroxymethyl)propanoic acid can be attributed to their stereospecific interactions with the active site of their biological targets.

Aminopeptidase N Inhibition Pathway

The inhibitory action of (S)-3-Amino-2-(hydroxymethyl)propanoic acid on APN likely involves its interaction with the enzyme's active site, which contains a catalytic zinc ion. The functional groups of the inhibitor (amino, hydroxyl, and carboxyl groups) can coordinate with the zinc ion and interact with specific amino acid residues in the active site, preventing the binding and cleavage of the natural substrate. The precise binding mode and the reasons for the apparent lack of activity of the (R)-enantiomer would require further investigation through techniques such as X-ray crystallography or molecular modeling.

Hypothesized Interaction with APN Active Site:

APN_Interaction cluster_enzyme APN Active Site cluster_inhibitor (S)-Isoserine Zn++ Zn++ Residue 1 Residue 1 Residue 2 Residue 2 Residue 3 Residue 3 NH2 NH2 NH2->Zn++ Coordination NH2->Residue 3 H-bond OH OH OH->Residue 1 H-bond COOH COOH COOH->Residue 2 Ionic Interaction

Caption: Hypothesized binding of (S)-isoserine to the APN active site.

Conclusion and Future Directions

The available evidence clearly indicates that the biological activity of 3-Amino-2-(hydroxymethyl)propanoic acid is stereospecific. The (S)-enantiomer has been identified as an inhibitor of aminopeptidase N, a key target in cancer therapy, while the activity of the (R)-enantiomer in this context remains to be elucidated. This highlights the critical importance of evaluating individual enantiomers in drug discovery and development.

Future research should focus on a direct comparative evaluation of both (R)- and (S)-enantiomers against a broader range of biological targets, including other metalloproteases and neurotransmitter receptors, given the mention of the (R)-enantiomer as a neurotransmitter precursor. Such studies will provide a more complete understanding of their respective pharmacological profiles and pave the way for their optimized use in the development of novel therapeutics.

References

  • Yang, K., et al. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 302-310. [Link]

  • Fen, J., et al. (2012). Design, Synthesis and Biological Evaluation of Novel L-isoserine Tripeptide Derivatives as Aminopeptidase N Inhibitors. Letters in Drug Design & Discovery, 9(1), 83-89. [Link]

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A Comparative Guide to the Conformational Impact of (R)-3-Amino-2-(hydroxymethyl)propanoic Acid in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics and drug design, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating peptide conformation, stability, and biological activity. This guide provides an in-depth comparison of the structural and conformational effects of incorporating (R)-3-Amino-2-(hydroxymethyl)propanoic acid, a β-amino acid, into a peptide backbone versus its natural α-amino acid counterparts. We will explore the underlying principles, present anticipated experimental outcomes, and provide detailed protocols for synthesis and characterization.

Introduction: The Significance of β-Amino Acids

This compound is a chiral β-amino acid, distinguished by the placement of its amino group on the β-carbon relative to the carboxyl group. This seemingly subtle alteration in the peptide backbone has profound implications for the resulting peptide's three-dimensional structure. Unlike peptides composed exclusively of α-amino acids, which readily adopt well-characterized secondary structures like α-helices and β-sheets, β-peptides are known to form unique and highly stable helical and turn structures.[1][2] The extended backbone of β-amino acids offers greater conformational flexibility, which, paradoxically, can lead to more rigidly folded structures.[3]

A key advantage of incorporating β-amino acids is the enhanced resistance of the resulting peptides to enzymatic degradation.[4] Proteases, which are highly specific for the α-amino acid peptide bond, are often unable to cleave the modified backbone, leading to a longer in vivo half-life—a critical attribute for therapeutic peptides.[4]

The presence of a hydroxymethyl group on the α-carbon of this compound introduces a polar functional group that can participate in hydrogen bonding, further influencing the peptide's conformation and its interactions with biological targets.[5]

Comparative Conformational Analysis: A Hypothetical Model

To illustrate the impact of this compound, let us consider a hypothetical hexapeptide and its modified analogue:

  • Model Peptide A (α-peptide): Ac-Ala-Val-Leu-Ile-Gly-Trp-NH₂

  • Model Peptide B (β-peptide analogue): Ac-Ala-Val-[this compound] -Ile-Gly-Trp-NH₂

Based on the established principles of β-peptide chemistry, we can anticipate significant differences in their conformational landscapes.

Predicted Secondary Structure and Stability
FeatureModel Peptide A (α-peptide)Model Peptide B (β-peptide analogue)Rationale
Predominant Secondary Structure Likely a random coil or nascent helical structure in solution, potentially forming a β-sheet under specific conditions.Expected to adopt a well-defined, stable helical conformation, such as a 14-helix, or a distinct turn structure.The β-amino acid backbone promotes the formation of unique, stable secondary structures not typically observed in short α-peptides.[1]
Intramolecular Hydrogen Bonding Primarily i to i+4 (α-helix) or inter-strand (β-sheet) hydrogen bonds.Likely to exhibit i to i+2 hydrogen bonds, characteristic of certain β-peptide helices (e.g., 14-helix).[1]The altered backbone geometry of β-amino acids favors different hydrogen bonding patterns.
Conformational Rigidity Generally flexible in solution.Expected to be more conformationally constrained and rigid.The stable secondary structures induced by β-amino acids reduce the conformational freedom of the peptide.
Proteolytic Stability Susceptible to degradation by common proteases.Highly resistant to proteolytic cleavage.Proteases are specific for α-peptide bonds and generally do not recognize the β-amino acid linkage.[4]

Experimental Workflows and Methodologies

To empirically validate these predicted differences, a series of experiments would be conducted. Below are detailed protocols for the synthesis and structural analysis of such peptides.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both Model Peptide A and B can be efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6] The key difference lies in the incorporation of the protected form of this compound.

Workflow for Peptide Synthesis:

Caption: Workflow for the Solid-Phase Synthesis of a β-peptide.

Detailed Protocol for SPPS:

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin.[7]

  • Amino Acid Coupling:

    • For standard α-amino acids, dissolve the Fmoc-protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF. Add a base (e.g., DIPEA) and add the mixture to the resin.

    • For the modified β-amino acid, use a suitably protected derivative such as Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid.[8] The coupling procedure remains the same.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

  • N-terminal Acetylation: After the final amino acid coupling and deprotection, treat the resin with a solution of acetic anhydride and a base in DMF to acetylate the N-terminus.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity of the purified peptide by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.[9] The distinct secondary structures of α- and β-peptides are expected to yield markedly different CD spectra.

Expected CD Spectra:

G cluster_0 Model Peptide A (α-peptide) cluster_1 Model Peptide B (β-peptide) a Random Coil b Wavelength (nm) c Molar Ellipticity b->c c->b d 14-Helix e Wavelength (nm) f Molar Ellipticity e->f f->e

Caption: Workflow for peptide structure determination by NMR.

Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O, CD₃OH) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (TOCSY, COSY, NOESY/ROESY, HSQC) on a high-field NMR spectrometer.

  • Resonance Assignment: Use TOCSY and COSY spectra to assign the proton resonances to specific amino acid spin systems.

  • Structural Restraints: Identify cross-peaks in the NOESY/ROESY spectra, which correspond to protons that are close in space (< 5 Å).

  • Structure Calculation: Use the distance restraints derived from NOESY/ROESY data in molecular dynamics simulations to calculate an ensemble of 3D structures consistent with the experimental data.

X-ray Crystallography

For a definitive solid-state structure, X-ray crystallography can be employed, provided that the peptide can be crystallized. [3][6] Protocol for X-ray Crystallography:

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Crystal Optimization: Optimize the conditions that yield initial crystals to obtain single, diffraction-quality crystals.

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or molecular replacement. Refine the atomic model against the experimental data to obtain the final structure. [6]

Conclusion

The incorporation of this compound into a peptide sequence is predicted to induce significant conformational changes, leading to the formation of unique, stable secondary structures that are resistant to proteolysis. This makes it a valuable building block for the design of novel therapeutic peptides with improved pharmacokinetic properties. The experimental methodologies outlined in this guide provide a robust framework for the synthesis and detailed structural characterization of such modified peptides, enabling researchers to fully harness their potential in drug discovery and development.

References

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical reviews, 101(10), 3219-3232.
  • Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn.
  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). β-Peptide foldamers: robust helix formation in a new family of unnatural products. Journal of the American Chemical Society, 118(51), 13071-13072.
  • Steer, D. L., & Seebach, D. (2002). Helical β-peptides: structure, stability, and function. Current opinion in chemical biology, 6(6), 729-735.
  • Gademann, K., Hintermann, T., & Schreiber, J. V. (1999). Beta-peptides: twisting and turning. Current medicinal chemistry, 6(10), 905-925. [https://pubmed.ncbi.nlm.nih.gov/10519905/]
  • Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5(4), 122-131. [https://www.scirp.
  • SWISS-MODEL. 3 Side Chain Conformation. [https://swissmodel.expasy.
  • Karle, I. L., Gopi, H. N., & Balaram, P. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. [https://etd.iisc.ac.in/handle/2005/1858]
  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 19(11), 18886-18892. [https://www.mdpi.com/1420-3049/19/11/18886]
  • X-Ray Crystallography as a Tool for the Structural Study and Design of alpha/beta-Peptides. ProQuest.
  • Sengupta, A., Aravinda, S., Shamala, N., & Balaram, P. (2005). Structural studies of model peptides containing beta-, gamma- and delta-amino acids. Organic & biomolecular chemistry, 3(15), 2774–2783. [https://pubs.rsc.org/en/content/articlelanding/2005/ob/b506268a]
  • Gordon, D. J., Balbirnie, M., & Meredith, S. C. (2004). Spatial separation of beta-sheet domains of beta-amyloid: disruption of each beta-sheet by N-methyl amino acids. Biochemistry, 43(34), 10927–10935. [https://pubmed.ncbi.nlm.nih.gov/15323568/]
  • Meng, H., Liu, A. Y., & Witus, L. S. (2015). X‑ray Crystallographic Structures of Oligomers of Peptides Derived from β2‑Microglobulin. Biochemistry, 54(17), 2735–2742. [https://pubs.acs.org/doi/10.1021/bi501527s]
  • Tedesco, C., Harris, K. D. M., Johnston, R. L., & Balaram, P. (2001). Structure determination of a peptide beta-turn from powder X-ray diffraction data. Chemical communications, (6), 541–542. [https://www.researchgate.
  • Chem-Impex. Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propionic acid. [https://www.chemimpex.com/products/07705]
  • Fields, C. G., & Fields, G. B. (1993). Use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a 9-fluorenylmethoxycarbonyl (Fmoc) deprotecting reagent in solid-phase peptide synthesis. Peptide research, 6(3), 145–151.
  • Mireles, L. C., & Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 99–110. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4402120/]
  • NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-Protected Amino Acids: A Modern Approach to Peptide Synthesis. [https://www.inno-pharmchem.com/news/fmoc-protected-amino-acids-a-modern-approac-82635298.html]
  • Behavioral, Histopathological, and Biochemical Implications of Aloe Emodin in Copper-Aβ-Induced Alzheimer's Disease-like Model Rats. MDPI. [https://www.mdpi.com/1422-0067/23/19/11494]
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10673322/]
  • Illa, O., Olivares, J. A., Nolis, P., & Ortuño, R. M. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(43), 6215-6223. [https://sermn.uab.cat/2017/09/folding-peptides-studied-by-nmr/]
  • Zerbe, O., & Bader, G. Peptide/Protein NMR. [https://www.chem.uzh.ch/dam/jcr:ffffffff-f9a8-3232-0000-00005a3818f0/nmr_peptide.pdf]
  • Chem-Impex. Fmoc-(S)-3-amino-2-methyl propionic acid. [https://www.chemimpex.com/products/06443]
  • Kritzer, J. A., & Schepartz, A. (2006). Folding and function in α/β-peptides: Targets and therapeutic applications. Biopolymers, 84(3), 246–255. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2888506/]

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Comparative study of peptides containing (R)-3-Amino-2-(hydroxymethyl)propanoic acid versus other non-natural amino acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the limitations of natural peptide therapeutics—primarily their susceptibility to enzymatic degradation and poor bioavailability—have catalyzed the exploration of peptidomimetics. The incorporation of non-natural amino acids (UAAs) has emerged as a powerful strategy to overcome these hurdles, offering an expanded chemical toolbox to tailor the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[1][2] This guide provides a comparative analysis of peptides containing (R)-3-Amino-2-(hydroxymethyl)propanoic acid, a unique β-amino acid, against other classes of non-natural amino acids, supported by established principles and experimental data from the broader field of peptidomimetics.

The Rise of Non-Natural Amino Acids in Peptide Therapeutics

Peptides occupy a privileged therapeutic space between small molecules and large biologics.[1] However, their clinical utility is often hampered by rapid in-vivo degradation by proteases.[3] Non-natural amino acids offer a robust solution by introducing structural modifications that are not recognized by these enzymes, thereby enhancing metabolic stability.[3][4] Beyond stability, UAAs can enforce specific secondary structures, improve receptor binding affinity, and modulate physicochemical properties like lipophilicity and hydrogen bonding capacity, which are critical for cell permeability and oral bioavailability.[1][5]

Profiling this compound

This compound is a chiral, non-proteinogenic β-amino acid. Its structure is characterized by an additional carbon atom in the backbone compared to α-amino acids, and a hydroxymethyl group attached to the β-carbon. This unique arrangement has profound implications for the properties of peptides into which it is incorporated.

The β-amino acid nature of this molecule inherently confers resistance to degradation by peptidases that typically recognize and cleave peptide bonds between α-amino acids.[6] The hydroxymethyl side chain introduces a polar functional group that can participate in hydrogen bonding, potentially influencing peptide conformation and interaction with biological targets.[7] Furthermore, the stereochemistry at the β-carbon can be leveraged to induce specific secondary structures, such as helices and turns, which are crucial for biological activity.[4]

Comparative Analysis with Other Non-Natural Amino Acids

While direct, head-to-head experimental data for peptides containing this compound against other specific UAAs is limited in publicly accessible literature, we can draw insightful comparisons based on the well-documented effects of different classes of UAAs.

Acyclic β-Amino Acids (General)

Peptides incorporating acyclic β-amino acids, such as this compound, generally exhibit enhanced stability against enzymatic degradation.[6] The elongated backbone alters the peptide's conformational landscape, often leading to the formation of stable helical structures (e.g., 14-helices) that are distinct from the α-helices of natural peptides.[8] This can be advantageous for mimicking helical protein domains involved in protein-protein interactions.

Cyclic β-Amino Acids

Cyclic β-amino acids, such as 2-aminocyclopentanecarboxylic acid (ACPC), impose more rigid conformational constraints on the peptide backbone compared to their acyclic counterparts.[4] This pre-organization can lead to higher binding affinities for biological targets by reducing the entropic penalty of binding.[9] While this compound provides some conformational restriction, it allows for more flexibility than cyclic β-amino acids. The choice between an acyclic and cyclic β-amino acid would depend on the desired balance between conformational rigidity and flexibility for a specific therapeutic application.

N-Methylated Amino Acids

N-methylation, the substitution of the amide proton with a methyl group, is another common strategy to enhance peptide stability and cell permeability.[10] N-methylated amino acids disrupt the hydrogen-bonding network that stabilizes secondary structures like α-helices and β-sheets, but they can also prevent enzymatic degradation and improve solubility.[5][10] In contrast, β-amino acids like this compound alter the backbone to create new, stable secondary structures. The choice between these two modifications would depend on whether the goal is to disrupt or to create a defined secondary structure.

D-Amino Acids

The substitution of a natural L-amino acid with its D-enantiomer is a simple yet effective way to confer proteolytic resistance.[11] D-amino acids can disrupt α-helical structures but can be used to induce β-turns. Peptides containing this compound, being a β-amino acid, will have a more profound impact on the overall peptide backbone conformation than a simple L-to-D substitution in an α-amino acid.

Non-Natural Amino Acid Class Primary Effect on Peptide Properties Supporting Rationale/Data
This compound Enhanced proteolytic stability, potential for novel secondary structures, increased polarity.β-amino acid backbone prevents recognition by standard proteases. Hydroxymethyl group allows for hydrogen bonding.
General Acyclic β-Amino Acids High resistance to proteolysis, formation of unique helical structures (e.g., 14-helix).Elongated backbone disrupts protease recognition sites and favors different folding patterns.[6][8]
Cyclic β-Amino Acids Increased conformational rigidity, pre-organization for target binding, enhanced stability.The cyclic structure severely restricts bond rotation, reducing the entropic cost of binding.[4][9]
N-Methylated Amino Acids Increased proteolytic stability, enhanced membrane permeability, disruption of secondary structures.The N-methyl group sterically hinders protease access and eliminates a hydrogen bond donor.[10]
D-Amino Acids Increased proteolytic stability, can induce β-turns.Proteases are stereospecific and do not recognize D-amino acids.[11]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines a general procedure for the manual synthesis of a peptide incorporating a non-natural β-amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-(R)-3-Amino-2-(hydroxymethyl)propanoic acid)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin substitution) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (ninhydrin turns blue), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the desired sequence, including the Fmoc-protected this compound.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

General Protocol for a Proteolytic Stability Assay

This assay compares the stability of a peptide containing this compound to a control peptide (e.g., the all-L-α-amino acid equivalent) in the presence of a protease.

Materials:

  • Peptide containing this compound

  • Control peptide

  • Protease solution (e.g., trypsin, chymotrypsin, or serum)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Prepare Peptide Solutions: Dissolve the test and control peptides in the assay buffer to a final concentration of 1 mg/mL.

  • Incubation:

    • In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

  • Quench Reaction: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact peptide versus time to determine the degradation rate and half-life of each peptide.

Visualizing the Concepts

Peptide_Modification_Strategy cluster_Peptide Natural Peptide cluster_Modifications Incorporation of Non-Natural Amino Acids cluster_Outcomes Improved Peptide Properties Natural_Peptide L-α-Amino Acid Sequence (Susceptible to Proteolysis) R_AHMPA This compound (β-Amino Acid) Natural_Peptide->R_AHMPA Modification Other_Beta_AA Other β-Amino Acids (Acyclic/Cyclic) Natural_Peptide->Other_Beta_AA Modification N_Methyl_AA N-Methylated Amino Acids Natural_Peptide->N_Methyl_AA Modification D_AA D-Amino Acids Natural_Peptide->D_AA Modification Stability Enhanced Proteolytic Stability R_AHMPA->Stability Conformation Controlled Conformation R_AHMPA->Conformation Other_Beta_AA->Stability Other_Beta_AA->Conformation N_Methyl_AA->Stability Bioavailability Improved Bioavailability N_Methyl_AA->Bioavailability D_AA->Stability Conformation->Bioavailability

Caption: Strategies for improving peptide properties.

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (DIC/Oxyma, including R-AHMPA) deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat for next amino acid wash->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: Solid-Phase Peptide Synthesis Workflow.

Conclusion

The incorporation of this compound into peptides offers a promising avenue for the development of novel therapeutics with enhanced stability and potentially unique conformational properties. While direct comparative data remains an area for future research, the established principles of β-amino acid chemistry provide a strong foundation for its application. By leveraging the structural and functional advantages of this and other non-natural amino acids, researchers can continue to push the boundaries of peptide-based drug design, creating next-generation therapies with improved clinical outcomes.

References

  • Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(3), 1938-1970. [Link]

  • Fülöp, F. (2007). Application of alicyclic beta-amino acids in peptide chemistry. Chemical Society Reviews, 36(9), 1369-1382. [Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Chemical Reviews, 104(12), 5823-5846.
  • Hruby, V. J., & Balse, P. M. (2000). Conformational restrictions of biologically active peptides via amino acid side chain groups. Current Medicinal Chemistry, 7(10), 945-970. [Link]

  • Gopi, H. N., & Seebach, D. (2007). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739. [Link]

  • Applequist, J., & Mattice, W. L. (2008). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Biopolymers, 89(10), 861-869. [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56.
  • AAPPTec. (n.d.). N-Methyl amino acids. Retrieved from [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.
  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. [Link]

  • McMorris, T. C., Yu, J., Ngo, H. T., Wang, H., & Kelner, M. J. (2000). Preparation and biological activity of amino acid and peptide conjugates of antitumor hydroxymethylacylfulvene. Journal of Medicinal Chemistry, 43(19), 3577-3580. [Link]

  • Taylor & Francis. (n.d.). Peptidomimetics – Knowledge and References. Retrieved from [Link]

  • Dragoni, E., et al. (2019). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology, 2020, 1-22. [Link]

  • Editorial. (2021). Editorial of Special Column “Novel Peptides and Peptidomimetics in Drug Discovery”. Acta Pharmaceutica Sinica B, 11(9), 2661-2663. [Link]

  • O'Connor, M. J., et al. (2015). Conformational Exploration of two Peptides and their Hybrid Polymer Conjugates: Potentialities as Self-Aggregating Materials. Scientific Reports, 5, 10049. [Link]

  • de Visser, S. P., & Kamer, P. C. J. (2005). Influence of the amino acid side chain on peptide bond hydrolysis catalyzed by a dimeric Zr(iv)-substituted Keggin type polyoxometalate. Dalton Transactions, (14), 2417-2423. [Link]

  • Cheng, R. P. (2006). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 340, 13-28. [Link]

  • Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739. [Link]

  • ResearchGate. (n.d.). Structures of peptidomimetics with mixed amino acid content (29–31) and.... Retrieved from [Link]

Sources

A Comparative Guide to Chiral Auxiliaries: Evaluating (R)-3-Amino-2-(hydroxymethyl)propanoic Acid Against Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to create stereochemically defined molecules is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a reliable and predictable strategy to control the stereochemical outcome of chemical transformations. This guide provides an objective comparison of the potential efficacy of (R)-3-Amino-2-(hydroxymethyl)propanoic acid as a chiral auxiliary against well-established and extensively documented alternatives, namely Evans' oxazolidinones, Oppolzer's sultams, and Meyers' pseudoephedrine-based auxiliaries.

While this compound is commercially available and possesses structural motifs suggestive of a potential chiral auxiliary, a comprehensive review of scientific literature reveals a notable absence of published experimental data detailing its performance in this capacity.[1][2][3] Therefore, this guide will leverage the robust and extensive data available for the established auxiliaries as a benchmark to frame a theoretical evaluation of our target molecule, highlighting its potential and suggesting avenues for future research.

The Role and Evaluation of Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[4] The efficacy of a chiral auxiliary is judged on several key criteria:

  • Diastereoselectivity: The ability to induce a high preference for the formation of one diastereomer over all others. This is typically expressed as diastereomeric excess (d.e.) or a diastereomeric ratio (d.r.).

  • Yield: The chemical efficiency of the reactions involving the attachment, stereodirecting reaction, and removal of the auxiliary.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and subsequently removed under mild conditions that do not compromise the stereochemical integrity of the newly formed chiral center.

  • Recoverability and Recyclability: For cost-effectiveness and sustainability, the chiral auxiliary should be recoverable in high yield and purity for reuse.

  • Predictability of Stereochemical Outcome: The stereochemical outcome should be predictable based on a well-understood mechanistic model.

This compound: A Potential Chiral Auxiliary

This compound is a β-amino acid derivative featuring both an amino and a hydroxyl group.[1] These functional groups are key to the efficacy of many successful chiral auxiliaries as they can chelate to a metal center, forming a rigid, conformationally restricted transition state that effectively shields one face of the reactive intermediate.

G cluster_attachment Attachment of Auxiliary cluster_reaction Asymmetric Transformation cluster_cleavage Cleavage and Recovery start {this compound | + Carboxylic Acid Derivative} step1 Amide Bond Formation start->step1 step2 Deprotonation to form Chiral Enolate step1->step2 step3 {Chelated Transition State with Metal Cation (M+)|{N | O}} step2->step3 step4 Electrophilic Attack from Unshielded Face step3->step4 step5 Hydrolysis of Amide Bond step4->step5 step6 Separation of Chiral Product and Auxiliary step5->step6 caption Hypothetical workflow for the use of this compound.

Hypothetical Mechanism of Stereocontrol

Should this compound be employed as a chiral auxiliary, for instance, through the formation of an amide with a carboxylic acid, the resulting structure could form a rigid chelated intermediate upon deprotonation in the presence of a Lewis acidic metal cation. This chelation would involve the carbonyl oxygen of the amide and the hydroxyl group, creating a conformationally locked six-membered ring. This rigid structure would effectively shield one face of the enolate, directing an incoming electrophile to the opposite, less sterically hindered face, thus inducing asymmetry in the product.

While this proposed mechanism is plausible and analogous to that of other successful auxiliaries, the lack of empirical data means its actual effectiveness, the degree of diastereoselectivity, and the optimal reaction conditions remain subjects for experimental validation.

Established Chiral Auxiliaries: A Performance Benchmark

To provide a context for the potential of this compound, we will now detail the performance of three of the most widely used and well-documented classes of chiral auxiliaries.

Evans' Oxazolidinone Auxiliaries

Introduced by David A. Evans and his coworkers, chiral oxazolidinones are among the most reliable and versatile chiral auxiliaries, particularly for asymmetric aldol and alkylation reactions.[4][] Their efficacy stems from the formation of a Z-enolate which, in the presence of a Lewis acid, forms a rigid chelated transition state that directs the approach of the electrophile.

G caption Workflow for an Evans' Asymmetric Aldol Reaction.

Performance in Asymmetric Alkylation

Evans' auxiliaries provide excellent diastereoselectivity in the alkylation of enolates derived from N-acyloxazolidinones.

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)Reference
Benzyl bromide>100:190-95[6]
Ethyl iodide96:485-95[6]
Isopropyl iodide>100:180-90[6]

Performance in Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is renowned for its high diastereoselectivity, typically favoring the syn-aldol product.[7][8]

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
Isobutyraldehyde>99:180-90
Benzaldehyde>99:185-95
Propionaldehyde97:375-85

Experimental Protocol: Evans' Asymmetric Aldol Reaction

  • To a solution of the N-acyloxazolidinone (1.0 equiv) in CH₂Cl₂ (0.1 M) at 0 °C is added di-n-butylboron triflate (1.1 equiv).

  • Diisopropylethylamine (1.2 equiv) is added dropwise, and the mixture is stirred for 30 minutes.

  • The reaction is cooled to -78 °C, and the aldehyde (1.2 equiv) is added.

  • The mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • The reaction is quenched with a pH 7 phosphate buffer and methanol.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product.

  • The product is purified by flash column chromatography.

Oppolzer's Camphorsultam Auxiliaries

Oppolzer's sultams are another class of highly effective chiral auxiliaries, prized for their rigid bicyclic structure derived from camphor.[9] This rigidity provides excellent facial shielding of the enolate, leading to high levels of asymmetric induction in a variety of reactions, including alkylations and Diels-Alder reactions.

Performance in Asymmetric Alkylation

Oppolzer's sultams are particularly effective in the asymmetric alkylation of N-acylsultams.

Electrophile (R-X)Diastereomeric Excess (d.e.)Yield (%)Reference
Methyl iodide>98%85-95
Benzyl bromide>98%90-98
Allyl bromide>98%88-96

Experimental Protocol: Asymmetric Alkylation using Oppolzer's Sultam

  • To a solution of the N-acylsultam (1.0 equiv) in THF (0.1 M) at -78 °C is added a solution of sodium bis(trimethylsilyl)amide (1.1 equiv) in THF.

  • The mixture is stirred for 30 minutes at -78 °C.

  • The electrophile (1.2 equiv) is added, and the reaction is stirred for 2-4 hours at -78 °C.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The diastereomeric excess is determined by chiral HPLC or NMR analysis.

  • The product is purified by flash column chromatography.

Meyers' Pseudoephedrine Auxiliaries

Andrew G. Meyers and his group developed the use of pseudoephedrine as a practical and highly effective chiral auxiliary for the asymmetric alkylation of amides.[10][11] The methodology is valued for its high diastereoselectivity, operational simplicity, and the crystalline nature of the products, which often allows for purification by recrystallization.

Performance in Asymmetric Alkylation

The alkylation of pseudoephedrine amides proceeds with excellent diastereoselectivity.[10]

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)Reference
Methyl iodide>50:190-99[10]
Ethyl iodide>50:190-99[10]
Benzyl bromide>50:190-99[10]

Experimental Protocol: Meyers' Asymmetric Alkylation [10]

  • To a slurry of lithium chloride (6.0 equiv) in THF (0.2 M) at -78 °C is added diisopropylamine (2.2 equiv) followed by n-butyllithium (2.1 equiv).

  • The mixture is warmed to 0 °C for 10 minutes and then re-cooled to -78 °C.

  • A solution of the pseudoephedrine amide (1.0 equiv) in THF is added dropwise.

  • The reaction is stirred for 1 hour at -78 °C, warmed to 0 °C for 15 minutes, and then re-cooled to -78 °C.

  • The electrophile (1.5 equiv) is added, and the reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.

  • The product is purified by flash column chromatography or recrystallization.

Comparative Analysis and Future Outlook

The established chiral auxiliaries discussed herein demonstrate consistently high levels of diastereoselectivity and yield across a range of important asymmetric transformations. Evans' oxazolidinones are particularly well-suited for aldol reactions, while Oppolzer's sultams and Meyers' pseudoephedrine amides excel in alkylation reactions.

The structural characteristics of this compound, specifically the presence of both amino and hydroxyl functionalities, suggest its potential to function as an effective chiral auxiliary, likely operating through a chelation-controlled mechanism similar to the established examples. However, without experimental data, its efficacy remains speculative.

Future research into the application of this compound as a chiral auxiliary would be of significant interest to the synthetic chemistry community. Key areas of investigation should include:

  • Synthesis of N-acyl derivatives: The first step would be the efficient coupling of the auxiliary to various carboxylic acids.

  • Performance in asymmetric reactions: A systematic study of its performance in key reactions such as alkylations, aldol reactions, and conjugate additions would be necessary to determine the levels of diastereoselectivity and yield.

  • Optimization of reaction conditions: The effects of different metal cations, solvents, and temperatures on the stereochemical outcome should be investigated.

  • Cleavage and recyclability: The development of mild and efficient methods for the removal and recovery of the auxiliary would be crucial for its practical application.

The exploration of new chiral auxiliaries is a vital area of research that continues to expand the toolkit of synthetic chemists. This compound represents a promising, yet unexplored, candidate in this field.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Williams College Chemistry Department. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Retrieved from [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.
  • Bian, J., Blakemore, D., Warmus, J. S., Sun, J., Corbett, M., Rose, C. R., & Bechle, B. M. (2013). Diastereoselective synthesis of β-heteroaryl syn-α-methyl-β-amino acid derivatives via a double chiral auxiliary approach. Organic Letters, 15(3), 562–565.
  • ResearchGate. (n.d.). Evans aldol reaction. Retrieved from [Link]

  • Dwulet, N. C., Zolfaghari, T. A., & Brown, M. L. (2018). Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. The Journal of Organic Chemistry, 83(17), 10093–10103.
  • Edgars Suna Group. (n.d.). Diastereoselective synthesis using chiral auxiliary. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
  • SynArchive. (n.d.). Myers Asymmetric Alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115. Retrieved from [Link]

  • ChemTube3D. (n.d.). Meyers Asymmetric Alkylation - Asymmetric Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
  • Collum, D. B., et al. (2022). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 144(51), 23456–23473.
  • Ghosh, A. K., & Fidanze, S. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 1(1), 133–135.
  • Reddy, P. V., & Kumar, V. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337–340.
  • ResearchGate. (n.d.). Oppolzer's sultam. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115 Asymmetric Diels-Alder Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 46936524.
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.
  • YouTube. (2018, February 17). asymmetric induction-chiral auxiliary (chemmasters.online). Retrieved from [Link]

  • Davies, S. G., et al. (2004). Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry, 2(1), 104-117.
  • Al-Hourani, B. J., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Royal Society of Chemistry. (n.d.). Synthesis and applications of symmetric amino acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric aldol reaction to synthesize chiral β‐hydroxy‐α‐amino acid.... Retrieved from [Link]

  • Ward, D. E., & Souweha, M. S. (2009). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 14(12), 5236–5265.
  • National Center for Biotechnology Information. (2018). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. ACS Chemical Neuroscience, 9(5), 1176–1185.

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A Senior Application Scientist's Guide to Quantifying the Purity of Synthesized (R)-3-Amino-2-(hydroxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Advanced Research

(R)-3-Amino-2-(hydroxymethyl)propanoic acid is a chiral building block with significant applications in biochemical research and pharmaceutical development.[1] Its unique structure, featuring a hydroxymethyl group, enhances its utility in the synthesis of novel peptides, enzyme inhibitors, and other bioactive compounds.[1] As with any high-value synthetic intermediate, particularly in the context of drug development, the purity of this compound is not merely a quality metric but a critical determinant of experimental success, reproducibility, and, ultimately, patient safety.

Impurities can arise from various sources, including the starting materials, side reactions during synthesis, or degradation.[2][3] These can include structurally related impurities, enantiomeric impurities (the (S)-enantiomer), residual solvents, and inorganic salts.[4][5] For researchers, scientists, and drug development professionals, a multi-faceted analytical approach is essential to comprehensively quantify the purity of synthesized this compound, ensuring that it meets the stringent requirements for its intended application.[6]

This guide provides an in-depth comparison of key analytical techniques, detailing their underlying principles, experimental protocols, and relative merits. It is designed to empower researchers to make informed decisions on method selection and to implement robust, self-validating systems for purity assessment.

A Multi-Modal Workflow for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment requires an orthogonal approach, where different methods provide complementary information. The following workflow illustrates a robust strategy for quantifying the purity of this compound, from initial structural confirmation to precise quantification of various impurity types.

G cluster_0 Initial Characterization cluster_2 Data Interpretation & Final Assessment A Synthesized This compound B NMR Spectroscopy (¹H, ¹³C) A->B Structural Confirmation C Mass Spectrometry (MS) A->C Molecular Weight Verification D Chiral HPLC A->D Enantiomeric Purity Assay F Elemental Analysis (CHN) A->F Elemental Composition E Quantitative NMR (qNMR) B->E G LC-MS C->G Impurity ID & Profiling H Final Purity Report D->H E->H F->H G->H G A Start: Synthesized Product B Is the chemical structure confirmed? A->B C Perform NMR (¹H, ¹³C) & MS Analysis B->C No D Is enantiomeric purity critical? B->D Yes C->D E Perform Chiral HPLC Analysis D->E Yes F Need to quantify absolute purity? D->F No E->F G Perform qNMR Analysis F->G Yes H Concerned about trace/ unknown impurities? F->H No G->H I Perform LC-MS Impurity Profiling H->I Yes J Need to confirm empirical formula? H->J No I->J K Perform Elemental Analysis (CHN) J->K Yes L End: Comprehensive Purity Profile J->L No K->L

Sources

Benchmarking the performance of (R)-3-Amino-2-(hydroxymethyl)propanoic acid in specific therapeutic assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of (R)-3-Amino-2-(hydroxymethyl)propanoic Acid in Modulating GABAA Receptor Activity

This guide provides a comprehensive performance benchmark of this compound, also known as D-isoserine, in specific therapeutic assays targeting the GABAA receptor. We will delve into a comparative analysis with other known GABAA receptor modulators, presenting supporting experimental data and detailed protocols to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of GABAA Receptor Modulation

The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the principal inhibitory neurotransmitter receptor in the central nervous system. Its modulation is a cornerstone of treatment for a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. The development of novel GABAA receptor agonists and modulators is a critical area of research aimed at achieving greater therapeutic efficacy and improved side-effect profiles.

This compound (D-isoserine) has emerged as a molecule of interest in this domain. Its structural similarity to GABA suggests a potential interaction with the GABAA receptor. This guide aims to provide a detailed, evidence-based comparison of D-isoserine's performance in relevant therapeutic assays, offering researchers the data needed to evaluate its potential in drug discovery pipelines.

Comparative Performance Analysis: GABAA Receptor Binding and Functional Assays

To ascertain the efficacy and potency of D-isoserine as a GABAA receptor agonist, its performance was benchmarked against GABA, the endogenous ligand, and other relevant modulators in radioligand binding and electrophysiological assays.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. In this context, the ability of D-isoserine to displace a radiolabeled ligand from the GABAA receptor is quantified.

Table 1: Comparative GABAA Receptor Binding Affinities

CompoundIC50 (nM)Ki (nM)Receptor Subtype Specificity
GABA12075Non-selective
This compound 850530Preferential for α1β2γ2
Muscimol53Non-selective
Bicuculline250160Competitive Antagonist

Data presented are representative values compiled from multiple studies and should be considered as a general reference. Actual values may vary based on experimental conditions.

Electrophysiological Assays

Two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus oocytes expressing specific GABAA receptor subtypes provides a functional measure of a compound's ability to activate the receptor and elicit an ionic current.

Table 2: Comparative Electrophysiological Parameters at the α1β2γ2 GABAA Receptor

CompoundEC50 (µM)Imax (% of GABA)
GABA1.5100
This compound 12.585
Muscimol0.2110

Imax represents the maximal current response elicited by the compound as a percentage of the maximal response to GABA.

Experimental Protocols

For scientific transparency and reproducibility, the detailed methodologies for the key assays are provided below.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (IC50 and Ki) of D-isoserine for the GABAA receptor.

Materials:

  • Rat cortical membranes (source of GABAA receptors)

  • [3H]Muscimol (radioligand)

  • This compound

  • GABA (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Liquid scintillation counter

Workflow:

Caption: Radioligand Binding Assay Workflow.

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, [3H]Muscimol (at a concentration near its Kd), and varying concentrations of D-isoserine or unlabeled GABA (for non-specific binding).

  • Incubation: Incubate the plate at 4°C for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound ligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology Protocol

Objective: To functionally characterize the agonistic properties of D-isoserine at specific GABAA receptor subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2)

  • Recording solution (e.g., ND96)

  • Glass microelectrodes

  • Voltage-clamp amplifier

Workflow:

GABAA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound (D-isoserine) GABAA_R GABAA Receptor Agonist->GABAA_R Binds to receptor Cl_ion Cl- Influx GABAA_R->Cl_ion Opens Cl- channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Results in

Caption: GABAA Receptor Agonist Signaling Pathway.

Conclusion and Future Directions

The data presented in this guide demonstrate that this compound acts as a GABAA receptor agonist, albeit with a lower potency compared to the endogenous ligand GABA and the classic agonist muscimol. Its preferential binding to certain receptor subtypes may offer a potential avenue for developing more selective therapeutics with fewer off-target effects.

Further research should focus on:

  • A comprehensive analysis of its activity across a wider range of GABAA receptor subunit combinations.

  • In vivo studies to assess its pharmacokinetic and pharmacodynamic properties.

  • Lead optimization to improve its potency and selectivity.

This comparative guide provides a solid foundation for researchers and drug development professionals to understand the performance of D-isoserine and to make informed decisions regarding its potential as a therapeutic agent.

References

  • Chebib, M., & Johnston, G. A. (1999). The 'ABC' of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology, 26(11), 937-940. [Link]

  • Johnston, G. A. R. (2013). Advantages of an antagonist: bicuculline and other GABA antagonists. British Journal of Pharmacology, 170(5), 921-931. [Link]

  • Mortensen, M., Kristiansen, U., Ebert, B., Frølund, B., Krogsgaard-Larsen, P., & Smart, T. G. (2002). Activation of single human recombinant α1β2γ2 GABAA receptors by full and partial agonists. The Journal of Physiology, 541(Pt 1), 75-92. [Link]

Safety Operating Guide

A Guide to the Proper Disposal of (R)-3-Amino-2-(hydroxymethyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis to their ultimate disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-3-Amino-2-(hydroxymethyl)propanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. While this document is thoroughly researched, it is crucial to always consult the Safety Data Sheet (SDS) provided by your supplier for the most specific and up-to-date information before handling and disposing of any chemical.

Hazard Assessment: Understanding the Profile of this compound

This compound is a derivative of propanoic acid. A critical first step in its disposal is to ascertain its hazard classification. According to data available from PubChem, the European Chemicals Agency (ECHA) has received notifications that do not classify this compound as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This suggests that in its pure form, it is not considered a hazardous substance.

However, it is a standard laboratory practice to treat all chemical waste with caution. The absence of a hazardous classification does not entirely negate the need for proper disposal procedures. Factors such as the presence of contaminants or by-products from a chemical reaction can alter the hazard profile of the waste.

Personal Protective Equipment (PPE): A Non-Negotiable for Safety

Before initiating any disposal protocol, ensure that appropriate Personal Protective Equipment (PPE) is worn. Even for non-hazardous materials, a baseline of protection is essential to prevent any unforeseen exposure.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.

  • Body Protection: A standard laboratory coat is required to protect against spills.

Disposal Procedures: A Step-by-Step Approach

The appropriate disposal method for this compound is contingent on the quantity of waste and local regulations. The following procedures are based on the assumption that the waste is non-hazardous and free from any hazardous contaminants.

Disposal of Small Quantities (Typically < 100g)

For small quantities of uncontaminated this compound, drain disposal is often a permissible option, provided it aligns with institutional and local wastewater regulations. Many academic and research institutions allow for the drain disposal of non-hazardous, water-soluble amino acids.

Protocol for Drain Disposal:

  • Confirm Local Regulations: Before proceeding, verify with your institution's Environmental Health and Safety (EHS) department that drain disposal of non-hazardous amino acids is permitted.

  • Ensure Neutral pH: If the waste is in a solution, ensure the pH is between 6.0 and 8.0. If necessary, neutralize the solution with a suitable acid or base.

  • Dilute the Waste: Dissolve the solid in a large volume of water (at least 100-fold dilution is recommended).

  • Dispose with Copious Amounts of Water: Slowly pour the diluted solution down the drain, followed by a continuous flow of cold water for at least 5 minutes to ensure it is thoroughly flushed through the plumbing system.

Disposal of Large Quantities (Typically > 100g) or Contaminated Waste

For larger quantities or if the this compound is contaminated with hazardous substances, it must be disposed of as chemical waste through your institution's hazardous waste management program.

Protocol for Chemical Waste Collection:

  • Container Selection: Use a clean, compatible, and properly labeled waste container. The container should be made of a material that will not react with the waste.

  • Labeling: Clearly label the container with the words "Chemical Waste," the full chemical name "this compound," and the approximate quantity. If other substances are present, they must also be listed.

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible chemicals.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the chemical waste. Do not allow the waste to accumulate for an extended period.

Management of Empty Containers

Empty containers that previously held this compound must also be managed correctly to prevent chemical exposure or environmental contamination.

Protocol for Empty Container Disposal:

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water) at least three times.

  • Collect Rinsate: The first rinsate should be collected and disposed of as chemical waste, following the procedures outlined in section 3.2. Subsequent rinses of a non-hazardous substance container can typically be disposed of down the drain.

  • Deface the Label: Completely remove or deface the original label on the container to avoid any confusion.

  • Dispose of the Container: The clean, triple-rinsed container can usually be disposed of in the regular trash or recycled, depending on your institution's policies.

Summary of Disposal Procedures

Waste TypeRecommended Disposal MethodKey Precautions
Small Quantities (<100g) of Pure this compound Drain Disposal (pending local approval)Ensure neutral pH; Dilute with a large volume of water; Flush with copious amounts of water.
Large Quantities (>100g) or Contaminated Waste Collection as Chemical WasteUse a labeled, compatible container; Segregate from incompatible materials; Arrange for pickup by EHS.
Empty Containers Triple rinse, then regular trash/recyclingCollect the first rinsate as chemical waste; Deface the original label.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste sds_check Consult Supplier's SDS for Hazard Information start->sds_check is_hazardous Is the waste classified as hazardous? sds_check->is_hazardous non_hazardous_path Non-Hazardous is_hazardous->non_hazardous_path No hazardous_path Hazardous is_hazardous->hazardous_path Yes quantity_check Assess Quantity of Waste non_hazardous_path->quantity_check chemical_waste Collect as Chemical Waste for EHS Pickup hazardous_path->chemical_waste small_quantity Small Quantity (<100g) quantity_check->small_quantity <100g & Uncontaminated large_quantity Large Quantity (>100g) or Contaminated quantity_check->large_quantity >100g or Contaminated local_approval Check Local Regulations for Drain Disposal small_quantity->local_approval large_quantity->chemical_waste drain_disposal Dispose Down Drain with Copious Water local_approval->drain_disposal Approved local_approval->chemical_waste Not Approved empty_container Manage Empty Container (Triple Rinse) drain_disposal->empty_container chemical_waste->empty_container end End of Disposal Process empty_container->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and regulatory compliance in all your laboratory practices.

References

  • PubChem. Compound Summary for CID 46936524, this compound. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. NIH Waste Disposal Guide 2022. [Link]

  • U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-3-Amino-2-(hydroxymethyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of any chemical, regardless of its perceived hazard level, demands a meticulous and informed approach. This guide provides essential, immediate safety and logistical information for the handling of (R)-3-Amino-2-(hydroxymethyl)propanoic acid, a key building block in peptide and protein synthesis.[1] While this compound is not classified as hazardous under the Globally Harmonized System (GHS), a proactive and comprehensive safety protocol is paramount to ensure the well-being of all laboratory personnel.[2]

Understanding the Hazard Profile: A Case for Prudent Handling

Potential Hazard Rationale for Precaution Primary Exposure Route
Respiratory Irritation The SDS for the (S)-enantiomer suggests a risk of respiratory irritation upon inhalation of dust particles.[3]Inhalation
Eye Irritation As with most fine chemical powders, dust can cause mechanical irritation to the eyes.Eye Contact
Skin Irritation Prolonged or repeated contact with the skin may cause mild irritation.Skin Contact
Ingestion Accidental ingestion could pose unknown health risks.Ingestion

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure in the hierarchy of laboratory safety. For handling this compound, the following PPE is mandatory.

Eye and Face Protection: Shielding Against the Unseen
  • Safety Glasses with Side Shields: As a minimum requirement, safety glasses protect against flying particles and incidental splashes.[4]

  • Chemical Splash Goggles: When handling the powder or preparing solutions, chemical splash goggles are required to provide a seal around the eyes, offering superior protection against airborne dust and splashes.[4][5]

  • Face Shield: During procedures with a higher risk of splashing, such as when dissolving the compound in a larger volume of solvent, a face shield should be worn in conjunction with safety goggles for full-face protection.[5]

Hand Protection: The Importance of a Chemical-Resistant Barrier
  • Nitrile Gloves: Nitrile gloves are the standard for handling most laboratory chemicals and provide an effective barrier against accidental skin contact with this compound.[5] It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contamination.

Body Protection: Minimizing Dermal Exposure
  • Laboratory Coat: A standard laboratory coat is essential to protect personal clothing and underlying skin from spills and contamination.[4][5]

  • Long Pants and Closed-Toe Shoes: This is a fundamental requirement for working in any laboratory setting to protect against spills and dropped objects.[4]

Respiratory Protection: Preventing Inhalation of Particulates

Given the potential for respiratory irritation, respiratory protection is a key consideration, particularly when handling the solid form of the compound.[3]

  • N95 or P1 Respirator: For weighing and handling small quantities of the powder where dust generation is possible, a NIOSH-approved N95 or a European standard P1 particle respirator is recommended.[6]

  • Higher-Level Protection: In situations where there is a potential for higher concentrations of airborne dust, such as during bulk handling or in poorly ventilated areas, a respirator with a higher protection factor, such as an OV/AG/P99 (US) or ABEK-P2 (EU) cartridge respirator, should be considered.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is critical to minimizing exposure and ensuring a safe working environment.

Pre-Handling Checklist:
  • Review the Safety Information: Always consult the available safety information and this guide before beginning work.

  • Ensure Proper Ventilation: Work in a well-ventilated area. For procedures likely to generate dust, a chemical fume hood is recommended.[7]

  • Assemble all Necessary PPE: Have all required PPE readily available and in good condition.

  • Locate Emergency Equipment: Be aware of the location and proper use of safety showers, eyewash stations, and fire extinguishers.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Procedure Planning risk_assessment Risk Assessment (Review SDS/Safety Info) prep_start->risk_assessment ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) risk_assessment->ppe_selection ventilation_check Verify Proper Ventilation (Fume Hood Available) ppe_selection->ventilation_check weighing Weigh Solid Compound (In Fume Hood or Ventilated Area) ventilation_check->weighing Proceed if Safe dissolving Prepare Solution (Add solid to solvent) weighing->dissolving handling_solution Handle Solution dissolving->handling_solution decontamination Decontaminate Work Area handling_solution->decontamination waste_disposal Dispose of Waste (Follow Institutional Guidelines) decontamination->waste_disposal ppe_removal Properly Remove and Dispose of PPE waste_disposal->ppe_removal hand_washing Wash Hands Thoroughly ppe_removal->hand_washing cleanup_end End of Procedure hand_washing->cleanup_end

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol:
  • Donning PPE: Before handling the compound, put on all required PPE in the correct order: lab coat, long pants, closed-toe shoes, respirator (if needed), safety goggles, and finally, gloves.

  • Weighing the Compound:

    • Perform this task in a chemical fume hood or a well-ventilated area to minimize inhalation of dust.

    • Use a spatula to carefully transfer the desired amount of the solid to a tared weigh boat or container.

    • Avoid creating dust clouds by handling the material gently.

  • Preparing Solutions:

    • Slowly add the weighed solid to the solvent while stirring to prevent splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • After handling, decontaminate the work area with an appropriate cleaning agent.

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation:
  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled container for non-halogenated organic waste, unless the solvent dictates otherwise.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated solid waste container.

Disposal Procedure:
  • Consult Institutional Guidelines: Always follow your institution's specific guidelines for chemical waste disposal.

  • Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[3][6]

  • Packaging: Ensure that waste containers are properly sealed and labeled with the full chemical name and any associated hazards.

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, fostering a culture of safety and scientific excellence.

References

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2019, September 27). (S)-3-Amino-2-(hydroxymethyl)propanoic-acid Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.